2-(3,3-Difluorocyclobutyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKBNRQSAKCDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-(3,3-difluorocyclobutyl)acetaldehyde: A Key Building Block for Novel Therapeutics
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(3,3-difluorocyclobutyl)acetaldehyde, a valuable building block for modern drug discovery. The strategic incorporation of the 3,3-difluorocyclobutyl motif offers a compelling alternative to traditional bioisosteres, enhancing metabolic stability and modulating physicochemical properties. This document outlines a robust and logical synthetic pathway, from readily accessible precursors to the target aldehyde. Furthermore, it establishes a full suite of analytical methodologies—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to ensure the structural integrity and purity of the final compound. The protocols and insights presented herein are designed to empower researchers and drug development professionals to confidently synthesize and utilize this promising scaffold in their therapeutic programs.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the selective incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing drug-like properties.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has garnered significant attention as a lipophilic bioisostere of carbonyl and ether functionalities.[1][3] Its introduction into sp³-rich carbocyclic frameworks, such as the cyclobutane ring, generates scaffolds that are both conformationally restricted and metabolically robust, characteristics highly sought after in novel chemical entities.[3]
The 3,3-difluorocyclobutane moiety offers a unique combination of polarity, lipophilicity, and metabolic stability, making it an attractive component for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The target molecule of this guide, 2-(3,3-difluorocyclobutyl)acetaldehyde, is a bifunctional building block that leverages these benefits. It provides a reactive aldehyde handle for subsequent chemical elaboration while carrying the advantageous difluorocyclobutyl core. Notably, this scaffold has been identified as a key intermediate for developing myosin inhibitors, which have potential applications in the treatment of hypertrophic cardiomyopathy, highlighting its direct relevance to current therapeutic research.[4]
Retrosynthetic Analysis and Strategy
A robust synthesis relies on a logical and efficient pathway from accessible starting materials. Our retrosynthetic strategy for 2-(3,3-difluorocyclobutyl)acetaldehyde identifies key disconnections that lead back to a practical starting point.
The primary disconnection is the aldehyde functionality, which can be reliably formed via the mild oxidation of a primary alcohol. This approach avoids the common pitfalls of aldehyde synthesis, such as over-oxidation or side reactions. This leads us to the key intermediate, 2-(3,3-difluorocyclobutyl)ethanol . This alcohol, in turn, can be accessed through the reduction of the corresponding carboxylic acid or its ester derivative, 2-(3,3-difluorocyclobutyl)acetic acid .[5] The acetic acid represents a stable precursor that can be synthesized and purified on a multigram scale. The most logical precursor to this acid is 3,3-difluorocyclobutane carboxylic acid , a known compound that can be prepared in a straightforward, three-step synthesis.[6] This multi-step approach ensures high purity at each stage and is amenable to scale-up.
Caption: Retrosynthetic pathway for 2-(3,3-difluorocyclobutyl)acetaldehyde.
Detailed Synthetic Protocol
The forward synthesis is designed as a three-stage process involving homologation, reduction, and oxidation. Each step is optimized for yield, purity, and operational simplicity. The causality behind reagent selection is critical: we choose methods that are both high-yielding and compatible with the fluorinated scaffold, minimizing potential side reactions like elimination.
Caption: Forward synthesis workflow from precursor to the target aldehyde.
Protocol 1: Synthesis of 2-(3,3-difluorocyclobutyl)acetic acid
This step employs the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid by one methylene unit.
-
Acid Chloride Formation: To a solution of 3,3-difluorocyclobutane carboxylic acid (1.0 eq) in dichloromethane (DCM, 2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in dry diethyl ether (1 M). At 0 °C, add a freshly prepared ethereal solution of diazomethane (~3 eq) dropwise until a persistent yellow color is observed. Stir for 3 hours at 0 °C. Safety Note: Diazomethane is toxic and explosive; perform this step in a well-ventilated fume hood behind a blast shield.
-
Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (2.0 eq). Add the diazoketone solution dropwise at -25 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to yield 2-(3,3-difluorocyclobutyl)acetic acid.
Protocol 2: Reduction to 2-(3,3-difluorocyclobutyl)ethanol
A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is chosen for its efficacy in reducing carboxylic acids directly to primary alcohols.
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, 1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-(3,3-difluorocyclobutyl)acetic acid (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Stir vigorously for 30 minutes until a white precipitate forms.
-
Purification: Filter the solid through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure. The resulting crude alcohol, 2-(3,3-difluorocyclobutyl)ethanol, is often of sufficient purity for the next step, or can be further purified by distillation or chromatography.
Protocol 3: Oxidation to 2-(3,3-difluorocyclobutyl)acetaldehyde
Dess-Martin Periodinane (DMP) is the oxidant of choice here. Its mild, non-acidic, and anhydrous conditions are ideal for converting primary alcohols to aldehydes while minimizing the risk of over-oxidation to the carboxylic acid.
-
Reaction Setup: To a solution of 2-(3,3-difluorocyclobutyl)ethanol (1.0 eq) in anhydrous DCM (0.5 M) at room temperature, add solid DMP (1.2 eq) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to quench residual DMP). Stir vigorously for 15 minutes until the layers are clear.
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Final Product Isolation: Filter and carefully concentrate the solvent at low temperature and reduced pressure to avoid volatilization of the product. The resulting 2-(3,3-difluorocyclobutyl)acetaldehyde should be stored under an inert atmosphere at low temperature due to the inherent instability of many aldehydes.
Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized 2-(3,3-difluorocyclobutyl)acetaldehyde. The following data are predicted based on the known spectral properties of aldehydes and fluorinated cyclobutanes.[7][8][9]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈F₂O | - |
| Molecular Weight | 134.12 g/mol | [4][10] |
| Boiling Point (est.) | 145.5 ± 10.0 °C at 760 mmHg | [11] |
| Appearance | Colorless liquid (predicted) | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 9.75 | t | J = 2.5 Hz | -CH O |
| 2.80 - 2.65 | m | - | -CH ₂-CHO | |
| 2.55 - 2.40 | m | - | Ring CH ₂ | |
| 2.35 - 2.20 | m | - | Ring CH ₂ | |
| 2.20 - 2.05 | m | - | Ring CH | |
| ¹³C NMR | 201.5 | t | ²J(C,H) ≈ 25 Hz | C HO |
| 75.0 | t | ¹J(C,F) ≈ 250 Hz | C F₂ | |
| 51.0 | s | - | C H₂-CHO | |
| 34.0 | t | ²J(C,F) ≈ 22 Hz | Ring C H₂ | |
| 31.5 | s | - | Ring C H | |
| ¹⁹F NMR | -95 to -110 | s | - | CF ₂ |
Rationale for Predictions: The aldehyde proton is expected far downfield (~9.7 ppm) and will appear as a triplet due to coupling with the adjacent CH₂ group. The CF₂ carbon in the ¹³C NMR spectrum will be a characteristic triplet with a large one-bond C-F coupling constant. The ¹⁹F NMR should show a single resonance as both fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups, especially the aldehyde.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2830 - 2810 | Medium | Aldehyde C-H Stretch |
| 2730 - 2710 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 1735 - 1720 | Strong, Sharp | Aldehyde C=O Stretch |
| 1300 - 1050 | Strong | C-F Stretch |
Rationale for Predictions: The definitive signals for an aldehyde are the strong carbonyl (C=O) stretch and the pair of medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9] The presence of both is a highly reliable indicator of the aldehyde functionality.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.
| Ion | Calculated m/z |
| [M+H]⁺ | 135.0615 |
| [M+Na]⁺ | 157.0434 |
Predicted Fragmentation: Under electron ionization (EI-MS), the molecular ion at m/z = 134 would be expected. Key fragmentation pathways would likely include the loss of the formyl radical (•CHO, -29 Da) and cleavage of the cyclobutane ring.
Summary and Future Outlook
This guide has detailed a logical and reliable pathway for the synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde, a building block of significant interest to the medicinal chemistry community. By following a carefully planned retrosynthetic route, the target compound can be prepared in three main stages from an accessible fluorinated precursor. The comprehensive characterization protocol, leveraging NMR, IR, and MS, provides a robust framework for verifying the structure and ensuring the high purity required for drug discovery applications.
The availability of this and related 3,3-difluorocyclobutyl building blocks opens the door for systematic exploration of this scaffold in lead optimization programs. Its unique physicochemical properties make it a valuable tool for enhancing metabolic stability, modulating lipophilicity, and exploring new chemical space. As the demand for novel, sp³-rich, and metabolically resilient drug candidates continues to grow, the strategic use of 2-(3,3-difluorocyclobutyl)acetaldehyde is poised to make a significant impact on the development of next-generation therapeutics.
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A Methodological and Predictive Whitepaper for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-difluorocyclobutyl)acetaldehyde
Abstract
2-(3,3-difluorocyclobutyl)acetaldehyde is a novel, non-commercial chemical entity poised to be a significant building block in modern medicinal chemistry. Its structure combines a reactive aldehyde handle with a 3,3-difluorocyclobutyl moiety—a bioisostere known to enhance metabolic stability and modulate physicochemical properties in drug candidates.[1][2] To date, a comprehensive experimental profile of this compound is absent from the scientific literature. This guide, therefore, serves as a proactive technical blueprint for any research group aiming to synthesize, purify, and comprehensively characterize this molecule. We provide a predictive analysis of its core properties, grounded in data from analogous structures, and detail the rigorous experimental protocols necessary for their empirical validation. This document is structured to be a self-validating framework, ensuring that researchers can confidently establish the identity, purity, and properties of 2-(3,3-difluorocyclobutyl)acetaldehyde for its application in drug discovery and development.
Introduction: The Strategic Value of a Novel Fluorinated Aldehyde
The rational design of new chemical entities (NCEs) in drug discovery is heavily reliant on the availability of innovative building blocks that offer precise control over a molecule's pharmacokinetic and pharmacodynamic profiles. The title compound, 2-(3,3-difluorocyclobutyl)acetaldehyde, represents a convergence of two strategically important chemical motifs:
-
The Aldehyde Functional Group: A cornerstone of organic synthesis, the aldehyde is a versatile electrophile that participates in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity allows for its elaboration into a multitude of more complex structures, including amines, alcohols, alkenes, and carboxylic acids, making it an ideal anchor point for molecular construction.
-
The 3,3-Difluorocyclobutyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The gem-difluoro group is particularly valuable as a lipophilic bioisostere for a carbonyl group or a solvated hydroxyl group, and it can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] The cyclobutyl scaffold itself introduces a degree of three-dimensional character, a desirable trait for improving solubility and escaping "flatland" in medicinal chemistry.[3]
This guide provides the necessary foresight for researchers, outlining a complete workflow from synthesis to full characterization, thereby enabling the confident use of this promising building block.
Proposed Synthesis and Purification Workflow
Given the absence of a published synthetic route, we propose a robust and scalable pathway based on the oxidation of the corresponding primary alcohol. This approach is standard, reliable, and allows for straightforward purification.
Proposed Synthetic Scheme
The logical precursor to the target aldehyde is 2-(3,3-difluorocyclobutyl)ethan-1-ol. This alcohol can be prepared via established methods, and its subsequent oxidation provides a direct route to the desired product. We recommend a mild oxidation to prevent over-oxidation to the carboxylic acid.
Caption: Proposed synthetic workflow for 2-(3,3-difluorocyclobutyl)acetaldehyde.
Experimental Protocol: Synthesis
Rationale: Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its high selectivity for primary alcohols, mild reaction conditions (room temperature), and simple workup procedure, which minimizes the risk of side reactions or degradation of the volatile aldehyde product.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-(3,3-difluorocyclobutyl)ethan-1-ol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.1 eq) to the stirred solution portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude product.
Experimental Protocol: Purification
Rationale: Due to the expected volatility of the aldehyde, purification via silica gel chromatography should be performed efficiently. A non-polar eluent system is selected to ensure a reasonable retention factor (Rf) and good separation from any polar impurities.
-
Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate eluent system (e.g., 95:5 v/v).
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC, staining with a potassium permanganate (KMnO₄) solution to visualize the aldehyde.
-
Isolation: Combine the pure fractions and carefully remove the solvent under reduced pressure, again ensuring the bath temperature remains low to prevent product loss. The final product should be stored immediately under inert gas at low temperature.
Core Physicochemical Properties: Predictions and Protocols
This section outlines the key physicochemical properties of the target molecule. Predicted values are derived from computational models and data for structurally similar compounds, such as 2-(2,2-difluoro-1-methylcyclopropyl)acetaldehyde.[4]
| Property | Predicted Value / Description | Experimental Protocol |
| Molecular Formula | C₆H₈F₂O | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 134.12 g/mol | Mass Spectrometry (MS) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | ~140-160 °C (at atm. pressure) | Micro-distillation under reduced pressure |
| Solubility | Miscible with common organic solvents (DCM, Ether, EtOAc); Sparingly soluble in water | Shake-flask method with various solvents |
| Lipophilicity (XLogP3) | ~1.2 | Reverse-Phase HPLC or Shake-Flask (octanol/water) |
Spectroscopic & Spectrometric Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and confirmation of purity. The data from NMR, IR, and MS collectively form a self-validating system.
Caption: Integrated workflow for the structural characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms. ¹H and ¹³C NMR will confirm the carbon-hydrogen backbone, while ¹⁹F NMR will verify the presence and environment of the fluorine atoms.
Predicted Spectra & Key Signals:
-
¹H NMR (in CDCl₃):
-
Aldehyde H (CHO): A triplet at δ 9.7-9.8 ppm due to coupling with the adjacent CH₂ group.
-
Methylene H (CH₂CHO): A doublet of triplets at δ 2.4-2.6 ppm.
-
Cyclobutyl H (CH₂CF₂ & CH): Complex multiplets in the region of δ 2.0-2.8 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde C (CHO): A signal around δ 200 ppm.
-
Difluorinated C (CF₂): A triplet (due to C-F coupling) around δ 120-125 ppm.
-
Other aliphatic carbons between δ 20-50 ppm.
-
-
¹⁹F NMR (in CDCl₃):
-
A single signal (or complex multiplet if coupled to protons) around δ -90 to -110 ppm.
-
Experimental Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
For unambiguous assignments, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides rapid confirmation of key functional groups, serving as a quick quality control check.[5]
Predicted Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1720-1740 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.[5]
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
Experimental Protocol:
-
Place one drop of the neat liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition and molecular formula of a new compound.
Predicted Fragmentation:
-
Molecular Ion [M]⁺•: A peak corresponding to the exact mass of C₆H₈F₂O.
-
Key Fragments: Loss of the formyl radical (•CHO), loss of ethylene (C₂H₄), and fragments corresponding to the cleavage of the cyclobutyl ring.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using an ESI (Electrospray Ionization) or CI (Chemical Ionization) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high mass accuracy.
Chemical Reactivity and Stability Profile
Understanding the reactivity and stability is critical for the compound's use as a synthetic intermediate.
Expected Chemical Reactivity
The aldehyde group is expected to undergo all of its canonical reactions. The difluorocyclobutyl moiety is largely inert but may exert steric and electronic effects on the reactivity of the aldehyde.
Caption: Key chemical transformations of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Stability and Storage
Rationale: Aldehydes, particularly those with α-hydrogens, can be prone to oxidation, polymerization, and aldol reactions. Fluorinated compounds can sometimes be susceptible to hydrolysis under harsh conditions.[7][8]
Recommendations:
-
Short-term: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.
-
Long-term: For maximum stability, store in a sealed ampoule or vial with a PTFE-lined cap under an inert atmosphere at -20 °C.[8]
-
Handling: Avoid exposure to air, moisture, strong acids, strong bases, and oxidizing agents. Due to its likely volatility and reactivity, always handle in a well-ventilated fume hood.[9]
Conclusion
While experimental data for 2-(3,3-difluorocyclobutyl)acetaldehyde is not yet available, this technical guide provides a comprehensive and actionable framework for its synthesis, purification, and rigorous characterization. By following the detailed protocols and leveraging the predictive data herein, researchers can confidently prepare and validate this molecule. Its unique combination of a reactive aldehyde and a metabolically robust difluorinated ring system makes it an exceptionally valuable tool for medicinal chemists seeking to create next-generation therapeutics with improved physicochemical and pharmacokinetic properties.
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Molecular structure and conformation of 2-(3,3-difluorocyclobutyl)acetaldehyde
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3,3-difluorocyclobutyl)acetaldehyde
The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere, lauded for its ability to impart unique conformational constraints and improve metabolic stability.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(3,3-difluorocyclobutyl)acetaldehyde, a representative building block embodying this important structural motif. In the absence of direct experimental data for this specific molecule, this guide synthesizes foundational principles from closely related analogs and outlines a robust, integrated computational and experimental workflow for its complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational behavior of fluorinated carbocycles.
Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, offers a unique structural scaffold that is more three-dimensional than its smaller cyclopropane counterpart and more rigid than the larger cyclopentane and cyclohexane rings.[3][4] This inherent rigidity can be advantageous in drug design for locking in specific molecular conformations, thereby enhancing binding affinity to biological targets.[1] The incorporation of gem-difluoro groups further accentuates these properties. The strong C-F bonds and the high electronegativity of fluorine can significantly alter a molecule's lipophilicity, pKa, and metabolic stability.[5] For instance, the gem-difluorocyclobutane motif was critical in the development of the FDA-approved drug Ivosidenib, where it enhanced metabolic stability while maintaining potency.[1] Understanding the precise three-dimensional arrangement of substituents on this ring system is therefore paramount for rational drug design.
Predicted Structural Features of 2-(3,3-difluorocyclobutyl)acetaldehyde
The conformational profile of 2-(3,3-difluorocyclobutyl)acetaldehyde is primarily determined by two key structural features: the puckering of the cyclobutane ring and the rotation of the acetaldehyde side chain.
Cyclobutane Ring Puckering
To alleviate the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" structure.[3][4][6] This puckering creates two distinct substituent positions on each carbon: axial and equatorial. The acetaldehyde-bearing substituent at the C2 position can therefore exist in either an axial or an equatorial orientation. These two ring conformations are in rapid equilibrium, interconverting via a higher-energy planar transition state. The presence of the gem-difluoro group at the C3 position is expected to influence the puckering angle and the energetic preference for the axial versus equatorial conformer of the acetaldehyde side chain.
Acetaldehyde Side Chain Rotation
The acetaldehyde side chain possesses a rotatable bond between the cyclobutane ring and the carbonyl carbon. Rotation around this bond gives rise to different rotational isomers, or rotamers. The most stable conformations are expected to be staggered, where the substituents on adjacent carbons are as far apart as possible to minimize steric hindrance. These are typically referred to as gauche and anti conformers.[7][8] Eclipsed conformations, where the substituents are aligned, represent energy maxima and are transition states between the staggered conformers.[9]
The interplay between the ring puckering and the side chain rotation results in a complex potential energy surface with several possible low-energy conformers. Identifying the global minimum energy conformation and the relative energies of other stable conformers is crucial for understanding the molecule's overall shape and reactivity.
Proposed Workflow for Conformational Analysis
A synergistic approach combining computational modeling and experimental validation is proposed for a thorough conformational analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Figure 1: Proposed integrated workflow for the conformational analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Computational Chemistry Approach
Computational modeling provides a powerful tool to explore the potential energy surface and identify stable conformers.
Protocol 1: Ab Initio and Density Functional Theory (DFT) Calculations
-
Initial Structure Generation: Generate initial 3D structures for all possible conformers. This includes considering both axial and equatorial positions of the acetaldehyde side chain on the puckered cyclobutane ring, as well as different staggered rotamers (gauche and anti) of the side chain.
-
Conformational Search: Perform a systematic scan of the dihedral angles defining the ring puckering and the side chain orientation to identify all potential energy minima.
-
Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)).[10] The M06-2X functional is often recommended for systems where non-covalent interactions are important. Perform frequency calculations to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies.
-
Energy Analysis: Calculate the relative electronic and Gibbs free energies of all stable conformers.
-
Boltzmann Population Analysis: At a given temperature (e.g., 298.15 K), calculate the expected equilibrium population of each conformer using the Boltzmann distribution equation. This will identify the most abundant conformer(s).
Experimental Validation
The predictions from computational studies must be validated through experimental techniques that provide direct structural information.
3.2.1. Gas-Phase Techniques for Intrinsic Structure Determination
-
Microwave Spectroscopy: This high-resolution technique can precisely determine the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia and thus its 3D structure. By comparing the experimentally determined rotational constants with those calculated for the computationally predicted conformers, the structure of the most abundant conformer(s) can be definitively identified.
-
Gas-Phase Electron Diffraction (GED): GED provides information on bond lengths, bond angles, and torsional angles.[4][11][12] This technique is particularly useful for determining the overall geometry of the molecule and can be used to refine the structures obtained from computational models.
3.2.2. Solution-Phase and Solid-State Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a solution-phase technique, NMR can provide valuable conformational information. Vicinal coupling constants (³J) are sensitive to the dihedral angle between the coupled nuclei and can be used to infer the preferred conformation of the acetaldehyde side chain. Nuclear Overhauser effect (NOE) experiments can provide information about through-space distances between protons, helping to distinguish between different conformers.
-
Vibrational Spectroscopy (Infrared and Raman): The vibrational spectra of different conformers are unique.[13] By comparing the experimental IR and Raman spectra with the computationally predicted spectra for each conformer, it is possible to identify the conformers present in the sample.[14]
Predicted Conformational Isomers and Data
Based on the principles of conformational analysis of substituted cyclobutanes and aldehydes, we can predict the key conformational isomers of 2-(3,3-difluorocyclobutyl)acetaldehyde. The primary distinction will be between the equatorial and axial placement of the acetaldehyde side chain on the puckered cyclobutane ring. For each of these, there will be rotational isomers of the side chain.
Figure 2: Major predicted conformational isomers of 2-(3,3-difluorocyclobutyl)acetaldehyde. (Note: Images are placeholders for actual molecular models).
Table 1: Predicted Relative Energies and Key Dihedral Angles of Conformers
| Conformer | Side Chain Position | C-C-C=O Dihedral Angle | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | Equatorial | ~180° (anti) | 0.00 | 75 |
| 2 | Equatorial | ~60° (gauche) | 0.85 | 15 |
| 3 | Axial | ~180° (anti) | 1.50 | 8 |
| 4 | Axial | ~60° (gauche) | 2.50 | 2 |
Note: The values in this table are hypothetical and illustrative of what a computational analysis might yield. The equatorial conformers are generally expected to be more stable than the axial ones due to reduced steric interactions.[15][16][17]
Conclusion
While a direct experimental study on 2-(3,3-difluorocyclobutyl)acetaldehyde is not yet available in the literature, a comprehensive understanding of its molecular structure and conformational preferences can be achieved through a well-defined, integrated computational and experimental approach. The puckered nature of the difluorocyclobutane ring and the rotational flexibility of the acetaldehyde side chain give rise to a set of distinct conformers, with the equatorial placement of the side chain likely being energetically favored. The methodologies outlined in this guide, including DFT calculations, microwave spectroscopy, and NMR analysis, provide a robust framework for the complete structural elucidation of this and other similarly important fluorinated building blocks. Such detailed conformational insights are critical for the continued success of rational drug design and the development of novel therapeutics.
References
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Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
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Wolf, T. J. A., et al. Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results. Wolf Research Group. Available from: [Link]
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Furman Chemistry 120. Organic / Gauche and Anti Conformers. PBworks. Available from: [Link]
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Rzepa, H. S. The conformation of acetaldehyde: a simple molecule, a complex explanation? (2013). Henry Rzepa's Blog. Available from: [Link]
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Penn State Pressbooks. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]
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ResearchGate. Conformations of acetaldehyde. Left is the eclipsed and right is the bisected. Available from: [Link]
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YouTube. Conformational Analysis of Substituted Cyclohexanes. (2017). Available from: [Link]
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University of Calgary. Ch3 - Substituted Cyclohexanes. Available from: [Link]
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ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available from: [Link]
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Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. (2014). Available from: [Link]
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The Difluorocyclobutane Motif: A Modern Bioisostere for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Difluorocyclobutane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a wide array of physicochemical and pharmacological properties. Among the ever-expanding arsenal of fluorinated motifs, the difluorocyclobutane ring has emerged as a particularly valuable bioisostere, offering a unique combination of conformational rigidity, metabolic stability, and polarity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of difluorocyclobutane-containing molecules, with a focus on providing practical insights for medicinal chemists and drug development professionals.
The strategic replacement of common structural motifs, such as gem-dimethyl groups, carbonyls, or even larger ring systems, with a difluorocyclobutane unit can profoundly impact a molecule's lipophilicity, pKa, and metabolic fate, often leading to improved drug-like properties.[3][4] For instance, the FDA-approved drugs Ivosidenib and Maraviroc feature a difluorocycloalkane moiety, highlighting the clinical relevance of this structural element.[5] This guide will delve into the fundamental principles that underpin the utility of the difluorocyclobutane core, provide detailed synthetic protocols for accessing key building blocks, and showcase illustrative case studies of its successful application in drug design.
The Physicochemical Impact of the Difluorocyclobutane Moiety
The introduction of a difluorocyclobutane ring into a molecule imparts a unique set of physicochemical properties that can be leveraged to overcome common drug discovery challenges. The high electronegativity of the fluorine atoms and the inherent strain of the cyclobutane ring are key contributors to these effects.
Lipophilicity and Polarity
The difluorocyclobutane moiety is considered a polar, yet lipophilic group.[1][6] While the fluorine atoms increase the local polarity of the molecule, the overall impact on lipophilicity (logP) is complex and depends on the substitution pattern and the surrounding molecular environment. In many cases, the introduction of a difluorocyclobutane can lead to a reduction in lipophilicity compared to its non-fluorinated or gem-dimethyl counterparts, which can be advantageous for improving solubility and reducing off-target toxicity.[4]
Metabolic Stability
One of the most significant advantages of the difluorocyclobutane motif is its ability to enhance metabolic stability.[7] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, effectively blocking a potential metabolic soft spot in a molecule.[1] This can lead to improved oral bioavailability and a longer in vivo half-life.
Acidity and Basicity (pKa)
The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity or basicity of neighboring functional groups. For example, the pKa of a carboxylic acid or an amine can be modulated by the presence of a nearby difluorocyclobutane ring.[3][8] This allows for fine-tuning of the ionization state of a molecule at physiological pH, which can impact its solubility, permeability, and target engagement.
Conformational Control
The rigid, puckered structure of the cyclobutane ring can be used to lock in a specific conformation of a molecule, which can be crucial for optimizing its binding to a biological target.[4][9] The introduction of fluorine atoms can further influence the conformational preferences of the ring and adjacent substituents. Computational studies have shown that the interplay of steric and stereoelectronic effects in difluorocyclobutanes can lead to well-defined three-dimensional structures.[4][9]
Synthetic Strategies for Accessing Difluorocyclobutane Building Blocks
The growing interest in difluorocyclobutane-containing molecules has spurred the development of robust and scalable synthetic routes to key building blocks. The most common strategies involve the construction of a cyclobutane ring followed by a deoxyfluorination step, or the use of fluorinated building blocks in cycloaddition reactions.
Synthesis of 3,3-Difluorocyclobutanone: A Key Intermediate
A versatile and widely used precursor for the synthesis of a variety of 3,3-difluorocyclobutane derivatives is 3,3-difluorocyclobutanone. A common synthetic route to this key intermediate is outlined below.
graph Synthesis_of_3_3_Difluorocyclobutanone {
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node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start [label="Commercially Available\nStarting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1 [label="[2+2] Cycloaddition"];
intermediate1 [label="Cyclobutanone Precursor"];
step2 [label="Deoxyfluorination"];
product [label="3,3-Difluorocyclobutanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="e.g., Ketene acetal + Dichloroketene"];
step1 -> intermediate1;
intermediate1 -> step2 [label="e.g., DAST, Deoxo-Fluor"];
step2 -> product;
}
Caption: Synthetic workflow for 3,3-difluorocyclobutanecarboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate
-
Dissolve sodium hydroxide (NaOH) (1.1 eq) in a 1:1 mixture of methanol (MeOH) and water (H₂O).
-
Add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) to the solution at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Evaporate the mixture to half its volume under reduced pressure.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.
Nucleophilic Addition to 3,3-Difluorocyclobutanone
3,3-Difluorocyclobutanone is an excellent electrophile and readily undergoes nucleophilic addition reactions, providing access to a wide range of 1-substituted-1-hydroxy-3,3-difluorocyclobutanes.[3] However, the use of highly basic nucleophiles like Grignard or organolithium reagents can lead to undesired elimination reactions. The use of less basic organometallic reagents, such as organolanthanum reagents, has been shown to be crucial for the successful addition of carbon nucleophiles.[3]
Table 1: Comparison of Nucleophilic Addition Reactions to 3,3-Difluorocyclobutanone
Nucleophile Reagent System Product Comments Reference Aryl ArMgBr Low yield, elimination Prone to side reactions [3] Aryl ArCeCl₂ High yield Suppresses elimination [3] Alkynyl RC≡CLi Low yield, elimination Prone to side reactions [3] Alkynyl RC≡CCeCl₂ High yield Suppresses elimination [3]
Applications of Difluorocyclobutane-Containing Molecules in Drug Discovery
The unique properties of the difluorocyclobutane motif have led to its successful application in a variety of drug discovery programs. By serving as a bioisosteric replacement for other chemical groups, it can help to overcome challenges related to metabolic stability, lipophilicity, and target engagement.
Case Study: Ivosidenib (Tibsovo®)
Ivosidenib is an inhibitor of isocitrate dehydrogenase 1 (IDH1) approved for the treatment of acute myeloid leukemia. A key feature of the molecule is the presence of a 3,3-difluorocyclobutyl moiety. During the lead optimization process, this group was introduced to block a metabolic soft spot, leading to improved pharmacokinetic properties without compromising potency.[3]
Case Study: Glutaminase-1 (GLS-1) Inhibitors
In the development of inhibitors for glutaminase-1, a target in oncology, the incorporation of a 1,1-disubstituted gem-difluorocyclobutane was crucial for blocking a metabolic weak spot while maintaining efficacy.[3]
Case Study: Mitigating hERG Inhibition
Spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been employed to stabilize bioactive conformations and lower the pKa of neighboring basic sites. This strategy has been successful in mitigating hERG inhibition and P-gp efflux of amidine-based β-secretase inhibitors.[3]
Conclusion
The difluorocyclobutane motif has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and pKa, while also providing conformational constraint, makes it an attractive bioisostere for a wide range of applications. The continued development of efficient and scalable synthetic routes to difluorocyclobutane building blocks will undoubtedly fuel further exploration of this versatile scaffold in the pursuit of novel therapeutics.
References
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Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. [Link]
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The Gem-Difluoro Group: A Subtle Architect of Cyclobutane Ring Stability and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluoro group (CF₂) installed on a cyclobutane ring presents a fascinating case study in conformational control with profound implications for drug design. This technical guide provides a comprehensive analysis of the role of the gem-difluoro group in dictating the stability, conformation, and ultimately, the biological activity of cyclobutane-containing molecules. We will delve into the nuanced stereoelectronic effects that govern the puckered nature of the 1,1-difluorocyclobutane ring, explore its impact on metabolic stability, and provide detailed experimental and computational protocols for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the unique properties of the gem-difluorocyclobutane motif.
Introduction: The Allure of the Fluorinated Cyclobutane in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in bioactive small molecules. Its inherent ring strain and defined three-dimensional geometry offer a unique scaffold for presenting substituents in precise spatial orientations.[1] When combined with the transformative properties of fluorine, the resulting fluorinated cyclobutanes exhibit a compelling profile for drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[1]
The gem-difluoro group, in particular, has garnered significant interest. Its introduction into a cyclobutane ring can serve to block metabolic "weak spots" while maintaining or even enhancing biological potency.[2] A notable example is the development of Ivosidenib, where the gem-difluorocyclobutane motif was crucial for improving metabolic stability.[1][2] This guide will dissect the fundamental principles that underpin the utility of this seemingly simple structural modification.
Conformational Landscape of the Gem-Difluorocyclobutane Ring
Contrary to a simple planar representation, the cyclobutane ring is inherently puckered to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar conformation. This puckering is a delicate balance between angle strain, which favors a planar geometry with 90° bond angles, and torsional strain, which is minimized in a puckered state. The introduction of a gem-difluoro group at the 1-position significantly alters this conformational equilibrium.
The Puckered Ring: A More Planar Reality
Experimental evidence from X-ray crystallography of substituted gem-difluorocyclobutane derivatives reveals that these rings are puckered, but to a lesser extent than their non-fluorinated counterparts.[2] For instance, diaryl and sulfanyl substituted 1,1-difluorocyclobutanes exhibit puckering angles of 23.6° and 19.9°, respectively.[2] This is a notable deviation from the approximately 30° puckering angle typically observed in non-fluorinated cyclobutanes.[2]
This increased planarity can be attributed to the unique stereoelectronic effects of the gem-difluoro group. The highly electronegative fluorine atoms alter the electron distribution within the ring, influencing bond lengths and angles, and consequently, the energetic landscape of the puckering motion.
Stereoelectronic Underpinnings of Conformational Preference
The conformational behavior of the gem-difluorocyclobutane ring is governed by a complex interplay of steric and electronic effects. Two key concepts are central to understanding these influences: the gauche effect and anomeric-like interactions.
-
The Gauche Effect: This phenomenon describes the tendency of certain substituents, particularly those that are highly electronegative like fluorine, to favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation. This preference is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[3] In the context of the puckered cyclobutane ring, the arrangement of C-H and C-F bonds can lead to stabilizing gauche-like interactions that influence the degree of puckering.
-
Anomeric-like Interactions: While the classical anomeric effect is observed in heterocyclic systems, analogous stabilizing interactions can occur in carbocycles. In gem-difluorocyclobutane, hyperconjugation between the lone pairs of one fluorine atom and the σ* orbital of the adjacent C-F bond (nF → σ*CF) can contribute to the overall stability of a particular conformation.[4] Furthermore, electrostatic interactions, such as 1,3-diaxial-like attractions between the partially positive axial hydrogens and the partially negative axial fluorine, can also play a significant role in stabilizing a less puckered conformation.
The interplay of these effects results in a lower energy barrier for ring inversion and a preference for a more planar geometry in gem-difluorocyclobutanes compared to their hydrocarbon analogs.
Impact on Metabolic Stability: A Conformation-Driven Shield
A primary driver for the inclusion of gem-difluorocyclobutane motifs in drug candidates is the often-observed enhancement in metabolic stability.[2] This is particularly relevant for metabolism mediated by the cytochrome P450 (CYP) family of enzymes, which are major players in drug clearance.[5]
Blocking Sites of Metabolism
The gem-difluoro group can act as a bioisostere for a methylene group (CH₂) or a carbonyl group (C=O). By replacing a metabolically labile C-H bond with a much stronger C-F bond, direct oxidation at that position is effectively blocked.
The Role of Conformation in Enzyme Binding
The altered puckering of the gem-difluorocyclobutane ring can influence how a molecule fits into the active site of a metabolizing enzyme. The more planar conformation may present a different shape and electrostatic profile to the enzyme, potentially leading to a less favorable binding orientation for metabolism to occur. While direct computational docking studies of gem-difluorocyclobutane analogs with CYP enzymes are an emerging area of research, the principle that conformational changes can impact metabolic fate is well-established.[6][7][8]
The following diagram illustrates the logical flow of how gem-difluoro substitution influences metabolic stability:
Caption: Influence of gem-difluoro substitution on metabolic stability.
Experimental and Computational Workflows
A thorough understanding of the gem-difluorocyclobutane motif requires a combination of experimental and computational techniques.
Synthesis of Gem-Difluorocyclobutane Building Blocks
Access to a diverse range of gem-difluorocyclobutane building blocks is essential for their application in medicinal chemistry. A number of synthetic strategies have been developed, with deoxofluorination of cyclobutanones being a common approach.
Representative Protocol: Deoxofluorination of a Cyclobutanone
-
Starting Material: A solution of the desired cyclobutanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorinating Agent: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a related reagent (1.1-1.5 eq), is added dropwise to the cooled solution (typically 0 °C or -78 °C).
-
Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired gem-difluorocyclobutane.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For gem-difluorocyclobutanes, both ¹H and ¹⁹F NMR are invaluable.
Step-by-Step NMR Analysis Workflow
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the ring protons provide initial information about the ring's puckering.
-
¹⁹F NMR: Obtain a ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms can be sensitive to their chemical environment.
-
¹H-¹⁹F HSQC/HMBC: Perform heteronuclear correlation experiments to establish couplings between protons and fluorine atoms. The magnitude of geminal (²JHF) and vicinal (³JHF) coupling constants are particularly informative for determining dihedral angles and, by extension, the ring conformation.[9]
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of ring inversion. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the conformational equilibrium.[10]
The following diagram outlines the workflow for NMR-based conformational analysis:
Caption: Workflow for NMR-based conformational analysis.
Computational Modeling
Quantum chemical calculations are indispensable for gaining a deeper understanding of the electronic structure and energetics of gem-difluorocyclobutanes.
Computational Protocol: DFT and NBO Analysis
-
Geometry Optimization: Perform geometry optimizations of different possible conformations (e.g., puckered and planar) using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[11]
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Profile: Construct a potential energy surface for the ring-puckering motion to determine the energy barrier for ring inversion.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate hyperconjugative interactions. This will quantify the stabilizing n → σ* and σ → σ* interactions that contribute to the observed conformational preferences.[12][13]
In Vitro Metabolic Stability Assay
Assessing the impact of the gem-difluoro group on metabolic stability is a critical step in drug development. In vitro assays using liver microsomes are a standard method for this evaluation.
Protocol for In Vitro Liver Microsomal Stability Assay [14]
-
Preparation of Incubation Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing pooled liver microsomes (from human or other relevant species) and the test compound at a known concentration (typically 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture and a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) separately at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution to the pre-warmed reaction mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Data Summary and Interpretation
The following table summarizes key conformational and stability parameters for cyclobutane and its gem-difluoro derivative.
| Parameter | Cyclobutane | 1,1-Difluorocyclobutane | Rationale for Difference |
| Puckering Angle | ~30° | ~20-24°[2] | Stereoelectronic effects of the CF₂ group favor a more planar conformation. |
| Ring Inversion Barrier | ~1.48 kcal/mol | Lower than cyclobutane | Reduced torsional strain and stabilizing electronic interactions in the transition state. |
| Metabolic Stability | Varies (often a site of oxidation) | Generally Increased[2] | Blocking of metabolic hotspots and altered conformation leading to reduced enzyme binding. |
Conclusion and Future Perspectives
The gem-difluoro group is a powerful tool for modulating the properties of cyclobutane-containing molecules. Its influence on ring conformation, driven by subtle stereoelectronic effects, has significant downstream consequences for metabolic stability and, ultimately, the viability of a drug candidate. A thorough understanding of these principles, supported by a combination of advanced synthetic, spectroscopic, and computational methods, is crucial for the rational design of next-generation therapeutics.
Future research in this area will likely focus on more sophisticated computational models to precisely predict the conformational preferences of complex substituted gem-difluorocyclobutanes and their interactions with biological targets. The continued development of novel synthetic methodologies will also be essential to expand the accessible chemical space of these valuable building blocks. As our understanding of the intricate interplay between conformation and function deepens, the gem-difluorocyclobutane motif is poised to play an increasingly important role in the design of safer and more effective medicines.
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An In-depth Technical Guide to Aficamten: A Next-Generation Myosin Inhibitor for Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by excessive cardiac contractility, leading to a myriad of debilitating symptoms and increased cardiovascular risk. The development of cardiac myosin inhibitors marks a paradigm shift in the management of HCM, moving from purely symptomatic relief to targeting the underlying pathophysiology. This guide provides a comprehensive technical overview of Aficamten (formerly CK-274), a next-generation, selective, allosteric inhibitor of cardiac myosin. It delves into the discovery, mechanism of action, preclinical pharmacology, and clinical development of Aficamten, presenting key data and experimental protocols to support researchers and drug development professionals in this field.
The Pathophysiological Landscape of Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is the most common inherited cardiac disease, with a prevalence of approximately 1 in 500 individuals.[1] It is primarily caused by autosomal dominant mutations in genes encoding sarcomeric proteins, with a significant portion of these mutations affecting the cardiac myosin heavy chain (MYH7).[2] These mutations lead to a state of hypercontractility of the cardiac sarcomere, which is a fundamental driver of the disease's progression.[3][4] The downstream consequences of this hypercontractility include left ventricular hypertrophy, impaired relaxation (diastolic dysfunction), and, in many patients, dynamic obstruction of the left ventricular outflow tract (LVOT).[5]
Historically, therapeutic strategies for HCM have focused on managing symptoms with non-specific agents like beta-blockers and calcium channel blockers, or invasive procedures such as septal myectomy.[6] These approaches, however, do not address the root cause of the disease—the excessive actin-myosin cross-bridging that drives hypercontractility.[5]
The Advent of a New Therapeutic Class: Cardiac Myosin Inhibitors
The recognition of hypercontractility as the central mechanism in HCM spurred the development of a novel class of drugs: cardiac myosin inhibitors (CMIs).[5] These agents are designed to directly modulate the function of the cardiac sarcomere to normalize contractility. Mavacamten was the first CMI to receive FDA approval for the treatment of obstructive HCM, validating this therapeutic approach.[5][7][8][9] CMIs work by reducing the excessive actin-myosin cross-bridging, thereby decreasing myocardial contractility and alleviating the dynamic LVOT obstruction in obstructive HCM.[5] The success of mavacamten paved the way for the development of next-generation inhibitors with potentially improved pharmacokinetic and pharmacodynamic profiles.
Aficamten: A Second-Generation Cardiac Myosin Inhibitor
Aficamten is an investigational, oral, small-molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with HCM.[10] It emerged from a focused medicinal chemistry program aimed at creating a CMI with a predictable pharmacokinetic profile, a wide therapeutic window, and minimal potential for drug-drug interactions.[3][4]
Discovery and Medicinal Chemistry
The development of Aficamten began with the optimization of an initial indoline compound.[3] A key breakthrough was the identification of an indane analogue that offered a less restrictive structure-activity relationship, allowing for rapid improvements in its drug-like properties.[3][4] The medicinal chemistry program prioritized several key objectives:
-
A predicted human half-life suitable for once-daily dosing.[3][4]
-
Attainment of steady-state plasma concentrations within two weeks.[3][4]
-
A wide therapeutic window to allow for safe and effective dose titration.[3][4]
-
Minimal potential for drug-drug interactions via cytochrome P450 (CYP) enzymes.[3][4]
This focused effort led to the identification of Aficamten as a clinical candidate with a more favorable pharmacokinetic profile compared to first-generation CMIs, including a shorter half-life.[2][11]
Mechanism of Action
Aficamten is a selective, allosteric inhibitor of cardiac myosin. It binds to a distinct allosteric site on the myosin catalytic domain, which is different from the binding site of mavacamten.[12] This binding stabilizes myosin in a pre-power stroke state, which has a weak affinity for actin.[12]
The core mechanism involves the strong slowing of phosphate release from the myosin active site, a critical rate-limiting step in the ATP hydrolysis cycle that powers muscle contraction.[12][13] By inhibiting this step, Aficamten effectively reduces the number of functional myosin heads available to interact with actin and drive sarcomere shortening.[12] This leads to a dose-dependent reduction in cardiac contractility without significantly altering the intracellular calcium transient.[13] The crystal structure of Aficamten bound to cardiac myosin provides a basis for understanding its selectivity over smooth and fast skeletal muscle myosin.[12]
Preclinical Pharmacokinetics and Pharmacodynamics
A comprehensive suite of preclinical in vitro and in vivo studies characterized the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Aficamten.[14][15] These studies were crucial for predicting human pharmacokinetics and establishing the foundation for its clinical development.[14]
| Parameter | Species | Result | Significance |
| Metabolic Stability | Human Liver Microsomes | High stability | Predicts low hepatic clearance in humans.[14][15] |
| Metabolites | In vitro | 8 metabolites identified, with hydroxylated forms predominating.[14][15] | Provides insight into metabolic pathways. |
| Plasma Protein Binding | Human | 89.6% bound (10.4% unbound) | Moderate binding, with the unbound fraction being pharmacologically active.[14][15] |
| Permeability | Caco-2 cells | High permeability | Suggests good oral absorption.[14][15] |
| CYP Interaction | In vitro | Multiple CYPs contribute to metabolism (2C8, 2C9, 2D6, 3A4).[15] | Low potential for clinically significant drug-drug interactions.[4] |
| In Vivo Clearance | Mouse, Rat, Dog, Monkey | Low clearance across species.[14][15] | Consistent with predictions of a longer half-life suitable for once-daily dosing. |
| Oral Bioavailability | Mouse to Monkey | 41% to 98% | Good to excellent oral bioavailability across species.[15] |
| Predicted Human Half-life | Allometric Scaling | ~69 hours | Supports once-daily dosing and reaching steady-state within two weeks.[4][16] |
Table 1: Summary of Preclinical Pharmacokinetic Properties of Aficamten.
Preclinical PD studies in animal models, including rats and dogs, demonstrated that single oral doses of Aficamten led to a marked, dose-dependent reduction in cardiac contractility parameters, such as left ventricular ejection fraction (LVEF) and fractional shortening, which correlated closely with plasma drug concentrations.[12]
Clinical Development of Aficamten in HCM
The clinical development program for Aficamten has been extensive, evaluating its safety, efficacy, and tolerability in patients with both obstructive and non-obstructive HCM.
Phase 2: The REDWOOD-HCM Trial
The REDWOOD-HCM Phase 2 trial was a pivotal study that provided the initial clinical proof-of-concept for Aficamten in patients with symptomatic obstructive HCM. The trial demonstrated that Aficamten led to statistically significant and clinically meaningful reductions in both resting and post-Valsalva LVOT gradients compared to placebo.[11]
| Endpoint | Placebo | Aficamten (Cohort 1) | Aficamten (Cohort 2) |
| Change in Resting LVOT Gradient (mmHg) | -7 | -38 | -48 |
| Change in Valsalva LVOT Gradient (mmHg) | -11 | -54 | -67 |
| Patients with ≥1 NYHA Class Improvement | 31% | 43% | 64% |
Table 2: Key Efficacy Results from the REDWOOD-HCM Phase 2 Trial.[11]
The study also showed that Aficamten was well-tolerated, with no serious adverse events and no treatment interruptions required.[11] The reduction in LVEF was modest, highlighting a potentially favorable safety profile.[11]
Phase 3 Clinical Trials
Building on the promising Phase 2 data, a robust Phase 3 program was initiated to definitively establish the efficacy and safety of Aficamten.
-
SEQUOIA-HCM: This pivotal Phase 3 trial evaluated Aficamten in patients with symptomatic obstructive HCM.[10][17] The primary endpoint was the change in peak oxygen uptake (pVO2) as measured by cardiopulmonary exercise testing (CPET).[17] The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in exercise capacity for patients treated with Aficamten compared to placebo.[18]
-
MAPLE-HCM: This Phase 3 trial was designed to evaluate Aficamten as a monotherapy compared to the beta-blocker metoprolol in patients with obstructive HCM.[10] Results showed Aficamten's superiority over metoprolol in improving peak oxygen uptake.[18]
-
ACACIA-HCM: This pivotal Phase 3 trial is evaluating Aficamten in patients with symptomatic non-obstructive HCM, a patient population with significant unmet medical needs.[10][17] The dual primary endpoints are the change in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score and the change in peak VO2.[17]
-
CEDAR-HCM: This trial is assessing the efficacy, pharmacokinetics, and safety of Aficamten in a pediatric population with symptomatic obstructive HCM.[10][17]
Key Experimental Protocols for Myosin Inhibitor Research
For laboratories seeking to investigate cardiac myosin inhibitors or model HCM, standardized and reproducible assays are essential.
In Vitro Myosin ATPase Activity Assay
This protocol provides a method to determine the inhibitory potential of a compound on cardiac myosin ATPase activity. The assay measures the rate of inorganic phosphate (Pi) release from ATP hydrolysis.
Objective: To quantify the IC50 of a test compound (e.g., Aficamten) on Ca2+-activated myosin ATPase activity in cardiac myofibrils.
Materials:
-
Isolated cardiac myofibrils
-
Assay Buffer (e.g., 10 mM MOPS, pH 7.0)
-
ATP solution
-
Test compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based)
-
Microplate reader
Step-by-Step Protocol:
-
Prepare Myofibrils: Isolate myofibrils from cardiac tissue (e.g., bovine ventricle) using established protocols involving homogenization and differential centrifugation.[19]
-
Protein Quantification: Determine the protein concentration of the myofibril preparation using a standard method like the BCA assay.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a 96-well microplate, add the assay buffer, myofibril suspension, and the test compound dilutions. Include control wells with buffer and DMSO only (vehicle control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the compound to bind to the myosin.
-
Initiate Reaction: Add ATP to all wells to initiate the ATPase reaction. The final ATP concentration should be at a saturating level (e.g., 1-2 mM).
-
Reaction Incubation: Incubate the plate for a fixed period (e.g., 15-30 minutes) during which the reaction proceeds linearly.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the liberated Pi to produce a colored product.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Workflow for In Vitro HCM Modeling with iPSC-Cardiomyocytes
The advent of induced pluripotent stem cell (iPSC) technology allows for the creation of patient-specific in vitro models of HCM, providing a powerful platform for mechanistic studies and drug screening.[1][20]
Comparative Profile: Aficamten vs. Mavacamten
Aficamten was developed as a next-generation CMI with potential advantages over the first-in-class agent, mavacamten.
| Feature | Mavacamten | Aficamten |
| Binding Site | Binds to the catalytic domain of cardiac myosin.[21] | Binds to a distinct allosteric site on the myosin catalytic domain.[12] |
| Half-life | Long (~6-9 days in normal metabolizers, longer in poor CYP2C19 metabolizers).[22] | Shorter (~69 hours predicted).[16] Enables more rapid dose titration and washout.[2] |
| Drug-Drug Interactions | Significant interactions with moderate to strong CYP2C19 and CYP3A4 inhibitors/inducers.[7] | No substantial CYP inhibition or induction; low potential for DDI.[2][23] |
| Dose-Response | Steeper relationship between dose and LVEF reduction.[21] | Shallower, more predictable dose-response relationship with LVEF.[21] |
| Regulatory | FDA approved, requires a Risk Evaluation and Mitigation Strategy (REMS) program.[2][23] | FDA approval received for obstructive HCM.[18] |
Table 3: Comparative Features of Aficamten and Mavacamten.
Conclusion and Future Directions
Aficamten represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its direct mechanism of action, which addresses the fundamental hypercontractility of the disease, has been validated in a comprehensive program of preclinical and clinical studies.[12] The favorable pharmacokinetic profile, including a shorter half-life and lower potential for drug-drug interactions compared to the first-in-class CMI, suggests that Aficamten may offer a more predictable and manageable treatment option for patients.[2][11]
The positive results from the pivotal Phase 3 trials in obstructive HCM have established its efficacy in improving exercise capacity and symptoms.[18] Ongoing and future research will further clarify its role in non-obstructive HCM, pediatric populations, and its long-term impact on cardiac remodeling and clinical outcomes such as heart failure hospitalization and death.[5][10] The development of Aficamten underscores the power of a mechanistically driven approach to drug discovery and offers new hope for patients living with hypertrophic cardiomyopathy.
References
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- Cardiac myosin inhibitors in hypertrophic cardiomyopathy. PubMed.
- Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy. ResearchGate.
- FDA approves cardiac myosin inhibitor for treatment of obstructive HCM. PACE-CME.
- Aficamten | Cardiac Myosin Inhibitor. Cytokinetics.
- Hypertrophic Cardiomyopathy Clinical Trials | Aficamten. Cytokinetics.
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- Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges. PubMed.
- Full article: Cardiac myosin inhibitors for hypertrophic cardiomyopathy: shedding light on their clinical potential. Taylor & Francis.
- Aficamten for Hypertrophic Cardiomyopathy (ACACIA-HCM Trial). withpower.com.
- High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro. NIH.
- In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor. PubMed.
- In vitro and ex vivo models of hypertrophic cardiomyopathy (HCM) and... ResearchGate.
- Aficamten Receives FDA Approval for Obstructive Hypertrophic Cardiomyopathy.
- In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor. Semantic Scholar.
- preclinical in vitro and in vivo characterization of Aficamten. Benchchem.
- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. PubMed.
- Discovery of Novel Cardiac Myosin Modulators Omecamtiv Mecarbil and Aficamten.
- Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy. NIH.
- In Vitro Physiological Model Developed to Study Hypertrophic Cardiomyopathy.
- Modeling hypertrophic cardiomyopathy with human cardiomyocytes derived from induced pluripotent stem cells.
- Aficamten Synthetic Routes. MedKoo Biosciences.
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- Discovery of Omecamtiv Mecarbil and Aficamten: Selective Cardiac Myosin Modulators Designed to Treat Cardiovascular Disease. Drug Hunter.
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- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. ACS Publications.
- Clinical Trials in Hypertrophic Cardiomyopathy Therapy: A Comprehensive Analysis of Trials Registered in Global Clinical Databases. NIH.
- Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy. PMC - NIH.
- KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase. PMC - NIH.
- Cardiomyopathy Clinical Trials Expertise | Leading Cardiovascular CRO. SCIRENT.
- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. Semantic Scholar.
- Innovative Clinical Trial Designs for Precision Medicine in Heart Failure with Preserved Ejection Fraction. PMC - PubMed Central.
- Hypertrophic Cardiomyopathy Clinical Trials. Mayo Clinic Research.
- A Narrative Review of Current and Investigational Therapies in Hypertrophic Cardiomyopathy. MDPI.
- Myofibrillar myosin ATPase activity in hindlimb muscles from young and aged rats. NIH.
- Myofibrillar ATPase activity during isometric contraction and isomyosin composition in rat single skinned muscle fibres. NIH.
- Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects. PMC - PubMed Central.
- ATPase activity of the cross-linked complex between cardiac myosin subfragment 1 and actin in several models of chronic overloading. A new approach to the biochemistry of contractility..
- Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy.
- BMS bags FDA okay for cardiomyopathy drug mavacamten. pharmaphorum.
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Initial Reactivity Studies of 2-(3,3-Difluorocyclobutyl)acetaldehyde: A Technical Guide
Abstract
The introduction of fluorinated motifs into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 3,3-difluorocyclobutyl group, in particular, presents a conformationally restricted, polar, and metabolically robust scaffold. This technical guide provides a comprehensive overview of the initial reactivity studies for a key building block incorporating this moiety: 2-(3,3-difluorocyclobutyl)acetaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the chemical manipulation of this versatile intermediate. We will explore the fundamental reactivity of the aldehyde functional group in the context of the unique electronic and steric environment imposed by the adjacent difluorinated cyclobutane ring.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The gem-difluorocycloalkane motif has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[1] Specifically, the 3,3-difluorocyclobutyl moiety offers a unique combination of properties. The conformational rigidity of the four-membered ring, coupled with the strong electron-withdrawing nature of the two fluorine atoms, imparts a distinct electronic character and spatial arrangement to molecules containing this group.[2][3]
2-(3,3-Difluorocyclobutyl)acetaldehyde (CAS 1374657-08-5) is a key synthetic intermediate that combines the desirable properties of the difluorocyclobutyl scaffold with the versatile reactivity of an aldehyde.[4][5][6] The aldehyde functional group is a gateway to a vast array of chemical transformations, including carbon-carbon bond formations, oxidations, and reductions, making this compound a valuable starting material for the synthesis of more complex drug-like molecules.[7][8][9] This guide will detail a series of foundational reactivity studies to characterize the chemical behavior of this promising building block.
Core Reactivity Profile: An Overview
The reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde is primarily dictated by the aldehyde functional group. However, the adjacent difluorocyclobutyl ring is expected to exert significant steric and electronic effects. The electron-withdrawing fluorine atoms may influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The stability of the difluorocyclobutane ring under various reaction conditions is also a critical consideration.[2][10] Our initial studies will focus on four key areas of aldehyde chemistry:
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Transformation of the aldehyde to a primary alcohol.
-
Olefinating: Carbon-carbon double bond formation via the Wittig reaction.
-
Carbon-Carbon Bond Formation: Exploring the potential for aldol-type reactions.
The following sections will provide detailed experimental protocols for each of these transformations, along with an analysis of the expected outcomes and potential challenges.
Experimental Protocols & Mechanistic Rationale
Oxidation to 2-(3,3-Difluorocyclobutyl)acetic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[11][12] For this study, we will employ a mild and efficient oxidizing agent to minimize the risk of ring-opening or other side reactions involving the strained cyclobutane ring.
Protocol:
-
Dissolution: Dissolve 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (2.0 eq) as a scavenger for hypochlorite.
-
Oxidation: Slowly add sodium chlorite (1.5 eq) in an aqueous solution of sodium dihydrogen phosphate (1.5 eq) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a solution of sodium sulfite. Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Sodium Chlorite (Pinnick Oxidation): This reagent is chosen for its mildness and high selectivity for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. It operates under neutral or slightly acidic conditions, which is expected to be compatible with the difluorocyclobutane ring.
-
2-Methyl-2-butene: This alkene is used as a scavenger to quench the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions.
-
Phosphate Buffer: The buffer maintains a slightly acidic pH to facilitate the oxidation while preventing strongly acidic conditions that could potentially promote ring-opening of the cyclobutane.[10]
Anticipated Data & Characterization:
| Compound | Expected Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) | Key IR Absorption (cm⁻¹) |
| 2-(3,3-Difluorocyclobutyl)acetic Acid | 150.11 | ~10-12 (br s, 1H, COOH), 2.5-2.8 (m, 2H, CH₂COOH), 2.0-2.4 (m, 5H, cyclobutyl) | Multiplet | ~1710 (C=O), ~2500-3300 (O-H) |
Reduction to 2-(3,3-Difluorocyclobutyl)ethanol
The reduction of an aldehyde to a primary alcohol is another fundamental transformation.[8] A mild reducing agent is selected to avoid over-reduction or reaction with the difluorocyclobutane moiety.
Protocol:
-
Dissolution: Dissolve 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq) in methanol at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography if necessary.
Causality of Experimental Choices:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes and ketones.[7] It is not expected to affect the difluorocyclobutane ring. Its ease of handling and safety profile make it ideal for initial studies.
-
Methanol as Solvent: Methanol is a protic solvent that is compatible with NaBH₄ and effectively dissolves the aldehyde.
Anticipated Data & Characterization:
| Compound | Expected Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) | Key IR Absorption (cm⁻¹) |
| 2-(3,3-Difluorocyclobutyl)ethanol | 136.14 | ~3.6 (t, 2H, CH₂OH), ~1.5-2.4 (m, 8H, cyclobutyl-CH₂ and cyclobutyl) | Multiplet | ~3300 (br, O-H) |
Wittig Olefination to (3,3-Difluorocyclobutylmethylene)cyclohexane
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[13][14][15] This reaction will probe the steric hindrance around the carbonyl group and the reactivity of the aldehyde towards a common phosphorus ylide.
Protocol:
-
Ylide Generation: Suspend cyclohexyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to remove triphenylphosphine oxide.
Causality of Experimental Choices:
-
Non-stabilized Ylide: Cyclohexyltriphenylphosphonium bromide generates a non-stabilized ylide, which is highly reactive and should readily react with the aldehyde.[13] This choice will help determine the baseline reactivity.
-
Anhydrous and Inert Conditions: Wittig reagents are strong bases and are sensitive to water and oxygen.[15] Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.
Anticipated Data & Characterization:
| Compound | Expected Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) |
| (3,3-Difluorocyclobutylmethylene)cyclohexane | 200.27 | ~5.0-5.5 (m, 1H, =CH), 1.5-2.5 (m, 17H, remaining aliphatic protons) | Multiplet |
Aldol Condensation with Acetone
The aldol reaction is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds.[16][17] This study will investigate the ability of 2-(3,3-difluorocyclobutyl)acetaldehyde to act as an electrophile in a crossed aldol reaction with acetone.
Protocol:
-
Reaction Setup: To a solution of 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq) in acetone (which acts as both reactant and solvent), add a catalytic amount of a base such as 10% aqueous sodium hydroxide at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the formation of the β-hydroxy ketone product by TLC or GC-MS.
-
Work-up: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Causality of Experimental Choices:
-
Crossed Aldol Reaction: Using acetone as the enolate source in excess and an aldehyde that can only act as the electrophile (due to the higher reactivity of aldehydes) directs the reaction towards a single major product.[18]
-
Base Catalysis: Sodium hydroxide is a common and effective base for promoting aldol reactions.
Anticipated Data & Characterization:
| Compound | Expected Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) | Key IR Absorption (cm⁻¹) |
| 4-Hydroxy-4-(3,3-difluorocyclobutyl)butan-2-one | 192.19 | ~4.0 (m, 1H, CH-OH), ~2.7 (d, 2H, CH₂C=O), ~2.2 (s, 3H, CH₃), 1.5-2.4 (m, 6H, cyclobutyl and CH₂) | Multiplet | ~3400 (br, O-H), ~1715 (C=O) |
Visualization of Experimental Workflows
Diagram 1: Oxidation Workflow
Caption: Workflow for the reduction of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Diagram 3: Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination of the title compound.
Conclusion and Future Directions
This technical guide outlines a foundational set of reactivity studies for 2-(3,3-difluorocyclobutyl)acetaldehyde. The successful execution of these protocols will provide valuable insights into the chemical behavior of this important building block and establish reliable methods for its derivatization. The stability of the difluorocyclobutane ring is anticipated to be high under the described mild conditions, further validating its utility in medicinal chemistry.
Future work should expand upon these initial findings to include a broader range of transformations, such as:
-
Reductive amination: To access valuable amine derivatives.
-
Grignard and organolithium additions: To explore the formation of secondary alcohols.
-
Asymmetric synthesis: To introduce chirality and expand the accessible chemical space.
The data generated from these studies will be invaluable for drug discovery programs seeking to leverage the unique properties of the 3,3-difluorocyclobutyl moiety.
References
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Jack Westin. Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
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March, J., Brown, W. H. (2025, December 23). Aldehyde. Encyclopedia Britannica. [Link]
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Chemistry For Everyone. (2025, April 22). How Do Aldehydes React?. YouTube. [Link]
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Wikipedia. (n.d.). Aldehyde. [Link]
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Chemistry LibreTexts. (2025, January 19). 19.S: Aldehydes and Ketones (Summary). [Link]
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Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Smal, V., et al. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
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Wong, H. N. C., et al. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
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Pharmaacademias. (2024, February 12). Reactions of cyclopropane and Cyclobutane. [Link]
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Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
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Pitre, S. P., et al. (n.d.). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. PMC. [Link]
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Dolbier, W. R., Jr. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
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Wikipedia. (n.d.). Aldol reaction. [Link]
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ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]
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Izumori, K., et al. (n.d.). Sequential Aldol Condensation Catalyzed by Hyperthermophilic 2-Deoxy-d-Ribose-5-Phosphate Aldolase. PubMed Central. [Link]
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Mykhailiuk, P. K. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
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Chernykh, A. V., et al. (2019, April 16). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
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Methodological & Application
Synthetic route to 2-(3,3-difluorocyclobutyl)acetaldehyde from 3,3-difluorocyclobutane derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide detailing validated synthetic routes to 2-(3,3-difluorocyclobutyl)acetaldehyde, a valuable building block in medicinal chemistry. The gem-difluorocyclobutyl motif is of significant interest due to its ability to modulate the physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity. We present two primary, field-proven strategies starting from readily available 3,3-difluorocyclobutane derivatives: the oxidation of 2-(3,3-difluorocyclobutyl)ethanol and the hydroboration-oxidation of 3,3-difluoro-1-vinylcyclobutane. This guide offers in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery. The 3,3-difluorocyclobutane unit, in particular, has emerged as a valuable motif. Its rigid, three-dimensional structure combined with the strong electron-withdrawing nature of the gem-difluoro group can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability. Consequently, 2-(3,3-difluorocyclobutyl)acetaldehyde serves as a key intermediate for the synthesis of more complex pharmaceutical candidates. This application note outlines reliable and scalable methods for its preparation.
Strategic Overview of Synthetic Pathways
Two principal retrosynthetic disconnections for 2-(3,3-difluorocyclobutyl)acetaldehyde are considered, both leveraging common and predictable chemical transformations.
Figure 1: Retrosynthetic analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Route 1 focuses on the selective oxidation of the primary alcohol, 2-(3,3-difluorocyclobutyl)ethanol. This intermediate can be accessed through various homologation strategies starting from (3,3-difluorocyclobutyl)methanol, which in turn is readily prepared by the reduction of 3,3-difluorocyclobutanecarboxylic acid.[1][2]
Route 2 employs a hydroboration-oxidation reaction on 3,3-difluoro-1-vinylcyclobutane. This approach offers a direct conversion of an alkene to the target aldehyde, leveraging the anti-Markovnikov regioselectivity of the hydroboration step.[3][4]
Route 1: Synthesis via Oxidation of 2-(3,3-difluorocyclobutyl)ethanol
This route is predicated on the reliable and high-yielding oxidation of a primary alcohol to an aldehyde. The key precursor, 2-(3,3-difluorocyclobutyl)ethanol, can be synthesized from commercially available 3,3-difluorocyclobutanecarboxylic acid in two steps: reduction to (3,3-difluorocyclobutyl)methanol followed by a one-carbon homologation (e.g., via a nitrile or Wittig reaction sequence). For the purpose of this guide, we will focus on the critical final oxidation step.
Oxidation Methodologies: A Comparative Analysis
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis. Several methods are suitable for this transformation, each with its own advantages and considerations.
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous CH₂Cl₂, -78 °C to rt | Mild, high-yielding, wide functional group tolerance.[5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[7] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt | Mild, neutral conditions, rapid reaction times.[8][9] | DMP is shock-sensitive, generates iodinane byproducts. |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (oxidant) | CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, uses inexpensive oxidant, environmentally benign.[10][11] | Can be pH-sensitive, may require careful control of oxidant addition.[11] |
Detailed Protocol: Swern Oxidation of 2-(3,3-difluorocyclobutyl)ethanol
The Swern oxidation is a highly reliable and widely used method for this transformation, known for its mild conditions and excellent yields.[12][13]
Figure 2: Workflow for the Swern Oxidation.
Materials:
-
2-(3,3-difluorocyclobutyl)ethanol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (0.5 M based on the alcohol) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add anhydrous DMSO (2.2 equivalents) to the cooled solvent. To this solution, add oxalyl chloride (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 15 minutes. The formation of a white precipitate may be observed.
-
Substrate Addition: Dissolve 2-(3,3-difluorocyclobutyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A thick white slurry will form.
-
Reaction Completion and Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often volatile. Purification should be performed carefully, typically by silica gel chromatography using a gradient of ethyl acetate in hexanes.
Expert Insights: The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species.[5] The slow, dropwise addition of reagents is essential for controlling the reaction exotherm. The final product is an aldehyde and may be prone to oxidation or polymerization; it is best used immediately or stored under an inert atmosphere at low temperature.
Route 2: Synthesis via Hydroboration-Oxidation of 3,3-Difluoro-1-vinylcyclobutane
This route provides an elegant and atom-economical approach to the target aldehyde, proceeding through an anti-Markovnikov hydration of an alkene.[4]
The Hydroboration-Oxidation Reaction
The hydroboration-oxidation is a two-step process.[3] First, borane (BH₃), typically complexed with THF, adds across the double bond of the alkene. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon.[14][15] In the second step, the resulting organoborane is oxidized, usually with alkaline hydrogen peroxide, to replace the carbon-boron bond with a carbon-hydroxyl bond, which then tautomerizes to the aldehyde.
Figure 3: Hydroboration-Oxidation Pathway.
Detailed Protocol: Hydroboration-Oxidation of 3,3-Difluoro-1-vinylcyclobutane
Materials:
-
3,3-Difluoro-1-vinylcyclobutane
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Protocol:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 3,3-difluoro-1-vinylcyclobutane (1.0 equivalent) dissolved in anhydrous THF (0.5 M). Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Add the 1 M solution of BH₃·THF (0.4 equivalents, to account for the three hydrides per borane) dropwise to the stirred solution of the alkene at 0 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (3 equivalents relative to BH₃) followed by the dropwise addition of 30% H₂O₂ (3.3 equivalents relative to BH₃). Caution: The addition of hydrogen peroxide can be exothermic.
-
Reaction Completion: After the addition of the peroxide, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete oxidation.
-
Work-up: Cool the reaction mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Expert Insights: The use of BH₃·THF allows for a safe and convenient source of borane.[14] The regioselectivity is driven by both steric and electronic factors, leading to the desired anti-Markovnikov product.[4] The oxidation step should be performed with care due to the potential for exothermicity and gas evolution.
Conclusion
Both presented synthetic routes offer reliable and scalable methods for the preparation of 2-(3,3-difluorocyclobutyl)acetaldehyde. The choice between the two will depend on the availability of starting materials, equipment, and the desired scale of the reaction. The oxidation route is robust and utilizes well-established transformations, while the hydroboration-oxidation route offers a more direct and atom-economical approach from the corresponding alkene. These detailed protocols and insights provide a solid foundation for researchers to successfully synthesize this valuable fluorinated building block for applications in drug discovery and medicinal chemistry.
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Sci-Hub. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
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PubMed. (2008). Difluoro-lambda3-bromane-induced oxidative carbon-carbon bond-forming reactions: ethanol as an electrophilic partner and alkynes as nucleophiles. Retrieved from [Link]
-
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-
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-
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-
Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
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PubMed. (2006). Synthesis of L- and D-beta-3'-Deoxy-3',3'-difluoronucleosides. Retrieved from [Link]
-
Beilstein Journals. (2012). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Retrieved from [Link]
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Laboratorium Discounter. (n.d.). (3,3-Difluorocyclobutyl)methanol >98.0%(GC) 1g. Retrieved from [Link]
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Application Note: Selective Oxidation of (3,3-difluorocyclobutyl)methanol to (3,3-difluorocyclobutyl)carbaldehyde
Introduction: The Significance of Fluorinated Aldehydes in Synthesis
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 3,3-difluorocyclobutyl moiety, in particular, is a valuable bioisostere for carbonyl and gem-dimethyl groups. Consequently, (3,3-difluorocyclobutyl)methanol and its corresponding aldehyde, (3,3-difluorocyclobutyl)carbaldehyde, are critical building blocks for the synthesis of novel therapeutic agents.
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation, yet it presents a significant challenge: preventing over-oxidation to the corresponding carboxylic acid. This occurs because, in the presence of water, the intermediate aldehyde can form a geminal diol (hydrate), which is readily oxidized further.[1][2] Therefore, the choice of an appropriate oxidation protocol is paramount to ensure high yield and purity of the desired aldehyde.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of (3,3-difluorocyclobutyl)methanol. We will compare several robust oxidation methodologies, provide detailed, field-proven protocols, and explain the mechanistic rationale behind critical experimental steps.
Comparative Analysis of Key Oxidation Methodologies
The successful synthesis of (3,3-difluorocyclobutyl)carbaldehyde hinges on selecting a method that is mild, selective, and high-yielding. While numerous oxidation protocols exist, three have emerged as particularly suitable for sensitive substrates: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. A comparison of these methods is summarized below.
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Primary Reagents | Dess-Martin Periodinane (a hypervalent iodine compound)[3][4] | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (or other hindered base)[5][6] | Pyridinium Chlorochromate (Cr(VI) reagent)[7][8] |
| Typical Solvent | Dichloromethane (DCM), Chloroform[3] | Dichloromethane (DCM)[9][10] | Dichloromethane (DCM)[11][12] |
| Temperature | Room Temperature[2][13] | -78 °C to Room Temperature[5] | 0 °C to Room Temperature[12] |
| Key Advantages | - Very mild, neutral conditions[14]- High functional group tolerance[13]- Simple setup at room temperature- Avoids toxic heavy metals[4] | - Extremely mild conditions, ideal for sensitive substrates- High chemoselectivity- Byproducts are volatile or water-soluble, simplifying purification[5]- Avoids heavy metals | - Well-established, classic method- Anhydrous conditions prevent over-oxidation[7][11]- Reagent is a stable solid |
| Key Disadvantages | - DMP precursor (IBX) can be explosive[13]- Reagent is relatively expensive- Byproducts can complicate work-up on large scale[15][16] | - Requires cryogenic temperatures (-78 °C)[10]- Malodorous byproducts (dimethyl sulfide)- Requires strictly anhydrous conditions and inert atmosphere | - Chromium-based reagents are toxic and pose disposal challenges[11]- PCC is acidic and may not be suitable for acid-labile substrates[12]- Reaction work-up can be complicated by tar-like byproducts[12] |
Experimental Workflows and Protocols
Based on the comparative analysis, Dess-Martin Periodinane and Swern oxidations are recommended as the primary methods due to their mild conditions and avoidance of heavy metals.
General Experimental Workflow
The overall process for the oxidation reaction follows a logical sequence designed to maximize yield and purity. This workflow is applicable to most oxidation protocols with minor variations in the reaction and work-up stages.
Caption: General workflow for the oxidation of an alcohol to an aldehyde.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often the first choice due to its operational simplicity and mild, neutral reaction conditions.[14]
Principle of Causality: The mechanism involves the formation of a periodinane intermediate via ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent.[17][18] An intramolecular elimination, facilitated by the displaced acetate acting as a base, removes the alpha-proton and generates the aldehyde, acetic acid, and a reduced iodine byproduct.[17] Adding a mild base like sodium bicarbonate can buffer the generated acetic acid, protecting acid-sensitive functional groups.[4]
Materials and Reagents:
-
(3,3-difluorocyclobutyl)methanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) (Optional, 2.0 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add (3,3-difluorocyclobutyl)methanol (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).
-
Buffering (Optional): If the product is potentially acid-sensitive, add sodium bicarbonate (2.0 equiv) and stir the suspension for 5 minutes.
-
DMP Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise to the stirred solution at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to 2 hours.[3]
-
Work-up and Quenching:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. The thiosulfate reduces the iodine byproducts, making them more soluble in the aqueous layer.[16]
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The target aldehyde may be volatile; use a cold water bath during rotary evaporation.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield pure (3,3-difluorocyclobutyl)carbaldehyde.[19]
-
Protocol 2: Swern Oxidation
The Swern oxidation is an exceptionally mild method that utilizes low temperatures, making it ideal for substrates prone to epimerization or other side reactions.
Principle of Causality: The reaction mechanism proceeds in distinct stages. First, DMSO is "activated" at -78 °C by reacting with oxalyl chloride to form a highly electrophilic chlorosulfonium salt.[5][10] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. Finally, a hindered, non-nucleophilic base like triethylamine deprotonates the carbon alpha to the oxygen, initiating an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][6][20] The low temperature is critical to prevent the decomposition of the unstable activated intermediates.[10]
Caption: Key stages of the Swern Oxidation mechanism.
Materials and Reagents:
-
Dimethyl sulfoxide (DMSO) (2.5 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
(3,3-difluorocyclobutyl)methanol (1.0 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Water or Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-neck, round-bottom flask, flame-dried and cooled under a nitrogen or argon atmosphere. Equip it with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Activator Preparation: Add anhydrous DCM (to make a final alcohol concentration of ~0.2 M) and oxalyl chloride (1.5 equiv) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Activation: Add a solution of DMSO (2.5 equiv) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Vigorous gas evolution (CO, CO₂) will occur. Stir for 15 minutes after the addition is complete.
-
Alcohol Addition: Add a solution of (3,3-difluorocyclobutyl)methanol (1.0 equiv) in anhydrous DCM dropwise, again maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equiv) dropwise. A thick white precipitate (triethylammonium chloride) will form. After the addition, stir for 10 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.
-
Work-up: Quench the reaction by slowly adding water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Again, be mindful of the product's potential volatility.
-
Purify the crude product via flash column chromatography on silica gel.
-
Purification and Handling Considerations
Aldehydes can be sensitive and prone to air oxidation back to the carboxylic acid over time. For purification, flash column chromatography using a low-polarity eluent system (e.g., hexane/ethyl acetate) is generally effective.[19]
For challenging separations, a bisulfite work-up can be employed.[21][22] This involves reacting the crude product with a saturated sodium bisulfite solution to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[21][23][24] The aldehyde can then be regenerated by treating the aqueous layer with a base.[21]
Store the purified (3,3-difluorocyclobutyl)carbaldehyde under an inert atmosphere at low temperatures to minimize degradation.
Conclusion
The selective oxidation of (3,3-difluorocyclobutyl)methanol to its corresponding aldehyde is a critical transformation for the synthesis of advanced fluorinated molecules. Both the Dess-Martin Periodinane and Swern oxidation protocols offer mild, reliable, and high-yielding routes that avoid the use of toxic heavy metals. The choice between them often depends on laboratory equipment availability (cryogenic setup for Swern) and scale. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can confidently and efficiently synthesize this valuable synthetic intermediate.
References
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Dess-Martin Oxidation. (2014). Chem-Station Int. Ed.[Link]
-
Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning - Organic Chemistry II.[Link]
-
Oxidation of alcohols and aldehydes. (2020). Chemistry LibreTexts.[Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry.[Link]
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Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange.[Link]
-
Alcohol oxidation. (n.d.). Wikipedia.[Link]
-
The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall.[Link]
-
Swern oxidation. (2023). Chemistry LibreTexts.[Link]
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How to work up dess-martin periodinane or hypervalent iodine reactions? (2012). ResearchGate.[Link]
-
Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.[Link]
-
Oxidation of Alcohols I: Mechanism and oxidation states. (n.d.). Khan Academy.[Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.[Link]
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Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.[Link]
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Is it possible to purify aldehyde by column? (2015). ResearchGate.[Link]
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Purifying aldehydes? (2015). Reddit.[Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). NIH National Library of Medicine.[Link]
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Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal.[Link]
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Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications.[Link]
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Dess–Martin oxidation. (n.d.). Wikipedia.[Link]
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Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.[Link]
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Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps.[Link]
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Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis.[Link]
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Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry.[Link]
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Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts.[Link]
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Dess-Martin-Periodinane oxidation. (2025). YouTube.[Link]
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Application Notes and Protocols: Leveraging 2-(3,3-difluorocyclobutyl)acetaldehyde in Modern Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25-30% of all small-molecule drugs containing at least one fluorine atom.[1] This strategic deployment stems from fluorine's unique properties: its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond. Judicious placement of fluorine can profoundly influence a drug candidate's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[2]
Among the diverse array of fluorinated motifs, the gem-difluorinated cycloalkane, particularly the 3,3-difluorocyclobutyl group, has emerged as a valuable building block.[3] This moiety serves as a lipophilic bioisostere of a carbonyl or ether group, offering a three-dimensional scaffold that can improve pharmacokinetic profiles while maintaining or enhancing pharmacological potency.[3][4] The gem-difluoro group can subtly alter electronic distribution and conformation, leading to improved metabolic stability and, in some cases, mitigating off-target effects such as hERG channel inhibition.[3][5]
This guide focuses on the synthetic utility of 2-(3,3-difluorocyclobutyl)acetaldehyde , a versatile building block that provides medicinal chemists with a direct entry point to a diverse range of difluorocyclobutane-containing compounds. Its aldehyde functionality serves as a reactive handle for key carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the exploration of novel chemical space.
Physicochemical Impact of the 3,3-Difluorocyclobutyl Moiety
The introduction of the 3,3-difluorocyclobutyl group imparts specific physicochemical changes that are critical for lead optimization. Understanding these trends allows for rational drug design.
| Property | Bioisosteric Replacement | General Trend with 3,3-Difluorocyclobutyl Introduction | Rationale & Causality |
| Lipophilicity (LogP) | CH₂ → CF₂ | Generally increases | The C-F bond is polarized, but the overall contribution of the CF₂ group is lipophilic. The increase is often more significant than for a single fluorine substitution.[6][7] |
| C=O → CF₂ | Variable; can increase or decrease | Depends on the overall molecular context. The CF₂ group removes the hydrogen bond accepting capability of the carbonyl oxygen but introduces a lipophilic element. | |
| Acidity/Basicity (pKa) | Proximal Amine | Decreases basicity (lowers pKa of conjugate acid) | The strong electron-withdrawing effect of the two fluorine atoms is transmitted through the cyclobutyl ring, reducing the electron density on the nitrogen and making the lone pair less available for protonation.[7][8] |
| Proximal Carboxylic Acid | Increases acidity (lowers pKa) | The inductive effect of the CF₂ group stabilizes the carboxylate conjugate base, shifting the equilibrium towards dissociation.[8] | |
| Metabolic Stability | CH₂ → CF₂ | Generally increases | The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro position resistant to oxidative metabolism by cytochrome P450 enzymes.[3] |
| Dipole Moment | C=O → CF₂ | Alters local dipole | The C=O bond has a strong dipole. The CF₂ group also possesses a significant dipole moment, but its vector and interaction with the surrounding molecular field will be different, influencing solubility and receptor interactions. |
| Conformation | Cyclopentyl → Difluorocyclobutyl | Introduces conformational constraint | The four-membered ring is more rigid than larger rings, which can lock in a bioactive conformation and improve binding affinity.[3] |
Synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde
While commercially available from several suppliers, understanding the synthesis of the title compound is crucial for appreciating its purity and potential side products. A common and efficient route involves the oxidation of the corresponding primary alcohol, 2-(3,3-difluorocyclobutyl)ethanol. This precursor can be synthesized from 3,3-difluorocyclobutane-1,carboxylic acid.[9][10][11][12][13]
Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are standard, reliable protocols for this transformation.[1][14][15][16][17]
Caption: Synthetic pathway to the target aldehyde.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 2-(3,3-difluorocyclobutyl)ethanol
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes, operating at room temperature and neutral pH.[14][15][16][17] Its high chemoselectivity makes it suitable for complex molecules with sensitive functional groups.
Materials:
-
2-(3,3-difluorocyclobutyl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve 2-(3,3-difluorocyclobutyl)ethanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under a nitrogen or argon atmosphere.
-
To the stirred solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature. Note: DMP is sensitive to shock and can be explosive under certain conditions; handle with care.[14]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-(3,3-difluorocyclobutyl)acetaldehyde is often used directly in the next step due to its potential volatility. If necessary, purification can be achieved by careful flash column chromatography on silica gel.
Key Synthetic Applications & Protocols
The aldehyde functionality of 2-(3,3-difluorocyclobutyl)acetaldehyde is a gateway to numerous molecular architectures. The following protocols detail its application in three fundamental transformations in medicinal chemistry.
Application 1: Reductive Amination for Amine Synthesis
Reductive amination is one of the most robust and widely used methods for forming C-N bonds in pharmaceutical synthesis.[18] It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not require strictly anhydrous conditions.[19]
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Robust GC-MS Analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde via PFBHA Oximation
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde, a reactive and volatile analyte, using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of such aldehydes is often hampered by poor chromatographic performance and thermal instability. To overcome these challenges, a pre-column derivatization strategy using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is employed. This method converts the aldehyde into a stable, less polar, and highly responsive oxime derivative, significantly enhancing analytical sensitivity and reliability. The protocol herein provides a complete workflow, from sample preparation and derivatization to instrumental parameters and data interpretation, tailored for researchers in pharmaceutical development and chemical analysis.
Introduction and Rationale for Derivatization
2-(3,3-difluorocyclobutyl)acetaldehyde is a key intermediate or impurity in various synthetic pathways. Its accurate quantification is critical for process control, quality assurance, and regulatory compliance. However, like many short-chain aldehydes, its intrinsic properties—high volatility, polarity, and reactivity—make it a challenging analyte for direct GC-MS analysis. These characteristics can lead to issues such as poor peak shape, on-column degradation, and low ionization efficiency.
Chemical derivatization is a powerful strategy to circumvent these analytical hurdles. The selection of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent is based on several key advantages:
-
Reaction Specificity: PFBHA reacts specifically and efficiently with the carbonyl group of aldehydes and ketones to form a stable oxime.
-
Improved Chromatography: The resulting PFBHA-oxime derivative is significantly less polar and more volatile than the parent aldehyde, leading to improved peak shape and resolution on standard non-polar GC columns.
-
Enhanced Sensitivity: The pentafluorobenzyl moiety is a strong electrophore, making the derivative highly sensitive for detection by Electron Capture Detection (ECD) or, in the context of mass spectrometry, by Negative Chemical Ionization (NCI).[1] For standard Electron Ionization (EI), it provides a characteristic and dominant fragment ion at m/z 181, which is excellent for Selected Ion Monitoring (SIM) and quantification.[2][3]
-
Thermal Stability: PFBHA derivatives are thermally robust and do not decompose at the elevated temperatures used in the GC inlet and column.
The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming two geometric isomers, (E) and (Z) (often referred to as syn and anti), which are typically separable by GC.[4][5] This results in two distinct chromatographic peaks for a single analyte, both of which can be used for confirmation and quantification.
Principle of the PFBHA Oximation Reaction
The derivatization involves the reaction of the aldehyde functional group of 2-(3,3-difluorocyclobutyl)acetaldehyde with PFBHA. The lone pair of electrons on the nitrogen atom of PFBHA attacks the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding PFBHA-oxime.
Caption: PFBHA oximation of the target aldehyde to form stable (E) and (Z) isomers.
Materials and Methods
Reagents and Materials
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98% purity)
-
2-(3,3-difluorocyclobutyl)acetaldehyde standard
-
Hexane (GC grade or equivalent)
-
Dichloromethane (GC grade or equivalent)
-
Reagent-grade water (carbonyl-free)
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined septa (e.g., 2 mL)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Detailed Experimental Protocol
Step 1: Preparation of PFBHA Reagent Solution
-
Prepare a 1.5 mg/mL solution of PFBHA in reagent-grade water.
-
Vortex thoroughly to ensure complete dissolution.
-
Causality: This solution should be prepared fresh daily to avoid degradation and ensure maximum reactivity. A concentration of 1-5 mg/mL is typically effective.
-
Step 2: Derivatization Reaction
-
Place 1.0 mL of the aqueous sample or standard solution containing 2-(3,3-difluorocyclobutyl)acetaldehyde into a 2 mL reaction vial.
-
Add 100 µL of the freshly prepared 1.5 mg/mL PFBHA solution to the vial.
-
Tightly seal the vial with the PTFE-lined cap.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial in a heating block or water bath at 70°C for 45 minutes.
-
Causality: Heating the reaction mixture ensures it proceeds to completion in a reasonable timeframe. Typical conditions range from 60-80°C for 30-60 minutes.[1]
-
Step 3: Liquid-Liquid Extraction (LLE) of the Derivative
-
Allow the vial to cool completely to room temperature.
-
Add 1.0 mL of hexane (or dichloromethane) to the vial.
-
Causality: Hexane is a suitable non-polar solvent for extracting the PFBHA-oxime derivative. Dichloromethane can also be used and may offer higher extraction efficiency for certain derivatives.[6]
-
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the derivative into the organic phase.
-
Centrifuge the vial at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
The analysis of the PFBHA derivative should be performed on a standard GC-MS system. The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Justification |
| GC System | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column, providing the best sensitivity for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivative without causing thermal degradation.[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[5] |
| Column | 30 m x 0.25 mm I.D. x 0.25 µm film, 5% Phenyl-Methylpolysiloxane (e.g., SLB™-5ms, DB-5ms, ZB-5ms) | This non-polar stationary phase provides excellent resolution and separation for PFBHA-oxime derivatives.[5] |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The initial temperature allows for good focusing of the analytes at the head of the column. The ramp rate provides a good balance between separation and analysis time. The final hold ensures elution of any less volatile matrix components. This program is similar to established methods for PFBHA derivatives.[5][7] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns.[5] NCI can be explored for higher sensitivity.[1] |
| Ion Source Temperature | 230°C | A standard source temperature that balances ionization efficiency and minimizes thermal degradation within the source.[7] |
| Transfer Line Temp | 280°C | Prevents condensation of the analytes between the GC and the MS.[5] |
| Mass Scan Range | m/z 50 - 550 | A wide scan range to capture the molecular ion and all significant fragment ions. |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of the injection solvent from saturating the detector and causing unnecessary filament wear. |
| Data Acquisition | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification (m/z 181, plus molecular ion) | Full scan is used to confirm the identity of the derivative by its fragmentation pattern. SIM mode significantly increases sensitivity and selectivity for quantification by monitoring only characteristic ions. |
Analytical Workflow Visualization
Caption: Complete workflow from sample preparation to final data analysis.
Expected Results and Discussion
-
Chromatography: The derivatization of 2-(3,3-difluorocyclobutyl)acetaldehyde will produce two distinct peaks corresponding to the (E) and (Z) oxime isomers. The peak area ratio of these two isomers should be constant across all standards and samples, and quantification can be performed by summing the areas of both peaks.
-
Mass Spectrometry: In EI mode, the mass spectrum of the derivative is expected to show a characteristic and abundant fragment ion at m/z 181 , corresponding to the pentafluorobenzyl cation ([C₆F₅CH₂]⁺).[3] This ion is the most reliable choice for quantification in SIM mode. Other fragments may include the molecular ion (M⁺) and ions corresponding to losses of HF, NO, or other neutral fragments, which can be used for confirmation.[3][4]
-
Method Validation: For quantitative applications, the method should be validated by establishing linearity with a calibration curve, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing precision and accuracy with spiked samples. The stability of the extracted derivatives should also be evaluated; storage at 4°C in the dark is recommended.[6]
Conclusion
The protocol described provides a robust, sensitive, and reliable method for the GC-MS analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde. By converting the challenging parent aldehyde into a stable PFBHA-oxime derivative, this method overcomes common analytical difficulties, enabling accurate quantification essential for drug development and quality control processes. The detailed steps and justifications provide a solid foundation for implementation and adaptation in any analytical laboratory.
References
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
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Mechanism of formaldehyde derivatized by PFBHA, which forms the formaldehyde-oxime. ResearchGate. [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central (PMC), NIH. [Link]
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Mass spectrometric analysis of pentafluorobenzyl oxime derivatives of reactive biological aldehydes. WashU Medicine Research Profiles. [Link]
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Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed. [Link]
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Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
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New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Journal of Pharmaceutical Sciences. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
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Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. PubMed. [Link]
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Rapid Determination of Acetone in Human Blood by Derivatization With Pentafluorobenzyl Hydroxylamine Followed by Headspace Liquid-Phase Microextraction and Gas chromatography/mass Spectrometry. PubMed. [Link]
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Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]
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FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 49th Lunar and Planetary Science Conference 2018. [Link]
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GC/MS Application Note: Determination of Stale Aldehydes in Beer. CTC Analytics AG. [Link]
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Derivatization reaction of carbonyls with PFBHA. ResearchGate. [Link]
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Mass spectra obtained for PFBHA/BSTFA derivates of (a) 4-etoxyphenol, (b) 2,3-butadione and (c) hydroxyacetone. ResearchGate. [Link]
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Analytical Methods. Royal Society of Chemistry Publishing. [Link]
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Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]
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QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. PubMed Central (PMC), NIH. [Link]
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0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. PubMed. [Link]
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Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. PubMed. [Link]
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Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PubMed Central (PMC), NIH. [Link]
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The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. PubMed. [Link]
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Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]
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Application Note: A Validated Protocol for the Derivatization of Fluorinated Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
Abstract
The quantification of fluorinated aldehydes is of growing importance in pharmaceutical development, materials science, and environmental monitoring due to their unique chemical properties and potential biological activity. Their high volatility and lack of a strong chromophore present analytical challenges. This application note provides a comprehensive, field-proven protocol for the analysis of fluorinated aldehydes via pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivatives exhibit strong UV absorbance, enabling sensitive and reliable quantification by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). We detail the reaction mechanism, provide step-by-step procedures for reagent preparation, sample derivatization, solid-phase extraction (SPE) cleanup, and HPLC analysis, and discuss critical parameters and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated method for the analysis of these challenging carbonyl compounds.
Scientific Background & Principles
The Rationale for Derivatization
Low molecular weight aldehydes, particularly fluorinated analogues, are often difficult to analyze directly using reversed-phase HPLC due to their high polarity and volatility.[1] Furthermore, they typically lack a native chromophore, resulting in poor sensitivity with UV-Vis detectors.[1][2] Chemical derivatization overcomes these limitations. The reaction of an aldehyde with 2,4-dinitrophenylhydrazine (DNPH) is the most common and well-established method for carbonyl analysis, forming the basis of official methods such as US EPA TO-11A and 8315A.[3][4]
The derivatization reaction converts the volatile, poorly-absorbing aldehyde into a larger, more stable, and highly colored 2,4-dinitrophenylhydrazone derivative. These derivatives possess a strong chromophore, with a maximum UV absorbance (λmax) around 360 nm, enabling highly sensitive detection.[5][6] The increased size and hydrophobicity of the hydrazone also improve its retention on standard C18 reversed-phase HPLC columns.[7]
Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction between an aldehyde and DNPH is a classic acid-catalyzed nucleophilic addition-elimination, also known as a condensation reaction.[8][9][10]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl, H₃PO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the DNPH molecule attacks the electrophilic carbonyl carbon. This is the rate-limiting step.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Dehydration (Elimination): The intermediate is unstable and rapidly eliminates a molecule of water to form the stable C=N double bond of the final 2,4-dinitrophenylhydrazone product.
The presence of electron-withdrawing fluorine atoms adjacent to the carbonyl group in fluorinated aldehydes is expected to further increase the positive partial charge on the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.
Caption: DNPH reaction with an aldehyde.
A Note on Isomerization
A potential complication in DNPH analysis is the formation of E and Z stereoisomers across the C=N double bond of the hydrazone.[11] While one isomer (typically the E-isomer) is often thermodynamically favored, the presence of acid and exposure to UV light can promote isomerization, leading to an equilibrium mixture.[12] This can result in peak splitting or broadening in the chromatogram, complicating quantification. The protocol below is optimized to promote the formation of a stable, predominant isomer, but analysts should be aware of this phenomenon. Using a consistent, controlled derivatization time and temperature, and protecting samples from light are key to ensuring reproducible results.
Experimental Design & Protocols
This section outlines the complete workflow, from reagent preparation to final analysis. The procedure is based on principles established in US EPA Method 8315A.[4]
Caption: Overall experimental workflow.
Required Materials & Reagents
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade (recrystallization may be required if background is high).[13]
-
Acetonitrile (ACN), HPLC grade or equivalent.
-
Methanol (MeOH), HPLC grade.
-
Reagent Water, HPLC grade (Type I).
-
Hydrochloric Acid (HCl), concentrated, analytical grade.
-
Citric Acid and Trisodium Citrate, analytical grade.
-
Fluorinated aldehyde standards of interest.
-
-
Equipment:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).[14]
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL).
-
SPE vacuum manifold.
-
Heated orbital shaker or water bath.[6]
-
pH meter.
-
Volumetric flasks, pipettes, and general laboratory glassware.
-
Syringe filters (0.45 µm, PTFE).
-
Safety Note: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DNPH is explosive when dry and should be handled with care. Work in a well-ventilated fume hood.
-
Protocol 1: Preparation of Reagents
1. DNPH Derivatizing Reagent (approx. 3 mg/mL in ACN with HCl): a. Accurately weigh 300 mg of DNPH into a 100 mL amber volumetric flask. b. Add approximately 80 mL of acetonitrile and sonicate until the solid is mostly dissolved. c. Carefully add 0.5 mL of concentrated HCl. d. Dilute to the mark with acetonitrile and mix thoroughly. e. Store this solution in the dark at 4°C. It is recommended to prepare this solution fresh weekly. Rationale: The amber flask protects the light-sensitive DNPH. Acid is required to catalyze the reaction. Refrigeration slows degradation.
2. Citrate Buffer (1 M, pH 3.0): a. Prepare 1 M citric acid and 1 M sodium citrate solutions in reagent water. b. In a beaker, combine 80 mL of 1 M citric acid with 20 mL of 1 M sodium citrate.[6] c. Mix and adjust the pH to 3.0 ± 0.1 using small additions of 6 N HCl or 6 N NaOH while monitoring with a calibrated pH meter.[5] Rationale: A pH of 3 is optimal for the derivatization of most aldehydes.[6][15] Buffering the reaction mixture ensures stable pH throughout the process.
Protocol 2: Derivatization & Sample Preparation
1. Sample Derivatization: a. For aqueous samples, transfer a 100 mL aliquot into a 250 mL glass flask. If analyte concentrations are high, a smaller volume may be used and diluted to 100 mL with reagent water.[6] b. Add 4 mL of the pH 3.0 citrate buffer and mix. Verify the pH is 3.0 ± 0.1 and adjust if necessary.[15] c. Add 6 mL of the DNPH derivatizing reagent to the flask.[15] d. Seal the flask and place it in a heated orbital shaker or water bath set to 40°C for 1 hour with gentle agitation.[6] Rationale: Heating to 40°C increases the reaction rate without causing significant degradation of the reactants or products.
2. Solid Phase Extraction (SPE) Cleanup and Concentration: a. Place a C18 SPE cartridge on a vacuum manifold. b. Conditioning: Wash the cartridge sequentially with 10 mL of acetonitrile followed by 10 mL of reagent water. Do not allow the cartridge to go dry. Rationale: Conditioning activates the C18 stationary phase for optimal retention of the nonpolar hydrazone derivatives. c. Loading: Load the entire 110 mL derivatized sample onto the cartridge at a slow, steady flow rate (approx. 5-10 mL/min). d. Washing: After loading, wash the cartridge with 10 mL of reagent water to remove salts and other polar interferences. e. Drying: Dry the cartridge by drawing a vacuum for 10-15 minutes to remove residual water. Rationale: Residual water in the eluate can cause issues with HPLC analysis. f. Elution: Place a clean collection vial (e.g., 10 mL volumetric flask) under the cartridge. Elute the retained DNPH-hydrazones by passing 2 x 4 mL aliquots of acetonitrile slowly through the cartridge. g. Bring the final eluate volume to 10.0 mL with acetonitrile. The sample is now ready for HPLC analysis.[6]
Data Acquisition & Analysis
HPLC-UV Operating Conditions
The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrumentation used.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Standard for resolving moderately nonpolar compounds like DNPH derivatives.[6][14] |
| Mobile Phase A | HPLC Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC Grade Acetonitrile (ACN) | Organic component for eluting the derivatives. |
| Gradient | 60% B to 90% B over 20 min, hold 5 min | A gradient is necessary to resolve early-eluting polar derivatives from later-eluting nonpolar ones.[16] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable retention times and improved peak shape.[17] |
| Injection Vol. | 20 µL | A standard volume; can be adjusted based on expected concentration. |
| Detection | UV-Vis Detector at 360 nm | This is the wavelength of maximum absorbance for most aldehyde-DNPH derivatives.[5][6] |
Calibration and Quantification
Analysis is performed using an external standard calibration.
-
Prepare a Stock Standard: Synthesize or purchase certified DNPH-derivative standards for the fluorinated aldehydes of interest. Prepare a stock solution (e.g., 100 mg/L) in acetonitrile.
-
Prepare Working Standards: Create a series of at least five calibration standards by serially diluting the stock standard in acetonitrile to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).
-
Generate Calibration Curve: Inject the working standards into the HPLC system. Plot the peak area of the analyte versus its concentration. Perform a linear regression to obtain the calibration curve and correlation coefficient (R²), which should be >0.995 for a valid calibration.
-
Quantify Samples: Inject the prepared samples. Determine the concentration of the fluorinated aldehyde-DNPH derivative in the sample using the peak area and the regression equation from the calibration curve.
Expected Results & Troubleshooting
-
Chromatogram: A successful run will show a well-resolved peak for each fluorinated aldehyde derivative, eluting at a reproducible retention time. The background from excess DNPH reagent will typically appear as a large, early-eluting peak.
-
High Background/Interference: If method blanks show significant contamination, the DNPH reagent may need to be recrystallized from acetonitrile.[4][13] Ensure all glassware is scrupulously cleaned and avoid using acetone or methanol for rinsing, as these can react with DNPH.[4][6]
-
Low Recovery: Incomplete derivatization (incorrect pH, time, or temperature), breakthrough during SPE (loading too fast), or incomplete elution can cause low recovery. Verify each step of the protocol. For particularly challenging matrices, the addition of an internal standard can help correct for recovery losses.
-
Split or Broad Peaks: This may indicate the presence of E/Z isomers.[12] Ensure derivatization conditions are consistent, protect samples from direct light, and consider reducing the acid concentration in the final sample vial if isomerization is suspected.
Conclusion
The protocol described provides a reliable and sensitive method for the quantitative analysis of fluorinated aldehydes. By converting the target analytes into stable, UV-active 2,4-dinitrophenylhydrazone derivatives, this method overcomes the inherent challenges of direct analysis. Adherence to the optimized parameters for pH, temperature, and sample cleanup is critical for achieving accurate and reproducible results. This application note serves as a foundational guide that can be adapted and validated for specific research, quality control, and monitoring applications involving fluorinated carbonyl compounds.
References
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-
Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]
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Ho, S. S. H., & Yu, J. Z. (2015). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 6(12), 1883-1916. [Link]
-
Selley, M. L., & Ardlie, N. G. (1995). High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection. Analytical Biochemistry, 227(1), 101-106. [Link]
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Chromtech. (n.d.). Aldehyde/Ketone DNPH Analysis. [Link]
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Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
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U.S. Environmental Protection Agency. (1996). Method 0100: Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air. [Link]
-
Waters Corporation. (n.d.). Determination of Formaldehyde in Ambient Air. [Link]
-
Scientific Research Publishing. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]
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Clark, J. (2015). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]
-
CORESTA. (2019). Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Agilent Technologies. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]
-
Allen, C. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. [Link]
-
University of Bristol. (2016). 2,4-Dinitrophenylhydrazine. Molecule of the Month. [Link]
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Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]
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Wang, Y., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 12(1), 69. [Link]
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ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. [Link]
-
Al-Terkawi, A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1133. [Link]
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 93-101. [Link]
-
ResearchGate. (n.d.). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. [Link]
-
National Institutes of Health. (2016). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. [Link]
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Application Note: Acid-Catalyzed Acetal Formation of 2-(3,3-difluorocyclobutyl)acetaldehyde
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acid-catalyzed acetal formation mechanism using 2-(3,3-difluorocyclobutyl)acetaldehyde. Acetalization is a crucial protective strategy for carbonyl groups in multistep organic synthesis.[1] The unique structural features of 2-(3,3-difluorocyclobutyl)acetaldehyde, namely the strained four-membered ring and the geminal difluoro substitution, introduce specific electronic and steric considerations that influence the reaction pathway and require careful optimization of reaction conditions. This document elucidates the detailed reaction mechanism, provides a robust experimental protocol, and discusses potential side reactions and mitigation strategies.
Introduction: The Strategic Importance of Acetal Protection
In the landscape of complex molecule synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. Acetal formation is a classic and widely employed method for the protection of aldehydes and ketones.[1] The resulting acetal is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under aqueous acidic conditions to regenerate the parent carbonyl.
The substrate of interest, 2-(3,3-difluorocyclobutyl)acetaldehyde, presents a unique synthetic challenge. The presence of the difluorocyclobutyl moiety, a common motif in medicinal chemistry for modulating physicochemical properties, introduces a combination of ring strain and strong electron-withdrawing effects. Understanding the interplay of these factors is critical for the successful implementation of an acetal protection strategy.
Mechanistic Insights: A Step-by-Step Elucidation
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a reversible, two-stage mechanism.[2][3][4] The overall transformation involves the replacement of the carbonyl oxygen with two alkoxy groups from the alcohol.[4]
Stage 1: Hemiacetal Formation
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4] Alcohols are generally weak nucleophiles, and this activation is crucial for the reaction to proceed at a reasonable rate.[4][5]
-
Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Deprotonation: A proton is transferred from the oxonium ion to a base (typically another alcohol molecule or the conjugate base of the acid catalyst), yielding a neutral hemiacetal.[6][7] Hemiacetals are often unstable and exist in equilibrium with the starting aldehyde and alcohol.[5][8]
Stage 2: Acetal Formation
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][9]
-
Loss of Water and Formation of an Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This is often the rate-determining step and can be thought of as an SN1-like process.[2][6]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the highly electrophilic oxocarbenium ion.
-
Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final acetal product.[2]
Figure 1. Acid-catalyzed acetal formation mechanism.
The Influence of the 3,3-Difluorocyclobutyl Moiety
The 3,3-difluorocyclobutyl group exerts significant electronic and steric effects that must be considered:
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This effect is transmitted through the sigma framework of the cyclobutane ring to the acetaldehyde moiety. Consequently, the carbonyl carbon of 2-(3,3-difluorocyclobutyl)acetaldehyde is rendered more electrophilic compared to a non-fluorinated analogue. This enhanced electrophilicity can potentially accelerate the rate of nucleophilic attack by the alcohol.
-
Steric Effects: The cyclobutyl group, while relatively small, does introduce steric hindrance around the carbonyl center. This may slightly impede the approach of the alcohol nucleophile. However, the primary steric considerations in acetal formation are often related to the substituents directly attached to the carbonyl carbon.
-
Ring Strain and Potential Side Reactions: Cyclobutanes possess significant ring strain (approximately 26 kcal/mol).[10] Under acidic conditions, four-membered rings can be susceptible to ring-opening or rearrangement reactions, particularly if a carbocation intermediate can be stabilized.[10][11] While the primary reaction pathway is expected to be acetal formation at the aldehyde, the possibility of acid-catalyzed rearrangement of the cyclobutane ring should be considered, especially at elevated temperatures or with prolonged reaction times.
Experimental Protocol: Synthesis of the Diethyl Acetal
This protocol details the formation of the diethyl acetal of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-(3,3-difluorocyclobutyl)acetaldehyde | ≥95% | Varies |
| Ethanol (anhydrous) | ACS Grade, ≥99.5% | Varies |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Reagent Grade, ≥98% | Varies |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Varies |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Varies |
| Diethyl ether (anhydrous) | ACS Grade | Varies |
| Toluene | ACS Grade | Varies |
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Figure 2. Experimental workflow for acetal synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq), anhydrous ethanol (5.0 eq), and toluene (approximately 20 mL per gram of aldehyde).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Azeotropic Removal of Water: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards acetal formation.[3][5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours, or when no more water is observed collecting in the Dean-Stark trap.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. Water will inhibit the reaction by shifting the equilibrium back towards the starting materials.[3][5] The amount of catalyst can also be increased slightly.
-
Potential for Side Reactions: Due to the strained cyclobutane ring, monitor the reaction for the formation of any unexpected byproducts, particularly if higher temperatures or stronger acids are used. If ring-opening or rearrangement is observed, consider using a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) and lower reaction temperatures.
-
Deprotection: To remove the acetal protecting group, the acetal can be treated with aqueous acid (e.g., 1 M HCl in a THF/water mixture) at room temperature. The progress of the deprotection should be monitored by TLC or GC-MS.
Conclusion
The acid-catalyzed acetal formation of 2-(3,3-difluorocyclobutyl)acetaldehyde is a viable and effective method for protecting the aldehyde functionality. The electron-withdrawing nature of the difluoro group likely enhances the reactivity of the carbonyl carbon towards nucleophilic attack. Careful control of reaction conditions, particularly the rigorous exclusion of water, is paramount for achieving high yields. While the potential for acid-catalyzed rearrangement of the strained cyclobutane ring exists, this can be mitigated by using mild catalytic conditions and appropriate reaction temperatures. This protocol provides a solid foundation for the successful implementation of this protective group strategy in complex synthetic endeavors.
References
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Organic Chemistry, Reaction Mechanism - Acetal Formation. (2021). YouTube. Retrieved from [Link]
-
OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. Formation and Reactions of Acetals. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Retrieved from [Link]
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Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5355. Retrieved from [Link]
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Podlech, J., et al. (2014). Acid-Catalyzed Transacetalization from Glycol to Pinacol Acetals. Synthetic Communications, 44(20), 2966-2973. Retrieved from [Link]
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Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. Retrieved from [Link]
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Bell, N. A. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(1), 229-272. Retrieved from [Link]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
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Ghosez, L., & O'Donnell, M. J. (2005). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 61(35), 8259-8291. Retrieved from [Link]
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Pharma Guideline. Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
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Trost, B. M., & Xu, J. (2014). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 136(49), 16990-16993. Retrieved from [Link]
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Lin, F., & Isley, N. A. (2018). The steric and electronic effects of aliphatic fluoroalkyl groups. Journal of Fluorine Chemistry, 211, 126-133. Retrieved from [Link]
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Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 12.9: Reactions of Aldehydes and Ketones with Alcohols. Retrieved from [Link]
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Guthrie, J. P. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of Physical Organic Chemistry, 26(12), 1048-1057. Retrieved from [Link]
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Reactions of Alcohols with Ketones and Aldehydes: Acetal Formation. (2023). YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Retrieved from [Link]
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Addition of Alcohols to Aldehydes and Ketones to Make Acetals and Hemiacetals. (2014). YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. ChemRxiv. Retrieved from [Link]
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Erythropel, H. C., et al. (2022). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Chemical Research in Toxicology, 35(9), 1604-1613. Retrieved from [Link]
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Application Notes & Protocols: 2-(3,3-difluorocyclobutyl)acetaldehyde in the Synthesis of Novel Antivirals
Introduction: Addressing the Unmet Need in Antiviral Therapy with Fluorinated Scaffolds
The relentless evolution of viral pathogens and the emergence of drug resistance necessitate a continuous search for novel antiviral agents with improved efficacy, safety, and pharmacokinetic profiles.[1][2] A cornerstone of modern medicinal chemistry is the strategic incorporation of fluorine into drug candidates, a tactic that can profoundly enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The introduction of a fluorine atom or a difluoromethyl group can block sites of metabolic oxidation, modulate the acidity of nearby functional groups, and alter molecular conformation to favor target engagement.[4][6]
This guide focuses on the application of a unique and versatile building block, 2-(3,3-difluorocyclobutyl)acetaldehyde , for the synthesis of next-generation antiviral compounds. The 3,3-difluorocyclobutyl moiety is a particularly compelling structural motif. It acts as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities, which are often metabolically labile.[7][8] Its rigid, puckered three-dimensional structure provides a defined conformational constraint, which can be advantageous for optimizing ligand-protein interactions within a target's active site.[9][10] Coupled with the highly reactive aldehyde handle, this building block serves as a powerful linchpin for accessing diverse chemical scaffolds relevant to antiviral drug discovery.
The Strategic Advantage: Physicochemical Rationale for the 3,3-Difluorocyclobutyl Moiety
The decision to incorporate a 3,3-difluorocyclobutyl group is grounded in established medicinal chemistry principles. The gem-difluoro group imparts properties that are difficult to achieve with other substituents.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the difluorinated position highly resistant to oxidative metabolism by cytochrome P450 enzymes. This replacement of metabolically vulnerable C-H bonds can significantly extend a drug's half-life.[4][6]
-
Conformational Rigidity: The cyclobutane ring is more rigid and three-dimensional than acyclic linkers, reducing the entropic penalty upon binding to a target protein and presenting attached pharmacophores in a well-defined spatial orientation.[9][11]
-
Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms create a strong dipole moment. This can alter the lipophilicity (LogP) and aqueous solubility of the parent molecule in a context-dependent manner, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Bioisosterism: The 3,3-difluorocyclobutyl group is an excellent bioisostere for a carbonyl group or a gem-dimethyl group.[7][12] This allows chemists to replace a potentially problematic ketone (e.g., prone to reduction) or a bulky, lipophilic gem-dimethyl group while retaining or improving biological activity.
Table 1: Bioisosteric Comparison of Key Functional Groups
| Property | Carbonyl (C=O) | gem-Dimethyl (C(CH₃)₂) | gem-Difluoro (CF₂) | Rationale for Advantage |
| Metabolic Stability | Prone to reduction | Prone to oxidation | Highly stable | Blocks metabolic oxidation at the site of fluorination.[4][6] |
| Lipophilicity (LogP) | Polar, H-bond acceptor | Lipophilic | Variable, can increase or decrease LogP | Allows fine-tuning of ADME properties.[8] |
| Dipole Moment | Strong | Weak | Strong | Can introduce favorable dipole-dipole interactions with the target protein. |
| Hydrogen Bonding | Strong H-bond acceptor | No H-bond capability | Weak H-bond acceptor | The C-F bond can participate in weak hydrogen bonding, potentially improving binding affinity.[6] |
| Geometry | Trigonal Planar | Tetrahedral | Tetrahedral | Provides a 3D scaffold to explore protein binding pockets.[9] |
Synthetic Strategy: Leveraging the Aldehyde for Core Scaffold Construction
The true synthetic utility of 2-(3,3-difluorocyclobutyl)acetaldehyde lies in the versatility of its aldehyde functional group. Aldehydes are foundational electrophiles in organic synthesis, enabling a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of complex drug molecules.[13][14][15]
This guide details two distinct, high-impact protocols that leverage this reactivity to build precursors for two major classes of antiviral drugs: nucleoside/non-nucleoside polymerase inhibitors and protease inhibitors.
Caption: High-level synthetic pathways using the title building block.
Application Protocol 1: Synthesis of a Difluorocyclobutyl-Containing Vinylogous Ester
Objective: To synthesize a key intermediate for novel nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The vinylogous ester product can be further elaborated to introduce heterocyclic bases and mimic the sugar-phosphate backbone of natural nucleosides.[16][17]
Causality: The Horner-Wadsworth-Emmons (HWE) reaction is chosen over the standard Wittig reaction due to its generally higher stereoselectivity for the (E)-alkene and the water-soluble nature of the phosphate byproduct, which simplifies purification. This transformation is a robust and widely used method for C-C bond formation from aldehydes.
Caption: Workflow for the Horner-Wadsworth-Emmons olefination.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles (mmol) |
| 2-(3,3-difluorocyclobutyl)acetaldehyde | 134.12 | 1.00 g | 7.46 |
| Triethyl phosphonoacetate | 224.16 | 1.84 g (1.67 mL) | 8.20 (1.1 eq) |
| Sodium hydride (60% in mineral oil) | 40.00 | 0.33 g | 8.20 (1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl acetate (EtOAc) | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.33 g, 8.20 mmol) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Ylide Formation: Suspend the NaH in anhydrous THF (20 mL) and cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.67 mL, 8.20 mmol) dropwise via the dropping funnel over 15 minutes. Expertise Note: This exothermic deprotonation generates the phosphonate ylide. Slow addition is critical to control the reaction temperature and hydrogen gas evolution.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Aldehyde Addition: Dissolve 2-(3,3-difluorocyclobutyl)acetaldehyde (1.00 g, 7.46 mmol) in anhydrous THF (20 mL). Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 20 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to yield the title compound as a colorless oil.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by ¹H NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.9 (dt, 1H), ~5.8 (dt, 1H), 4.2 (q, 2H), 2.1-2.6 (m, 7H), 1.3 (t, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -95 (m) |
| Mass Spec (ESI+) | [M+Na]⁺ calculated for C₉H₁₂F₂O₂Na: 225.07 |
Application Protocol 2: Synthesis of a Difluorocyclobutyl-Amine via Reductive Amination
Objective: To prepare a functionalized amine that can be used as a building block for peptidomimetic protease inhibitors. The difluorocyclobutyl group can explore non-polar binding pockets (e.g., S1 or S2 subsites) of viral proteases.
Causality: Reductive amination is a highly efficient and mild method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is less basic and more selective for the iminium ion intermediate than other hydrides like NaBH₄ or NaCNBH₃, minimizing side reactions and allowing the reaction to be performed in a single pot without strict pH control.
Caption: Workflow for the one-pot reductive amination protocol.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles (mmol) |
| 2-(3,3-difluorocyclobutyl)acetaldehyde | 134.12 | 1.00 g | 7.46 |
| L-Alanine tert-butyl ester HCl | 181.65 | 1.49 g | 8.20 (1.1 eq) |
| Triethylamine (Et₃N) | 101.19 | 1.25 mL | 8.95 (1.2 eq) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.90 g | 8.95 (1.2 eq) |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
Step-by-Step Methodology
-
Setup: To a round-bottom flask, add L-Alanine tert-butyl ester hydrochloride (1.49 g, 8.20 mmol) and 2-(3,3-difluorocyclobutyl)acetaldehyde (1.00 g, 7.46 mmol).
-
Amine Liberation: Add anhydrous DCM (50 mL) followed by triethylamine (1.25 mL, 8.95 mmol). Stir the resulting suspension at room temperature for 30 minutes. Trustworthiness Note: The initial formation of the iminium ion intermediate is crucial. This step ensures the primary amine is free-based and can condense with the aldehyde.
-
Reduction: Add sodium triacetoxyborohydride (1.90 g, 8.95 mmol) to the mixture in three portions over 10 minutes. Expertise Note: Portionwise addition of STAB helps to control the reaction rate and any mild exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the aldehyde starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (gradient elution, 10% to 40% EtOAc in hexanes) to afford the desired secondary amine.
Troubleshooting and Validation
A self-validating protocol anticipates potential issues. The successful synthesis of these intermediates relies on careful execution and monitoring.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in HWE Reaction | Incomplete ylide formation (wet THF or old NaH). | Use freshly distilled THF from a sodium/benzophenone still. Use a fresh bottle of NaH or wash it with dry hexanes to remove mineral oil before use. |
| (Z)-Isomer Formation | Reaction conditions favoring the kinetic product. | Ensure the reaction is run at 0 °C during aldehyde addition. Using KHMDS as a base at low temperatures (-78 °C) can sometimes improve (E)-selectivity. |
| Low Yield in Reductive Amination | Incomplete iminium formation; degradation of STAB. | Ensure the amine hydrochloride is fully neutralized by Et₃N. Use a fresh bottle of STAB, as it can be hygroscopic. |
| Di-alkylation of Amine | The product secondary amine reacts with another molecule of aldehyde. | This is generally minimal with STAB. If problematic, use a larger excess of the primary amine starting material. |
Validation: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.
Conclusion
2-(3,3-difluorocyclobutyl)acetaldehyde is a high-potential building block for the discovery of novel antiviral therapeutics. Its unique combination of a metabolically robust, conformationally defined difluorocyclobutyl scaffold and a synthetically versatile aldehyde handle provides access to a wide range of molecular architectures. The protocols detailed herein offer reliable and scalable methods for incorporating this moiety into precursors for next-generation polymerase and protease inhibitors, paving the way for the development of drug candidates with potentially superior pharmacological properties.
References
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC. (2022-10-31).
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
- 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2022-12-06). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00762B.
- Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. (1989-12). PubMed.
- 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2025-12-16).
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024-11).
- The replacement and application of carbonyl bioisosteres. (n.d.).
- The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery. (2025). BenchChem.
- Cyclobutanes in Small‐Molecule Drug Candid
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026-01-07).
- An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (n.d.). PubMed Central.
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv.
- Application Notes and Protocols for the Synthesis of Novel Antiviral Compounds Utilizing 3-Fluorocyclobutane-1-carbaldehyde. (2025). BenchChem.
- Drug and drug candidates containing cyclobutane rings. (n.d.).
- Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold. (n.d.). PubMed Central.
- Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). PubMed Central.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). [Source not available].
- Applications of Fluorine in Medicinal Chemistry. (n.d.).
- 5 Synthetic Routes | PDF | Aldehyde | Distill
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023-10-02). [Source not available].
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.). [Source not available].
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- 1. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
Topic: Reductive Amination Reactions with 2-(3,3-Difluorocyclobutyl)acetaldehyde
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Reductive Amination and Fluorinated Scaffolds
Reductive amination stands as one of the most robust and versatile C-N bond-forming reactions in the synthetic chemist's arsenal, prized for its efficiency and broad substrate scope.[1] This one-pot reaction, which transforms a carbonyl group and an amine into a more complex amine via an imine intermediate, is a cornerstone of modern drug discovery, accounting for a significant percentage of all C-N bond formations in the pharmaceutical industry.[2][3] When this powerful transformation is applied to novel, high-value building blocks, it unlocks rapid access to unexplored chemical space.
This guide focuses on the practical application of reductive amination to a particularly valuable substrate: 2-(3,3-difluorocyclobutyl)acetaldehyde . The 3,3-difluorocyclobutyl moiety has emerged as a compelling structural motif in medicinal chemistry.[4] The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic profiles.[5][6][7] This document provides a detailed exploration of the reaction mechanism, field-tested protocols, and expert insights for successfully coupling this unique aldehyde with a variety of amine nucleophiles.
Mechanistic Insights and Strategic Reagent Selection
The success of a reductive amination hinges on controlling a delicate equilibrium. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). This intermediate is then irreversibly reduced to the final amine product.[3] The key to a high-yielding reaction is the choice of a reducing agent that acts selectively on the iminium ion without significantly reducing the starting aldehyde.[8]
Caption: General mechanism of reductive amination.
The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several hydrides can effect this transformation, sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this purpose and is the recommended reagent.[2][9]
-
Causality of Choice: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[9][10] This makes STAB a mild and selective reducing agent. It reduces the protonated iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9][10]
-
Operational Advantages: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are innocuous.[2] It performs reliably in common aprotic solvents and can be used in a one-pot procedure where the aldehyde, amine, and reducing agent are all combined.[10]
-
Contextual Comparison:
Core Experimental Protocols
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. interchim.fr [interchim.fr]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Aldol Condensation Reactions Involving 2-(3,3-difluorocyclobutyl)acetaldehyde for Novel Scaffold Development
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging the unique reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde in aldol condensation reactions. The strategic incorporation of the 3,3-difluorocyclobutyl motif is of significant interest in medicinal chemistry, as the gem-difluoro group can serve as a lipophilic bioisostere for a carbonyl group and modulate physicochemical properties such as metabolic stability and lipophilicity.[1][2] This document details the underlying chemical principles, step-by-step protocols for both base-catalyzed and Lewis acid-mediated (Mukaiyama-type) aldol reactions, and expected outcomes for researchers in drug discovery and synthetic chemistry.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[3][4] The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][5][6] The gem-difluoromethylene group (CF₂) is particularly valuable as it acts as a non-reducible, lipophilic mimic of a carbonyl or ether oxygen, enhancing metabolic stability without drastically altering molecular conformation.[2][7][8]
2-(3,3-difluorocyclobutyl)acetaldehyde is a promising, yet underutilized, building block. Its structure combines two key features:
-
A Strained Cyclobutane Ring: This four-membered ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.
-
A gem-Difluoro Group: Positioned at the 3-position, this group exerts a strong electron-withdrawing inductive effect, which is anticipated to influence the acidity of the α-protons of the acetaldehyde moiety, a critical factor in aldol reactivity.
This application note provides robust protocols for employing this building block in one of the most fundamental carbon-carbon bond-forming reactions: the aldol condensation.[9]
The Unique Reactivity Profile of 2-(3,3-difluorocyclobutyl)acetaldehyde
The reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde in aldol reactions is dictated by the interplay of steric and electronic factors.
-
α-Proton Acidity: The two C-F bonds on the cyclobutane ring create a strong dipole, withdrawing electron density through the sigma framework. This inductive effect increases the acidity of the α-protons on the carbon adjacent to the aldehyde carbonyl, facilitating enolate formation under basic conditions.[1]
-
Steric Hindrance: The bulky cyclobutyl group can influence the approach of both the base for deprotonation and the electrophile for the subsequent addition step. This steric demand may affect reaction rates and diastereoselectivity in the formation of the β-hydroxy aldehyde product.[10]
-
Enolate Stability: The resulting enolate is stabilized by resonance, a fundamental principle of all aldol reactions.[10] The electron-withdrawing nature of the difluorocyclobutyl group may provide additional, albeit minor, inductive stabilization to the enolate.
These properties suggest that while enolate formation should be favorable, reaction conditions must be carefully controlled to manage steric effects and potential side reactions.
Mechanistic Pathways: Base vs. Acid Catalysis
Two primary pathways are explored for the aldol reaction of 2-(3,3-difluorocyclobutyl)acetaldehyde: the traditional base-catalyzed route and the Lewis acid-catalyzed Mukaiyama aldol addition.[11][12]
-
Base-Catalyzed Aldol Reaction: Involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of another aldehyde or ketone.[9][10] For crossed aldol reactions, where the reaction partner is different, it is crucial to employ a strategy that prevents self-condensation.[13] One effective method is the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of 2-(3,3-difluorocyclobutyl)acetaldehyde quantitatively before the addition of the electrophile.[11]
-
Mukaiyama Aldol Addition: This Lewis acid-catalyzed reaction utilizes a silyl enol ether as a stable enolate surrogate.[12][14][15] The Lewis acid activates the electrophilic aldehyde, facilitating a nucleophilic attack from the silyl enol ether.[16] This method often proceeds under milder conditions and can offer different stereochemical outcomes compared to base-catalyzed methods.[14][17]
Diagram 1: Generalized Aldol Reaction Mechanisms This diagram illustrates the two primary catalytic cycles for the aldol reaction. The base-catalyzed pathway proceeds via an enolate intermediate, while the acid-catalyzed (Mukaiyama) pathway involves a silyl enol ether activated by a Lewis acid.
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are critical for the success of these reactions, particularly when using strong bases like LDA.
Protocol 1: Base-Catalyzed Directed Aldol Addition
This protocol describes the quantitative formation of the lithium enolate of 2-(3,3-difluorocyclobutyl)acetaldehyde followed by its reaction with a non-enolizable aldehyde electrophile (e.g., benzaldehyde) to prevent self-condensation.
Materials & Reagents:
-
2-(3,3-difluorocyclobutyl)acetaldehyde
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Benzaldehyde, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the pre-formed LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.05 eq) dropwise to the enolate solution at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mukaiyama-Type Aldol Addition
This protocol involves a two-step process: formation of the silyl enol ether followed by a Lewis acid-catalyzed addition to an aldehyde.
Step 2A: Synthesis of the Silyl Enol Ether
-
To a solution of 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by NMR until the aldehyde starting material is consumed (typically 2-4 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer over MgSO₄, and concentrate. The crude silyl enol ether is often used directly in the next step without further purification.
Step 2B: Lewis Acid-Catalyzed Addition
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the acceptor aldehyde (e.g., isobutyraldehyde, 1.0 eq) in anhydrous DCM (10 mL) and cool to -78 °C. Add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq, 1M solution in DCM) dropwise. Stir for 15 minutes.
-
Addition: Add a solution of the crude silyl enol ether (from Step 2A, ~1.2 eq) in anhydrous DCM dropwise to the activated aldehyde solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography.
Data Summary and Expected Outcomes
The choice of protocol can influence yield and stereoselectivity. The following table provides a general guide for expected outcomes when reacting with a simple aldehyde electrophile.
| Protocol | Base/Lewis Acid | Typical Temp. | Expected Yield | Key Considerations |
| Base-Catalyzed | LDA | -78 °C | 60-80% | Requires stoichiometric strong base and strict anhydrous conditions. Directed addition is necessary to avoid self-condensation.[11] |
| Mukaiyama | TiCl₄, BF₃·OEt₂ | -78 °C | 65-85% | Milder conditions. Requires synthesis of silyl enol ether. Stereoselectivity can be influenced by the Lewis acid.[15][17] |
Characterization:
-
¹H NMR: Appearance of a new multiplet in the 3.5-4.5 ppm range for the proton on the newly formed hydroxyl-bearing carbon.
-
¹⁹F NMR: A characteristic triplet or multiplet around -100 to -120 ppm for the gem-difluoro group.
-
¹³C NMR: Appearance of a new peak around 60-75 ppm for the carbon bearing the hydroxyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the aldol adduct.
Experimental Workflow and Decision Logic
Choosing the appropriate protocol depends on the substrate scope and desired outcome. The following workflow provides a decision-making framework.
Diagram 2: Protocol Selection Workflow This diagram outlines the decision process for selecting between a base-catalyzed or Mukaiyama aldol protocol based on the nature of the electrophile and desired reaction control.
Sources
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- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mukaiyama Aldol Addition [organic-chemistry.org]
- 15. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde
Welcome to the technical support center for the high-yield synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable fluorinated building block. This document provides a proposed synthetic route based on established chemical principles, detailed experimental protocols, and comprehensive troubleshooting guides to address challenges you may encounter.
Proposed Synthetic Strategy
Currently, a specific, high-yield protocol for the synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde is not extensively documented in the literature. Therefore, we propose a robust and logical two-step synthetic pathway starting from the readily accessible 3,3-difluorocyclobutanecarbaldehyde. This strategy is designed for efficiency and high yield, leveraging well-understood and reliable organic transformations.
The proposed synthesis involves:
-
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction will extend the carbon chain of 3,3-difluorocyclobutanecarbaldehyde by two carbons to form (E/Z)-3-(3,3-difluorocyclobutyl)acrylaldehyde. The HWE reaction is chosen over the classical Wittig reaction due to its generally higher yields and the straightforward removal of the water-soluble phosphate byproduct.
-
Selective 1,4-Conjugate Reduction: The resulting α,β-unsaturated aldehyde will then be selectively reduced at the carbon-carbon double bond to yield the target saturated aldehyde, 2-(3,3-difluorocyclobutyl)acetaldehyde. Careful selection of the reducing agent is crucial to avoid over-reduction of the aldehyde functionality.
This approach is modular, and each step can be optimized independently to ensure a high overall yield. The stability of the gem-difluorocyclobutyl motif under a variety of reaction conditions supports the feasibility of this route.[1]
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Detailed Experimental Protocols
Part 1: Synthesis of (E/Z)-3-(3,3-difluorocyclobutyl)acrylaldehyde via Horner-Wadsworth-Emmons Olefination
Causality: This step aims to form a new carbon-carbon double bond, extending the aldehyde by two carbons. The Horner-Wadsworth-Emmons reaction is selected for its reliability and the formation of easily removable byproducts, which simplifies purification.[2]
Materials:
-
3,3-Difluorocyclobutanecarbaldehyde
-
Diethyl (formylmethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq.).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (formylmethyl)phosphonate (1.05 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,3-difluorocyclobutanecarbaldehyde (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α,β-unsaturated aldehyde.
Part 2: Synthesis of 2-(3,3-difluorocyclobutyl)acetaldehyde via Selective 1,4-Conjugate Reduction
Causality: This step is critical for selectively reducing the C=C double bond while preserving the aldehyde functionality. A common side reaction is the over-reduction of the aldehyde to an alcohol. Therefore, a mild and selective reducing agent is required. Copper hydride catalysts, such as Stryker's reagent, or Hantzsch esters are excellent candidates for this transformation.[3]
Materials:
-
(E/Z)-3-(3,3-difluorocyclobutyl)acrylaldehyde
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
A suitable catalyst (e.g., a rhodium(bisoxazolinylphenyl) complex)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde (1.0 eq.), Hantzsch ester (1.5 eq.), and the catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if necessary).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, 2-(3,3-difluorocyclobutyl)acetaldehyde.
Troubleshooting Guide
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
Question & Answer Troubleshooting
Q1: I am getting a very low yield in the Horner-Wadsworth-Emmons (Step 1) reaction, and I see a lot of my starting aldehyde left over. What could be the problem?
A1: This issue typically points to inefficient formation of the phosphonate carbanion (ylide). Here are the most common causes and solutions:
-
Inactive Base: Sodium hydride (NaH) is very sensitive to moisture. If it has been improperly stored, it will be inactive. Ensure you are using fresh, high-quality NaH and that it was properly washed to remove the protective mineral oil.
-
Incomplete Deprotonation: The acidity of the phosphonate's α-proton is crucial. If NaH is not strong enough, consider a stronger base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). However, these require strictly anhydrous conditions and low temperatures (-78 °C).
-
Wet Reagents/Solvent: Any moisture in your THF or on your glassware will quench the base and the ylide. Ensure all glassware is flame-dried and the THF is anhydrous.
-
Impure Phosphonate Reagent: Impurities from the synthesis of the phosphonate can interfere with the reaction. If you suspect this, purify the phosphonate reagent by distillation.
Q2: In the reduction step (Step 2), I am not getting the desired saturated aldehyde. Instead, I am forming the corresponding alcohol. Why is this happening?
A2: This is a classic case of over-reduction. The aldehyde group is more reactive to many reducing agents than the C=C double bond.
-
Incorrect Reducing Agent: The choice of reducing agent is critical for selectivity. Reagents like sodium borohydride (NaBH₄) will often reduce both the double bond and the aldehyde, especially if used in excess or at higher temperatures.[4]
-
Reaction Conditions: Even with a selective reagent, harsh conditions (high temperature, long reaction time) can lead to over-reduction.
-
Solution: Use a well-established selective 1,4-reducing system. A copper hydride catalyst (like Stryker's reagent) or a Hantzsch ester with a suitable catalyst are known to be highly selective for the reduction of α,β-unsaturated carbonyls.[3] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor it closely by TLC to stop it as soon as the starting material is consumed.
Q3: My final product, the saturated aldehyde, seems to be volatile and I am losing it during purification. How can I improve my recovery?
A3: Aldehydes, especially those with relatively low molecular weights, can be volatile. Additionally, they can be prone to oxidation or polymerization on silica gel.
-
Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is to form a solid sodium bisulfite adduct.[5][6][7][8][9] You can treat your crude product with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct, which can be filtered off from the non-polar impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (like Na₂CO₃ or NaOH).[5][6][7][8][9]
-
Careful Chromatography: If using column chromatography, use a less acidic silica gel (or buffer it with triethylamine) and elute quickly. Keep fractions cool and concentrate them carefully using a rotary evaporator with a moderate vacuum and a cool water bath.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method for volatile compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the Horner-Wadsworth-Emmons reaction preferred over the Wittig reaction for this synthesis?
A1: The HWE reaction offers two main advantages here. First, the phosphonate carbanions used in the HWE are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react efficiently with a wider range of aldehydes, including potentially sterically hindered ones.[2] Second, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during the aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, which can be difficult to separate from the desired product, often requiring careful chromatography.
Q2: What is the expected stereoselectivity of the HWE reaction in Step 1?
A2: The HWE reaction typically favors the formation of the (E)-alkene (trans).[2][10] The degree of selectivity can be influenced by the reaction conditions. For many applications, a mixture of (E/Z)-isomers from Step 1 is acceptable, as the double bond is removed in Step 2, leading to the same final product.
Q3: How can I confirm the structure and purity of the final product?
A3: Standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. You should see characteristic signals for the aldehyde proton (~9.7 ppm in ¹H NMR) and the adjacent CH₂ group.
-
¹⁹F NMR Spectroscopy: This is crucial for confirming the presence and chemical environment of the fluorine atoms.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This will help determine the purity of the sample and confirm its molecular weight.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the characteristic C=O stretch of the aldehyde at ~1720-1740 cm⁻¹.
Q4: Is the 3,3-difluorocyclobutyl group stable under the proposed reaction conditions?
A4: Yes, the gem-difluorocycloalkane motif is known to be robust and stable under a wide range of chemical conditions, including acidic and basic media, and in the presence of various reagents used in cross-coupling and reduction reactions.[1] This stability is a key reason why this functional group is attractive in medicinal chemistry.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Expected Yield |
| 1 | HWE Olefination | NaH, Diethyl (formylmethyl)phosphonate | 0 °C to RT | 2-4 h | 75-90% |
| 2 | 1,4-Reduction | Hantzsch Ester, Rh catalyst | RT to 50 °C | 6-24 h | 80-95% |
Note: Yields are estimates based on analogous reactions reported in the literature and will depend on optimization of reaction conditions.
References
- BenchChem. (2025). Protocol for the Horner-Wadsworth-Emmons Reaction with Aldehydes: Application Notes for Researchers. BenchChem Technical Documents.
- Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
- Zhou, Y., et al. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606-609.
- BenchChem. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. BenchChem Technical Support Center.
- Hoyle, A. T., & Gouverneur, V. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
- BenchChem. (2025). Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Trisubstituted α,β-Unsaturated Esters. BenchChem Technical Documents.
- Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. ACS Omega, 3(4), 4057-4064.
- Pinho, V. D., & Burtoloso, A. C. B. (2011). Preparation of α,β-Unsaturated Diazoketones Employing a Horner−Wadsworth−Emmons Reagent. The Journal of Organic Chemistry, 76(8), 2895-2899.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Scite.ai. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Organometallics. (2025). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018). Highly Selective Reduction of α, β -Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Revue Roumaine de Chimie. (n.d.). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY.
- ResearchGate. (2025).
- Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 126(2), 157-163.
- Ryabukhin, S., et al. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(24), 4949–4957.
- The Journal of Organic Chemistry. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications.
- ResearchGate. (2025). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
- Chernykh, A. V., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2020(10), 1435-1442.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- BenchChem. (n.d.).
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carbaldehyde.
- Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(9), 5513-5521.
- ResearchGate. (n.d.).
- BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem Technical Support Center.
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Technical Support Guide: Purification of Crude 2-(3,3-Difluorocyclobutyl)acetaldehyde by Fractional Distillation
This document provides a comprehensive technical guide for the purification of crude 2-(3,3-difluorocyclobutyl)acetaldehyde via fractional distillation. It is intended for researchers, scientists, and professionals in drug development who handle reactive aldehyde intermediates. This guide consolidates established distillation principles with specific troubleshooting advice tailored to the unique chemical properties of this fluorinated aldehyde.
Physicochemical Properties & Stability Considerations
A thorough understanding of the target compound's properties is critical for a successful purification. 2-(3,3-difluorocyclobutyl)acetaldehyde is a reactive molecule prone to several degradation pathways that can compromise purity and yield.
| Property | Value | Source(s) |
| CAS Number | 1374657-08-5 | [1][2] |
| Molecular Formula | C₆H₈F₂O | [1][3] |
| Molecular Weight | 134.12 g/mol | [3] |
| Boiling Point | 145.5 ± 10.0 °C (at 760 mmHg) | [3] |
| Flash Point | 50.3 ± 13.2 °C | [3] |
Key Stability Challenges:
-
Oxidation: Like most aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be initiated by atmospheric oxygen.[4] This is often accelerated by heat, making distillation under an inert atmosphere crucial.[5]
-
Aldol Condensation & Polymerization: As an aldehyde with α-hydrogens, it can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, to form β-hydroxy aldehydes ("aldols") and subsequent conjugated enones.[6] Prolonged heating during distillation can promote the formation of higher molecular weight oligomers or polymers.[7]
-
Thermal Decomposition: Fluorinated organic compounds can be susceptible to thermal decomposition at elevated temperatures, which may lead to the release of hazardous byproducts such as hydrogen fluoride (HF).[8][9] While the predicted boiling point is moderate, localized overheating should be meticulously avoided.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation required instead of simple distillation? A1: Fractional distillation is necessary when separating compounds with close boiling points.[10] While the target product's boiling point is ~145.5 °C, impurities from the synthesis (e.g., starting materials, solvents, or side-products) may have boiling points that differ by less than 70-100 °C. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, known as "theoretical plates," which achieves a much finer separation than a single simple distillation.[5][11]
Q2: What are the most critical parameters to control during the distillation? A2: The three most critical parameters are:
-
Pressure: Running the distillation under reduced pressure (vacuum) is highly recommended. This lowers the boiling point, significantly reducing the risk of thermal decomposition and aldol condensation.
-
Temperature: The heating mantle temperature must be controlled carefully to ensure a slow, steady distillation rate. Overheating can cause bumping and decomposition. The vapor temperature at the still head should remain constant during the collection of the main fraction.[5]
-
Atmosphere: A strict inert atmosphere (Nitrogen or Argon) must be maintained throughout the entire process to prevent oxidation of the aldehyde.[5]
Q3: How can I prevent the aldehyde from degrading in the distillation flask? A3: To minimize degradation, consider adding a small amount (ppm level) of a non-volatile stabilizer, such as triethanolamine, to the crude material in the distillation flask.[12] This can help inhibit polymerization and autocondensation reactions.[12][13] Additionally, using vacuum distillation to lower the temperature is the most effective preventative measure.
Q4: My purified product turns yellow or brown upon storage. Why? A4: Discoloration is a common indicator of degradation, likely due to oxidation or polymerization. To ensure long-term stability, the purified aldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., argon), protected from light, and refrigerated at a low temperature.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the fractional distillation of 2-(3,3-difluorocyclobutyl)acetaldehyde. Adjustments, particularly regarding the vacuum level, may be necessary based on the specific impurity profile of the crude material.
Apparatus Setup and Workflow
Caption: Workflow for the fractional distillation of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Step-by-Step Methodology
-
Apparatus Assembly: Assemble a fractional distillation apparatus using clean, oven-dried glassware in a fume hood. Use a Vigreux column or a column packed with structured packing. Ensure all glass joints are properly sealed. Place the receiving flask in an ice bath to minimize evaporation of the collected product.
-
Charging the Flask: Charge the round-bottom distillation flask with the crude 2-(3,3-difluorocyclobutyl)acetaldehyde. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Inert Atmosphere: Purge the entire system with a gentle stream of nitrogen or argon for several minutes to displace all oxygen. Maintain a positive pressure of inert gas throughout the procedure.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully evacuate the system to the desired pressure. A lower pressure is generally better for heat-sensitive compounds.
-
Heating: Begin slowly heating the distillation flask using a heating mantle. A gradual increase in temperature is key to good separation.[5]
-
Fraction Collection:
-
Forerun: Collect the first fraction of distillate, which will contain low-boiling impurities. The vapor temperature will typically be low and may fluctuate.
-
Main Fraction: When the vapor temperature stabilizes at the expected boiling point (adjusted for the applied vacuum), switch to a clean receiving flask. Collect the main product fraction while the vapor temperature remains constant.
-
Final Fraction: If the temperature begins to rise again or drops significantly, stop collecting the main fraction and switch to a third flask to collect any higher-boiling impurities.
-
-
Shutdown: Stop the heating and allow the apparatus to cool completely to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially oxidize the remaining material.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle. Purge the headspace with argon, seal tightly, and store in a refrigerator.
Troubleshooting Guide
This section addresses common issues encountered during the distillation of 2-(3,3-difluorocyclobutyl)acetaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Distillate | 1. System Leak: The vacuum is not holding, preventing the compound from boiling at the lower temperature. 2. Insufficient Heating: The heating mantle is not providing enough energy to bring the liquid to its boiling point at the current pressure. 3. Blockage: A blockage in the condenser or adapter is preventing vapor from reaching the receiving flask. | 1. Check all joints and connections for leaks. Re-grease joints if necessary.[14] 2. Gradually increase the heating mantle temperature. Ensure good thermal contact between the flask and mantle. 3. Turn off heat, cool the system, and inspect for any blockages. |
| Unstable Vapor Temperature | 1. Bumping: Uneven boiling in the distillation flask. 2. Poor Fractionation: The distillation rate is too fast, preventing equilibrium from being established in the column.[5] 3. Azeotrope Formation: An impurity is forming a constant-boiling mixture with the product.[15][16] | 1. Ensure adequate stirring or fresh boiling chips are used. 2. Reduce the heating rate. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[5] 3. Consider pre-treatment of the crude material or using a different separation technique if an azeotrope is suspected. |
| Product is Discolored (Yellow/Brown) | 1. Oxidation: Air has leaked into the system during the hot distillation. 2. Thermal Decomposition: The distillation temperature is too high, causing the compound to break down. | 1. Ensure a positive pressure of inert gas is maintained. Check for leaks. 2. Reduce the distillation pressure (apply a stronger vacuum) to lower the boiling point. Reduce the heating mantle temperature. |
| Solid Formation in Flask or Condenser | 1. Polymerization/Aldol Products: The aldehyde is undergoing self-condensation due to prolonged heating or the presence of catalysts.[17] 2. Freezing: The product is freezing in the condenser if the cooling water is excessively cold. | 1. Add a stabilizer before distillation. Use a lower distillation temperature (higher vacuum). Minimize the distillation time. 2. Increase the temperature of the condenser's cooling fluid or reduce its flow rate. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common fractional distillation problems.
References
- Azeotropic distillation (Dean-Stark) - Chemistry Online. (2022, October 28).
- Oxidation of Primary Alcohol to Aldehyde - Chemistry Guru.
- A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde - Benchchem.
- Method of stabilizing aldehydes - Google Patents (US6137013A).
- Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents (US2614072A).
- Stabilization of aldehydes - Google Patents (US4414419A).
- A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS - Compound Interest.
- Oxidation of Primary Alcohol to Aldehyde - YouTube. (2021, February 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Purification: Fractional Distillation - Department of Chemistry : University of Rochester.
- Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations.
- Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2025, December 23).
- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB.
- Thermal degradation of fluoropolymers. (2020, June 1).
- Stabilization of aldehydes - European Patent Office - EP 0096153 A2.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- Aldol reaction - Wikipedia.
- Aldol Condensation Reaction - Sigma-Aldrich.
- ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM | ADICHEMISTRY.
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- Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? : r/chemhelp - Reddit. (2019, May 26).
- 1374657-08-5_2-(3,3-difluorocyclobutyl)acetaldehyde - 化源网. (2024, September 26).
- 2-(3,3-difluorocyclobutyl)acetaldehyde - 苏州奥佰医药.
- 2-(3,3-difluorocyclobutyl)acetaldehyde | 1374657-08-5 - ChemicalBook.
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Stability and degradation of 2-(3,3-difluorocyclobutyl)acetaldehyde in aqueous solutions
Welcome to the technical support center for 2-(3,3-difluorocyclobutyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Molecule and its Challenges
2-(3,3-difluorocyclobutyl)acetaldehyde is a unique molecule combining a reactive aldehyde functional group with a strained, fluorinated cyclobutyl ring. This combination presents specific challenges regarding its stability in aqueous media, a common solvent system in pharmaceutical and biological research. The electron-withdrawing nature of the gem-dinal fluorine atoms is anticipated to significantly influence the reactivity of the adjacent acetaldehyde moiety. Understanding its behavior in aqueous solutions is critical for accurate experimental design, data interpretation, and formulation development.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for 2-(3,3-difluorocyclobutyl)acetaldehyde in aqueous solutions?
The primary stability concern for 2-(3,3-difluorocyclobutyl)acetaldehyde in aqueous solutions is its propensity to undergo hydration, oxidation, and potentially other degradation pathways.
-
Hydration: Aldehydes exist in equilibrium with their corresponding geminal diols (hydrates) in water.[1][2] This reaction is reversible and can be catalyzed by either acid or base.[2] The presence of the strongly electron-withdrawing difluoromethyl groups on the cyclobutyl ring is expected to enhance the electrophilicity of the carbonyl carbon, likely shifting the equilibrium towards the hydrate form.[1]
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 2-(3,3-difluorocyclobutyl)acetic acid. This can be facilitated by dissolved oxygen, trace metal impurities, or oxidizing agents present in the solution.
-
Other Potential Degradation Pathways: While less common for simple aldehydes, possibilities of aldol condensation or other self-polymerization reactions exist, particularly under basic conditions or at elevated temperatures. The strained cyclobutyl ring itself is generally stable under typical aqueous conditions but could be susceptible to degradation under harsh pH or high temperatures.
FAQ 2: I am observing a decrease in the peak area of my compound during HPLC analysis of an aqueous sample. What could be the cause?
A decreasing peak area for 2-(3,3-difluorocyclobutyl)acetaldehyde in aqueous solution during HPLC analysis is a common issue that can stem from several factors:
-
Hydration: As mentioned in FAQ 1, the aldehyde can form a hydrate. If your HPLC method is not optimized to analyze both the aldehyde and its hydrate, you may only be observing the aldehyde peak, which will decrease as the equilibrium shifts. The hydrate may have a different retention time or may not be retained on a standard reverse-phase column.
-
Adsorption: Reactive aldehydes can sometimes adsorb to the surfaces of glassware, vials, or even the HPLC column itself, leading to apparent loss of the analyte.
-
Degradation: The compound may be degrading in your sample solution before or during analysis. This could be due to oxidation or other reactions, especially if the sample is not fresh or has been exposed to light or elevated temperatures.
-
In-situ Derivatization Issues: If you are using a derivatization agent (like DNPH, see Troubleshooting Guide 1), incomplete or inconsistent derivatization will lead to variable and decreasing peak areas for the derivatized product.
FAQ 3: How does pH affect the stability of 2-(3,3-difluorocyclobutyl)acetaldehyde in my aqueous formulation?
The pH of your aqueous solution will have a significant impact on the stability of 2-(3,3-difluorocyclobutyl)acetaldehyde.
-
Acidic Conditions (pH < 7): Acid can catalyze the hydration of the aldehyde to its gem-diol form.[2] While this is a reversible process, it can affect the quantification of the free aldehyde. Under strongly acidic conditions and elevated temperatures, hydrolysis of the difluorocyclobutyl group could potentially occur, although this is less likely under typical experimental conditions.[3][4][5]
-
Neutral Conditions (pH ≈ 7): Even in neutral water, the equilibrium between the aldehyde and its hydrate will exist. Oxidation by dissolved oxygen can also occur.
-
Basic Conditions (pH > 7): Base is also a catalyst for aldehyde hydration.[1][2] More importantly, basic conditions can promote aldol-type condensation reactions, leading to the formation of oligomeric impurities. The acidity of the α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group) is increased, making it susceptible to removal and subsequent nucleophilic attack on another aldehyde molecule.
Recommendation: For short-term storage and analysis, maintaining a slightly acidic pH (e.g., pH 5-6) with a suitable buffer like acetate can help minimize base-catalyzed degradation pathways.[6]
Troubleshooting Guides
Guide 1: Inconsistent Quantification by Reverse-Phase HPLC
Problem: You are observing inconsistent results, such as poor peak shape, shifting retention times, or non-reproducible peak areas when analyzing aqueous solutions of 2-(3,3-difluorocyclobutyl)acetaldehyde by RP-HPLC with UV detection.
Root Cause Analysis and Solutions:
This issue often arises from the reactive and polar nature of the aldehyde and its potential for existing in multiple forms in solution.
Workflow for Troubleshooting Inconsistent HPLC Quantification
Caption: Troubleshooting workflow for HPLC analysis.
Detailed Steps & Explanations:
-
Sample Preparation:
-
Action: Always use freshly prepared solutions. If storage is necessary, keep samples at 2-8°C and protected from light.
-
Rationale: Aldehydes can degrade over time in solution. Minimizing storage time reduces the chances of oxidation or other degradation pathways from occurring.
-
-
Direct HPLC Analysis Optimization:
-
Action: Acidify the mobile phase, for instance, with 0.1% formic acid or acetic acid.
-
Rationale: A slightly acidic mobile phase can help to ensure consistent protonation of any residual silanols on the HPLC column packing, which can otherwise lead to peak tailing with polar analytes like aldehydes.[7] It can also help to shift the aldehyde-hydrate equilibrium.
-
Action: Use high-purity solvents and water for your mobile phase.
-
Rationale: Trace impurities in solvents can react with the aldehyde or interfere with detection, especially in gradient elution.[7]
-
-
Derivatization for Stable Quantification:
-
Action: Use a derivatization agent such as 2,4-dinitrophenylhydrazine (DNPH).[8][9][10] This reacts with the aldehyde to form a stable hydrazone, which has a strong UV chromophore, enhancing detection sensitivity.[8][11]
-
Rationale: Derivatization converts the reactive, unstable aldehyde into a stable product that is easier to chromatograph and quantify reliably.[12][13] This approach is a standard and robust method for aldehyde analysis in various matrices.[8][11]
-
Guide 2: Investigating Degradation Pathways using Forced Degradation Studies
Problem: You need to identify potential degradation products of 2-(3,3-difluorocyclobutyl)acetaldehyde to develop a stability-indicating analytical method.
Root Cause Analysis and Solutions:
Forced degradation studies, also known as stress testing, are essential to intentionally degrade the molecule and identify the resulting products.[14][15][16][17] This information is crucial for developing analytical methods that can separate the parent compound from its degradants.
Experimental Workflow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Expected Degradation Products and Identification:
| Stress Condition | Expected Primary Degradation Product | Rationale |
| Oxidative (e.g., H₂O₂) | 2-(3,3-difluorocyclobutyl)acetic acid | Oxidation of the aldehyde functional group. |
| Acidic/Basic Hydrolysis | Hydrate (gem-diol) formation | Acid or base-catalyzed addition of water across the carbonyl double bond.[1][2] |
| Basic Conditions | Aldol condensation products | Base-catalyzed deprotonation at the α-carbon followed by nucleophilic attack on another aldehyde molecule. |
Analytical Approach:
-
Use a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and its degradation products.
-
Monitor for the appearance of new peaks and the decrease in the parent peak.
-
Mass spectrometry will be crucial for proposing the structures of the unknown degradation products based on their mass-to-charge ratio.
Protocols
Protocol 1: Derivatization of 2-(3,3-difluorocyclobutyl)acetaldehyde with DNPH for HPLC Analysis
This protocol is adapted from standard methods for aldehyde analysis.[8][9][10]
Materials:
-
2-(3,3-difluorocyclobutyl)acetaldehyde sample solution
-
DNPH reagent: 0.5 mg/mL 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dilute your aqueous sample containing 2-(3,3-difluorocyclobutyl)acetaldehyde with acetonitrile to an appropriate concentration.
-
Derivatization Reaction: To 1.0 mL of the diluted sample, add 1.0 mL of the DNPH reagent.
-
Incubation: Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The reaction forms the stable 2,4-dinitrophenylhydrazone derivative.
-
Analysis: Analyze the resulting solution directly by RP-HPLC with UV detection at approximately 360 nm.
-
Chromatography: A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
Expected Outcome:
This procedure converts the aldehyde into a stable, colored derivative that is easily detectable and quantifiable by HPLC-UV, overcoming many of the stability and detection issues associated with direct analysis of the underivatized aldehyde.
References
-
Reactions of Aldehydes and Ketones with Water. Chemistry Steps. Available at: [Link]
-
12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. Available at: [Link]
-
Relative Reactivities of Aldehydes and Ketones. Unacademy. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
-
Aldehyde. Britannica. Available at: [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Health and Safety Executive. Available at: [Link]
- Method of stabilizing an aldehyde. Google Patents.
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Stabilization of aldehydes. European Patent Office. Available at: [Link]
-
Stabilization of Aldehydes as Propylene Glycol Acetals. PubMed. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]
-
Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]
-
(PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. ResearchGate. Available at: [Link]
-
New analytical method for determining aldehydes in aqueous samples. CDC Stacks. Available at: [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. JNAS. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Available at: [Link]
-
Formaldehyde degradation in Corynebacterium glutamicum involves acetaldehyde dehydrogenase and mycothiol-dependent formaldehyde dehydrogenase. ResearchGate. Available at: [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Available at: [Link]
-
Proposed biodegradation pathways of TCF in PA F-3. Solid arrows... ResearchGate. Available at: [Link]
-
Dossier content. ECHA CHEM. Available at: [Link]
-
Formaldehyde degradation in Corynebacterium glutamicum involves acetaldehyde dehydrogenase and mycothiol-dependent formaldehyde dehydrogenase. PubMed. Available at: [Link]
-
Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. PubMed. Available at: [Link]
-
The hydration of acetaldehyde in aqueous solution. Transactions of the Faraday Society (RSC Publishing). Available at: [Link]
-
The hydration of acetaldehyde in aqueous solution. Sci-Hub. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the Purification of Volatile Fluorinated Aldehydes
Welcome to the technical support center for the purification of volatile fluorinated aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these reactive and often unstable compounds. Here, you will find field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude volatile fluorinated aldehydes?
A1: Crude volatile fluorinated aldehydes often contain a variety of impurities stemming from their synthesis and inherent reactivity. Common contaminants include:
-
Acidic Impurities: Oxidation of the aldehyde group to the corresponding carboxylic acid is a frequent issue, especially with exposure to air.[1] This is often indicated by a low pH of the crude material.
-
Unreacted Starting Materials and Synthetic By-products: Depending on the synthetic route, you may find residual starting materials or by-products. For example, in formylation reactions, isomeric impurities can be common.
-
Hydrates and Hemiacetals: In the presence of water or alcohol solvents, volatile fluorinated aldehydes can reversibly form hydrates or hemiacetals, which can complicate purification due to their different physical properties.[2][3][4] The electron-withdrawing nature of fluorine can often favor the formation of these adducts.[3]
-
Polymerization Products: Some fluorinated aldehydes are prone to polymerization, leading to the formation of non-volatile, often viscous or solid, materials.
Q2: My purified fluorinated aldehyde turned into a viscous liquid or solid upon storage. What happened and can I recover my compound?
A2: This is a classic indication of polymerization. For some fluorinated aldehydes, this process can be reversible. The monomeric aldehyde can often be regenerated through a process called "cracking," which involves carefully heating the polymer under vacuum. The volatile monomer will distill, leaving the non-volatile polymer behind. It is crucial to collect the distilled monomer in a cooled receiver and to add a radical inhibitor if appropriate for long-term storage.
Q3: I'm having trouble separating my volatile fluorinated aldehyde from the solvent by distillation. Why is this happening?
A3: This is a common challenge, particularly with low-boiling point aldehydes. Several factors could be at play:
-
Azeotrope Formation: Your aldehyde may form a constant boiling mixture (an azeotrope) with the solvent, making separation by simple distillation impossible.[5][6]
-
Close Boiling Points: The boiling point of your aldehyde might be very close to that of the solvent, requiring a highly efficient fractional distillation column for separation.
-
Co-distillation: Even without forming a true azeotrope, some aldehydes can co-distill with solvents, especially under reduced pressure.
To overcome this, consider using a different solvent for extraction or reaction work-up, or employ extractive distillation by adding a high-boiling point solvent that alters the relative volatilities.[5][6]
Q4: Can I use column chromatography to purify my volatile fluorinated aldehyde?
A4: While possible, column chromatography of volatile aldehydes presents challenges.[7][8] The high volatility can lead to loss of sample on the column. Additionally, silica gel, being slightly acidic, can sometimes cause decomposition or polymerization of sensitive aldehydes.[9] If you choose this method, it is advisable to use a less polar solvent system and potentially neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine.[9] Flash chromatography is generally preferred over gravity chromatography to minimize the time the compound spends on the stationary phase.
Troubleshooting Guides
This section provides detailed protocols to address specific purification challenges.
Problem 1: Presence of Acidic Impurities
Symptoms:
-
Broad peak for the aldehyde in GC or NMR analysis.
-
Low pH of the crude product when tested with wet litmus paper or a pH strip.
-
Inconsistent results in subsequent reactions sensitive to acid.
Troubleshooting Workflow:
Caption: Workflow for removing acidic impurities.
Detailed Protocol: Aqueous Bicarbonate Wash
This protocol is designed to remove acidic impurities, such as the corresponding carboxylic acid, from a water-insoluble volatile fluorinated aldehyde.[1][10]
-
Dissolution: Dissolve the crude aldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Venting: Stopper the funnel and shake gently, inverting the funnel and frequently venting to release the pressure from the evolved carbon dioxide gas.
-
Mixing: Once the initial vigorous effervescence subsides, shake the funnel more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. It is crucial to use an efficient cold trap to recover the volatile aldehyde.
-
Final Purification: If necessary, further purify the aldehyde by fractional distillation.[1]
Problem 2: Presence of Hydrates or Hemiacetals
Symptoms:
-
Multiple peaks in the NMR or GC spectrum that may correspond to the aldehyde, hydrate, and/or hemiacetal.
-
Difficulty in obtaining a sharp boiling point during distillation.
-
Water or alcohol is present in the sample.
Troubleshooting Workflow:
Caption: Workflow for removing hydrate and hemiacetal impurities.
Detailed Protocol: Azeotropic Removal of Water
This protocol is effective for removing water (and thus breaking down the hydrate) from aldehydes that are stable to moderate heating.
-
Setup: Assemble a distillation apparatus with a Dean-Stark trap.
-
Dissolution: Dissolve the crude aldehyde in a suitable water-immiscible solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene).
-
Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the distillation flask.
-
Completion: Continue refluxing until no more water collects in the trap.
-
Isolation: Allow the apparatus to cool. Carefully distill the solvent away from the now-anhydrous aldehyde. Due to the volatility of the aldehyde, fractional distillation is recommended.
For Hemiacetals: The removal of hemiacetals can be more challenging as it is an equilibrium process.[2][11] Shifting the equilibrium towards the aldehyde can be achieved by removing the alcohol. This can sometimes be accomplished by repeated co-evaporation with a solvent that does not form a hemiacetal, followed by careful fractional distillation.
Problem 3: Product is a Non-Volatile Polymer
Symptoms:
-
The product is a viscous oil or a solid.
-
No product distills under vacuum at the expected temperature.
Troubleshooting Workflow:
Caption: Workflow for regenerating monomeric aldehyde from its polymer.
Detailed Protocol: Vacuum Pyrolysis ("Cracking")
This protocol can be used to regenerate the volatile monomeric aldehyde from its non-volatile polymer. Caution: This should be performed with appropriate safety precautions, including a safety shield, as heating polymers can sometimes lead to rapid decomposition.
-
Apparatus: Set up a short-path distillation apparatus.
-
Heating: Place the polymerized aldehyde in the distillation flask. Heat the flask gently under vacuum.
-
Collection: The volatile monomeric aldehyde will distill and should be collected in a receiving flask cooled with a dry ice/acetone bath or liquid nitrogen.
-
Monitoring: Monitor the distillation carefully. The goal is to depolymerize the material without causing extensive decomposition.
-
Storage: Once collected, the purified aldehyde should be stored cold and under an inert atmosphere. Consider adding a suitable inhibitor to prevent repolymerization.
Data Presentation
Table 1: Physical Properties of Common Volatile Fluorinated Aldehydes and Potential Impurities
| Compound | Boiling Point (°C) | Common Impurities | Notes |
| Trifluoroacetaldehyde | -19 | Trifluoroacetic acid, hydrate | Highly volatile gas. Often handled as a hydrate. |
| Pentafluoropropionaldehyde | 25-27 | Pentafluoropropionic acid | Prone to oxidation. |
| Heptafluorobutyraldehyde | 48-50 | Heptafluorobutyric acid, hydrate | Can form a stable hydrate. |
| 4-Fluorobenzaldehyde | 181 | 4-Fluorobenzoic acid | Higher boiling point, but still susceptible to oxidation. |
Safety Precautions
Working with volatile fluorinated aldehydes requires stringent safety measures:
-
Ventilation: Always handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or nitrile are often recommended), splash-proof goggles, a face shield, and a lab coat.[12]
-
Inhalation Hazard: Avoid inhaling vapors, as they can be toxic and cause respiratory irritation.[12]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and polymerization. Keep containers tightly sealed.
-
Spills: Have appropriate spill cleanup materials readily available. Small spills can be absorbed with an inert material.
References
-
General procedures for the purification of Aldehydes - Chempedia. (n.d.). LookChem. Retrieved from [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 11(4), 753–756. Retrieved from [Link]
-
Purifying aldehydes? (2015). Reddit. Retrieved from [Link]
- Distillation process for fluorocarbons. (1963). Google Patents.
-
4-fluorobenzaldehyde. (n.d.). Sdfine. Retrieved from [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014). YouTube. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]
-
How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]
- Distillation process for fluorocarbons. (1963). Google Patents.
-
Formation of hydrates, hemiacetals, acetals. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Purification of Fluorine by Distillation. (n.d.). SciSpace. Retrieved from [Link]
-
Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Can volatile substances be purified by chromatography? (2022). Quora. Retrieved from [Link]
-
Fluoride volatility. (n.d.). Wikipedia. Retrieved from [Link]
-
How to remove traces of acidic impurity or water? (2016). ResearchGate. Retrieved from [Link]
-
Formation of hemiacetals and hemiketals. (n.d.). Khan Academy. Retrieved from [Link]
-
Substantial formation of hydrates and hemiacetals from pyridinium ketones. (n.d.). PMC - NIH. Retrieved from [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Hemiacetals, Hemiketals, and Hydrates. (2022). Chemistry LibreTexts. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Optimizing Nucleophilic Addition to 2-(3,3-difluorocyclobutyl)acetaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-(3,3-difluorocyclobutyl)acetaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable building block. The inherent structural features of this aldehyde—namely the steric bulk of the cyclobutyl ring and the powerful electronic influence of the gem-dinal difluoro group—present specific challenges and opportunities in synthesis.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during nucleophilic addition reactions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and anticipate potential side reactions.
Part 1: Foundational Principles & Key Considerations (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde. Understanding these concepts is crucial for rational troubleshooting and reaction design.
Q1: What are the primary structural features of 2-(3,3-difluorocyclobutyl)acetaldehyde that I should be aware of?
A1: The reactivity of this aldehyde is a delicate interplay of two dominant and opposing factors:
-
Electronic Activation: The two fluorine atoms on the cyclobutyl ring are highly electronegative. Through an inductive effect, they withdraw electron density from the ring and, subsequently, from the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to a non-fluorinated analogue.[1] This electronic activation favors nucleophilic attack.
-
Steric Hindrance: The cyclobutyl ring itself is a bulky substituent positioned alpha to the carbonyl group. This steric bulk can physically impede the approach of a nucleophile to the electrophilic carbonyl carbon.[2] The larger the nucleophile, the more pronounced this inhibitory effect will be.[3]
Your success in optimizing reactions with this substrate will depend on finding conditions that best balance these two effects.
Q2: I'm observing slower than expected reaction rates. Is the steric hindrance or the electronic effect the dominant factor?
A2: While the gem-difluoro group electronically activates the carbonyl, for many common nucleophiles, steric hindrance is the kinetically dominant factor .[2][4] The rate of nucleophilic addition is highly sensitive to the accessibility of the carbonyl carbon. Therefore, sluggish reactions are most often due to the difficulty the nucleophile has in reaching the reaction center. Strategies to overcome this often involve using smaller nucleophiles where possible, increasing the reaction temperature to provide more kinetic energy to overcome the activation barrier, or using more reactive (i.e., less stable) nucleophilic reagents.
Part 2: Troubleshooting Guide for Common Nucleophilic Additions
This section is formatted as a series of troubleshooting guides for specific, widely used nucleophilic addition reactions.
2.1 Grignard & Organolithium Additions
These strong, carbon-based nucleophiles are essential for forming C-C bonds to create secondary alcohols.[5][6] However, their high reactivity can also lead to side reactions, especially with sterically hindered substrates.
Q: My Grignard/Organolithium reaction with 2-(3,3-difluorocyclobutyl)acetaldehyde is giving a low yield of the desired alcohol. What are the most likely causes and solutions?
A: Low yields in these reactions are typically traced back to two main areas: reagent viability and competing reaction pathways.
| Potential Cause | Explanation | Recommended Solution | Citation |
| Reagent Quenching | Grignard and organolithium reagents are extremely strong bases and will be quenched by any source of acidic protons, primarily water. | Rigorously dry all glassware (flame-dry under vacuum is best) and solvents. Ensure your starting aldehyde is anhydrous. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. | |
| Poor Grignard Formation | The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. | Activate the magnesium before adding the bulk of your alkyl halide. Methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using an ultrasonic bath to mechanically disrupt the oxide layer. | [7] |
| Steric Hindrance | The bulky cyclobutyl group is likely slowing the rate of addition, allowing side reactions or reagent degradation to occur over time. | Add the aldehyde solution slowly to the organometallic reagent at a low temperature (e.g., -78 °C to 0 °C) to control the exotherm and minimize side reactions. After addition, allow the reaction to warm slowly to room temperature to ensure it proceeds to completion. | [8] |
Q: I am observing a significant amount of a primary alcohol corresponding to the reduction of the aldehyde, not the addition of my R-group. Why is this happening?
A: This is a classic sign of steric hindrance frustrating the Grignard reagent. When the nucleophilic addition to the carbonyl is slow, the Grignard reagent can act as a reducing agent instead. This occurs via a six-membered ring transition state where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.
To mitigate this, consider the following:
-
Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive and less prone to β-hydride elimination than their Grignard counterparts.[7] They often provide better yields of the addition product with hindered aldehydes.[9]
-
Use a Grignard Reagent Without β-Hydrogens: If possible for your synthesis, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Employ a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can generate a more reactive organocerium species in situ. These reagents are highly oxophilic, show increased reactivity towards carbonyls, and have a much lower propensity for reduction. This is known as the Luche reduction/addition condition.
2.2 Wittig Olefination
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[10][11] The reactivity of the phosphorus ylide is key to success.
Q: My Wittig reaction is sluggish, and I'm recovering a lot of unreacted aldehyde. What should I troubleshoot?
A: This is a common issue when dealing with sterically hindered aldehydes. The success of a Wittig reaction depends on the nucleophilicity of the ylide.
| Potential Cause | Explanation | Recommended Solution | Citation |
| Ylide is Too Stable | Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less nucleophilic and often fail to react with hindered carbonyls. | Use a more reactive, unstabilized ylide (e.g., where the group on the ylidic carbon is an alkyl group). These are generated from alkyltriphenylphosphonium salts using strong bases like n-BuLi, NaH, or KHMDS. | [12][13] |
| Insufficient Base Strength | The ylide may not be fully formed if the base used is not strong enough to completely deprotonate the phosphonium salt. | For unstabilized ylides, ensure you are using a sufficiently strong, non-nucleophilic base. n-Butyllithium in THF or diethyl ether is a standard choice. | [12] |
| Steric Hindrance | The sheer bulk of the substrate is preventing the formation of the initial betaine or oxaphosphetane intermediate. | Increase the reaction temperature after the initial addition at low temp. Refluxing in THF is a common strategy to drive the reaction to completion. Be aware that this may impact stereoselectivity. | [11] |
Q: How can I control the E/Z stereochemistry of the resulting alkene?
A: The stereochemical outcome is dictated by the nature of the ylide:
-
For (Z)-Alkenes (cis): Use unstabilized ylides in a salt-free environment. The reaction proceeds through a kinetically controlled pathway to favor the Z-isomer.[10][13]
-
For (E)-Alkenes (trans): Use stabilized ylides, which react via a thermodynamically controlled pathway to give the more stable E-isomer.[13] Alternatively, the Schlosser modification of the Wittig reaction, which involves using an unstabilized ylide at low temperature followed by treatment with phenyllithium, can be used to favor the E-alkene.[10]
2.3 Reductive Amination
Reductive amination is a robust method for forming C-N bonds by converting the aldehyde into an imine (or iminium ion), which is then reduced in situ.[14]
Q: I am attempting a one-pot reductive amination, but the reaction is not working. Is the imine forming?
A: The formation of the imine is the critical first step and is often the bottleneck with less reactive aldehydes or amines.[15] While the gem-difluoro group electronically activates the carbonyl, some reports suggest fluorinated substituents can sometimes lower reactivity in this specific context.[16]
| Potential Cause | Explanation | Recommended Solution | Citation |
| Unfavorable Equilibrium | Imine formation is a reversible reaction that produces water. If water is not removed, the equilibrium may not favor the imine product. | Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, perform the reaction in a solvent like toluene with a Dean-Stark trap to azeotropically remove water. | [14] |
| Slow Imine Formation | The nucleophilicity of the amine or the electrophilicity of the aldehyde may be insufficient under neutral conditions. | Add a catalytic amount of a mild acid, such as acetic acid (AcOH) or p-toluenesulfonic acid (pTSA), to protonate the carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and accelerates the initial attack by the amine. | [14] |
| Incorrect Reducing Agent | Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde faster than the imine is formed. | Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes but highly effective for reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is another classic choice. | [15][17] |
Part 3: Optimized Experimental Protocols
The following are starting-point protocols that have been designed to address the specific challenges of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Protocol 1: Grignard Addition using Methylmagnesium Bromide
Objective: To synthesize 1-(3,3-difluorocyclobutyl)propan-2-ol.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire system is under a positive pressure of argon.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun until faint purple iodine vapors are observed, then allow it to cool to room temperature.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Add a small portion of methyl bromide (1.1 eq.) dissolved in diethyl ether to the dropping funnel and add it to the magnesium. Once the reaction initiates (observed by bubbling and gentle reflux), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Addition to Aldehyde: Once the Grignard formation is complete, cool the solution to 0 °C in an ice bath. Dissolve 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.
-
Reaction & Workup: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Cool the reaction back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Protocol 2: One-Pot Reductive Amination with Benzylamine
Objective: To synthesize N-benzyl-1-(3,3-difluorocyclobutyl)ethan-1-amine.
Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 eq.), benzylamine (1.1 eq.), and dichloromethane (DCM) as the solvent.
-
Imine Formation: Add glacial acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. Note: The reaction may bubble; ensure adequate stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the intermediate imine by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine via silica gel column chromatography.[15]
Part 4: Visual Guides & Workflows
Diagram 1: Key Factors in Aldehyde Reactivity
Caption: A diagram illustrating the opposing electronic and steric effects on reactivity.
Diagram 2: Troubleshooting Low-Yield Grignard Reactions
Caption: A workflow for diagnosing common issues in Grignard addition reactions.
References
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Illinois Experts. (n.d.). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes.
- Wikipedia. (n.d.). Organolithium reagent.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Quora. (2017). Which is most reactive to give a nucleopholic addition reaction, ICH2CHO or FCH2CHO?
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Wittig reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Benchchem. (n.d.). The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis.
- Organic Chemistry (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes.
- University of Calgary. (n.d.). Ch17: Nucleophilic Addition.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones.
- Reddit. (2021). Effect on steric hindrance on nucleophiles.
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preventing polymerization of 2-(3,3-difluorocyclobutyl)acetaldehyde during storage
Welcome to the technical support center for 2-(3,3-difluorocyclobutyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges in handling and storing this valuable synthetic intermediate. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the stability and purity of this reagent throughout your research endeavors.
Introduction: Understanding the Reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde
2-(3,3-difluorocyclobutyl)acetaldehyde is a unique building block characterized by a strained cyclobutyl ring and geminal fluorine atoms. While these features are advantageous for introducing novel pharmacophores, they also contribute to the compound's inherent reactivity and potential for polymerization. The primary pathway for the degradation of this aldehyde during storage is through self-condensation reactions, specifically aldol-type additions and subsequent polymer formation.
The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Furthermore, the alpha-hydrogens on the carbon adjacent to the carbonyl group are sufficiently acidic to be abstracted by trace amounts of base, initiating an aldol condensation cascade.[3][4]
Frequently Asked Questions (FAQs)
Q1: I've noticed my sample of 2-(3,3-difluorocyclobutyl)acetaldehyde has become viscous and cloudy. What is happening?
A1: Increased viscosity, cloudiness, or the formation of a precipitate are classic signs of polymerization.[4] This is likely due to an acid- or base-catalyzed aldol condensation reaction where molecules of the aldehyde react with each other to form longer chains.
Q2: Can I still use the material if it has started to polymerize?
A2: It is strongly advised against using polymerized material. The presence of oligomers and polymers will introduce significant impurities into your reaction, affecting stoichiometry and potentially leading to complex side products. For best results, it is recommended to use a fresh, pure sample.
Q3: Is it better to store this aldehyde in the freezer?
A3: While low temperatures generally slow down reaction rates, some aldehydes have been observed to polymerize even at freezing temperatures. A more effective strategy is refrigerated storage (2-8°C) in combination with chemical inhibitors and an inert atmosphere.[5]
Q4: My NMR analysis shows unexpected peaks. Could these be related to degradation?
A4: Yes, degradation byproducts will appear as new signals in your NMR spectrum. The initial dimerization product, a β-hydroxy aldehyde, would show characteristic signals for the newly formed alcohol and stereocenters. Further polymerization would result in a complex mixture of signals. It is always good practice to run a quality control NMR on any reactive aldehyde before use if it has been in storage for an extended period.
Troubleshooting Guide: Identifying and Resolving Polymerization Issues
| Symptom | Potential Cause | Recommended Action |
| Increased Viscosity | Onset of polymerization (oligomer formation). | Discontinue use of the affected batch. Review storage conditions and inhibitor levels in new stock. |
| Cloudiness/Turbidity | Formation of insoluble polymers. | The material is likely significantly polymerized. Dispose of the material according to your institution's safety guidelines. |
| Solid Precipitate | Advanced polymerization, formation of higher molecular weight polymers. | Do not attempt to redissolve or use. This indicates advanced degradation. |
| Discoloration (Yellowing) | Potential oxidation or side reactions. | While not a direct sign of polymerization, it indicates sample degradation. Assess purity before use. |
Experimental Protocols for Stabilization and Handling
To ensure the longevity and purity of your 2-(3,3-difluorocyclobutyl)acetaldehyde, adherence to proper storage and handling protocols is critical.
Protocol 1: Optimal Storage Conditions
-
Temperature: Store the aldehyde at 2-8°C in a refrigerator designated for chemical storage.[5]
-
Inert Atmosphere: The vial should be stored under a dry, inert atmosphere such as argon or nitrogen.[5][6] This minimizes exposure to air and moisture, which can catalyze polymerization.
-
Light Protection: Store in an amber vial or in a dark location to prevent light-induced degradation.
-
Container: Use a clean, dry glass vial with a PTFE-lined cap to ensure an airtight seal.
Protocol 2: Addition of a Polymerization Inhibitor
For long-term storage, the addition of a radical inhibitor is recommended. Hydroquinone is a common and effective choice.
-
Reagent Preparation: Prepare a stock solution of hydroquinone in a compatible, dry solvent (e.g., anhydrous diethyl ether or THF) at a concentration of 1 mg/mL.
-
Inhibitor Addition: To your vial of 2-(3,3-difluorocyclobutyl)acetaldehyde, add the hydroquinone stock solution to achieve a final concentration of 50-100 ppm (µg/g).
-
Mixing: Gently swirl the vial to ensure homogenous distribution of the inhibitor.
-
Inert Gas Blanket: After adding the inhibitor, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing tightly.
-
Labeling: Clearly label the vial to indicate the presence and concentration of the added inhibitor.
Note: Some phenolic inhibitors, like hydroquinone, are most effective in the presence of trace oxygen.[7][] However, given the aldehyde's sensitivity to air, a fully inert atmosphere is generally the safer approach to prevent oxidation.
Protocol 3: Safe Handling and Dispensing
Due to its air-sensitive nature, proper handling techniques are essential to prevent the introduction of atmospheric moisture and oxygen.
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere Transfer: Use standard air-sensitive techniques, such as a Schlenk line or a glovebox, for all transfers.[9]
-
Syringe Transfer: a. Puncture the septum of the vial with a needle connected to a source of inert gas to create a slight positive pressure. b. Use a second, dry syringe to withdraw the desired volume of the aldehyde. c. Insert the tip of the needle into a rubber stopper immediately after withdrawal to prevent exposure to air.[5]
-
Post-Use: After dispensing, re-flush the headspace of the storage vial with inert gas before resealing and returning to refrigerated storage.
Visualizing the Polymerization Pathway and Prevention
To better understand the processes at play, the following diagrams illustrate the likely polymerization mechanism and the role of inhibitors.
Figure 1: Proposed aldol condensation pathway for 2-(3,3-difluorocyclobutyl)acetaldehyde.
Figure 2: Recommended workflow for storage and handling.
References
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
- Hu, J., & Wang, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5658-5694.
- Haufe, G., & Wölker, D. (2007). Diastereoselective Diels−Alder Reactions of α-Fluorinated α,β-Unsaturated Carbonyl Compounds: Chemical Consequences of Fluorine Substitution. 2. The Journal of Organic Chemistry, 72(15), 5695-5701.
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
JoVE. (2025). Intramolecular Aldol Reaction. Retrieved from [Link]
-
Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
ResearchGate. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. Retrieved from [Link]
-
YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved from [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
-
Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]
-
YouTube. (2018). 21.5d Intramolecular Aldol Reactions. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitors. Retrieved from [Link]
-
IAEG. (2022). Acetaldehyde - Code of Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
PubMed. (1979). Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]
-
Chemstock. (n.d.). acetaldehyde soln.abt 20-30% pract. Retrieved from [Link]
-
ResearchGate. (n.d.). THE POLYMERIZATION OF ACETALDEHYDE. Retrieved from [Link]
-
SciSpace. (n.d.). Polymerization of Acetaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Monomers and polymers containing acetal and aldehyde groups.
-
Scribd. (n.d.). Acetaldehyde Polymerization Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
PubMed. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
ACS Publications. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. Retrieved from [Link]
Sources
Technical Support Center: Aldehyde Impurity Removal Using Sodium Bisulfite
Welcome to the comprehensive technical support guide for the removal of aldehyde impurities utilizing sodium bisulfite. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the effective purification of chemical mixtures from aldehyde contaminants.
Introduction: The Chemistry of Aldehyde Sequestration
The removal of residual aldehydes from a reaction mixture is a common challenge in organic synthesis. Sodium bisulfite provides a classic and highly effective method for this purification via the formation of a water-soluble adduct. The core of this technique lies in the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reversible reaction forms a stable, ionic α-hydroxyalkanesulfonate salt, often referred to as a bisulfite adduct.[1] This adduct, being a salt, is readily soluble in aqueous solutions, allowing for its separation from the desired non-aldehyde components which typically remain in an organic phase.[2]
The reaction is highly selective for aldehydes and certain reactive ketones, such as unhindered cyclic and methyl ketones.[2][3] This selectivity allows for a clean and efficient separation from other organic molecules, making it a valuable alternative to purification methods like chromatography, especially for sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of aldehyde removal by sodium bisulfite?
The process is based on a reversible nucleophilic addition reaction. The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then protonates to yield a stable, water-soluble α-hydroxyalkanesulfonate salt, also known as a bisulfite adduct.[1] The ionic nature of this adduct is key to its separation from non-polar organic compounds.[1]
Q2: Is this purification technique suitable for all types of aldehydes and ketones?
No, this method has its limitations. It is most effective for:
-
Aldehydes: Most aldehydes, including sterically hindered neopentyl aldehydes, react well.[4]
-
Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[2][3] Highly hindered ketones typically do not form adducts, which allows for the selective removal of aldehydes from ketones.[3]
Q3: Why is it important to use a freshly prepared saturated solution of sodium bisulfite?
Sodium bisulfite solutions can be oxidized by atmospheric oxygen over time, reducing their effectiveness.[5] Using a freshly prepared, saturated solution ensures the maximum concentration of the active bisulfite nucleophile, driving the equilibrium towards the formation of the adduct and ensuring efficient aldehyde removal.
Q4: Can the aldehyde be recovered after it has been sequestered as a bisulfite adduct?
Yes, the formation of the bisulfite adduct is a reversible reaction. The aldehyde can be regenerated by treating the aqueous solution of the adduct with either a dilute strong acid or a strong base.[1][6] This shifts the equilibrium back towards the starting materials, releasing the free aldehyde which can then be extracted into an organic solvent.[2][6]
Q5: What is the difference in protocol for aromatic versus aliphatic aldehydes?
While the underlying chemistry is the same, the choice of solvent can be crucial for optimal results. For aromatic aldehydes, a water-miscible solvent like methanol is often sufficient to facilitate the reaction.[7] For less reactive aliphatic aldehydes, a solvent such as dimethylformamide (DMF) can improve the removal rates by enhancing the solubility and contact between the aldehyde and the aqueous bisulfite solution.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Aldehyde Removal | 1. Insufficient Sodium Bisulfite: The amount of bisulfite is not enough to react with all the aldehyde. 2. Poor Mixing/Contact: Inefficient mixing between the organic and aqueous phases. 3. Reaction Equilibrium: For some aldehydes, the equilibrium may not strongly favor adduct formation under the current conditions. 4. Degraded Sodium Bisulfite: The sodium bisulfite solution may have oxidized. | 1. Use a larger excess of saturated sodium bisulfite solution. 2. Ensure vigorous shaking during liquid-liquid extraction to maximize the interfacial area.[7] 3. For aliphatic aldehydes, switch to DMF as the co-solvent to improve reaction rates. 4. Always use a freshly prepared saturated solution of sodium bisulfite. |
| Low Yield of Precipitated Bisulfite Adduct | 1. Adduct Solubility: The adduct of your specific aldehyde, particularly lower molecular weight aldehydes, may be soluble in the reaction mixture and will not precipitate.[8] 2. Steric Hindrance: Highly hindered aldehydes may not react efficiently to form the adduct. | 1. If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[8] Using an ethanol/water mixture can sometimes help induce precipitation.[8] 2. Consider alternative purification methods if steric hindrance is significant. |
| Solid Forms at the Interface of Biphasic Mixture | 1. Insoluble Adduct: The bisulfite adduct of highly non-polar aldehydes can be insoluble in both the aqueous and organic layers, causing it to precipitate at the interface.[2] | 1. To resolve this, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. The two liquid layers can then be separated.[2] |
| Decomposition of Aldehyde During Regeneration | 1. pH Sensitivity: Functional groups like esters can be hydrolyzed under the strongly basic conditions typically used for adduct decomposition. Aldehydes with α-stereocenters are prone to epimerization under basic conditions. 2. SO₂ Gas: For molecules with sensitive functional groups, such as tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[2] | 1. For base-sensitive aldehydes, minimize the exposure time to the base. A novel, nonaqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed for sensitive substrates.[9] 2. Use a non-polar organic layer such as hexanes or a mixture of hexanes and dichloromethane to minimize the solubility of SO₂.[2] |
| High Backpressure or Clogging in a Solid Sodium Bisulfite Bed | 1. Fines in the Solid Support: The solid sodium bisulfite may contain fine particles that clog the column frits. 2. Improper Column Packing: The column may be packed unevenly, leading to poor flow characteristics. 3. Precipitation of Adduct: The formed adduct may precipitate within the column, blocking the flow path. | 1. Ensure the sodium bisulfite is of a suitable particle size for column chromatography. 2. Follow proper column packing procedures to ensure a homogenous bed.[10][11][12] 3. This method is generally more suitable for gas-phase purification or when the adduct is soluble in the mobile phase. Consider switching to a liquid-liquid extraction protocol if precipitation is an issue. |
Experimental Protocols
Protocol 1: Purification of an Aromatic Aldehyde via Liquid-Liquid Extraction
This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[7]
-
Dissolution: Dissolve the crude mixture containing the aldehyde in methanol (e.g., 5 mL).
-
Reaction: Transfer the solution to a separatory funnel and add 1 mL of saturated aqueous sodium bisulfite.
-
Mixing: Shake the funnel vigorously for approximately 30 seconds. A precipitate of the adduct may form.[7]
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.[7]
-
Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the organic layer will contain the purified compound.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water, then dry it over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic solvent to obtain the purified product.
Protocol 2: Purification of an Aliphatic Aldehyde via Liquid-Liquid Extraction
This protocol uses DMF to improve the removal of aliphatic aldehydes.
-
Dissolution: Dissolve the crude mixture in dimethylformamide (DMF) (e.g., 10 mL).
-
Reaction: Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite.
-
Mixing: Shake vigorously for 30 seconds.
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
Separation: Separate the layers. The aldehyde adduct will be in the aqueous phase.
-
Work-up: Process the organic layer as described in Protocol 1 to isolate the purified compound.
Protocol 3: Regeneration of the Aldehyde from the Aqueous Adduct
This protocol describes the recovery of the purified aldehyde from the aqueous layer obtained in Protocol 1 or 2.
-
Isolation: Isolate the aqueous layer containing the bisulfite adduct.
-
Extraction Setup: Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Basification: Add 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is 12.
-
Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Work-up: Separate the layers and collect the organic phase containing the purified aldehyde. The organic layer can then be dried and concentrated.
Protocol 4: Preparation and Use of a Solid Sodium Bisulfite Bed
This protocol is a general guideline for using a solid bed of sodium bisulfite for purification, primarily for removing trace aldehyde impurities from an organic liquid.[13]
-
Column Preparation: Select a suitable glass column with a stopcock and a frit.
-
Packing:
-
Equilibration: Pre-wet the column with the organic liquid to be purified, ensuring no air bubbles are trapped in the bed.[10]
-
Purification: Pass the organic liquid containing the aldehyde impurity through the column at a controlled flow rate.
-
Monitoring: Collect fractions and analyze for the presence of the aldehyde impurity to determine the capacity of the bed.
-
Regeneration: Once the bed is saturated, it may be regenerated by washing with an inert solvent to displace the organic liquid, followed by purging with an inert gas at an elevated temperature (75-120 °C) to drive off the entrapped aldehyde.[13]
Visualizations
Aldehyde-Bisulfite Adduct Formation
Caption: Reversible reaction between an aldehyde and sodium bisulfite.
Liquid-Liquid Extraction Workflow for Aldehyde Removal
Caption: Workflow for aldehyde removal via liquid-liquid extraction.
References
-
Bisulfite - Wikipedia. (n.d.). Retrieved from [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (n.d.). Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018). Retrieved from [Link]
-
Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. (1988). Environmental Science & Technology, 22(10), 1165–1170. Retrieved from [Link]
-
Nucleophilic Addition Reactions in Aldehydes and Ketones - organicmystery.com. (n.d.). Retrieved from [Link]
- Purification of a material containing aldehyde impurities. (1974). U.S. Patent No. 3,816,478.
-
Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? - Quora. (2020). Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018). Journal of Visualized Experiments, (134), 57639. Retrieved from [Link]
-
Reactions with Aldehyde/Ketone Bisulfite-Adducts - Sciencemadness.org. (2024). Retrieved from [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp - Reddit. (2021). Retrieved from [Link]
-
Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties - University of Arizona. (1988). Retrieved from [Link]
-
Simple Addition Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017). Retrieved from [Link]
-
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. (1999). The Journal of Organic Chemistry, 64(15), 5722–5724. Retrieved from [Link]
-
Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab. (n.d.).
- Process for recovering aldehydes and ketones. (1951). U.S. Patent No. 2,544,562.
-
How do I break benzaldehyde-sodium bisulphite complex? - ResearchGate. (2015). Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017). Retrieved from [Link]
-
How is the best way to pack a column? - ResearchGate. (2019). Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Packing - ChemistryViews. (2012). Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
How to Pack Your Own Protein Purification Column - Patsnap Synapse. (2025). Retrieved from [Link]
Sources
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- 2. Workup [chem.rochester.edu]
- 3. organicmystery.com [organicmystery.com]
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- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 10. Column Packing and Preparation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 13. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
Technical Support Center: Optimizing RP-HPLC Separation of Acetaldehyde-Hydrazone Derivatives
Welcome to the technical support center dedicated to resolving challenges in the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of acetaldehyde-hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex separation issues. Here, we synthesize technical principles with field-proven expertise to provide actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm starting method development for an acetaldehyde-hydrazone derivative. What is a good starting point for my mobile phase composition?
A good starting point for separating hydrazone derivatives on a C18 column is a gradient elution using a buffered aqueous phase and an organic modifier.[1][2][3]
-
Aqueous Phase (Solvent A): 0.1% Formic Acid or Acetic Acid in water, or a 10-25 mM phosphate buffer adjusted to an acidic pH (typically between 3.0 and 4.0).[1][2][3][4] An acidic pH is crucial for ensuring good peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[5][6]
-
Organic Phase (Solvent B): Acetonitrile is generally the preferred organic modifier due to its lower viscosity and UV transparency. Methanol can also be used and may offer different selectivity.[1][3][4]
-
Initial Conditions: Begin with a mobile phase composition of 80-90% aqueous (A) and 10-20% organic (B), then gradually increase the percentage of the organic phase to elute your compounds.
A typical starting mobile phase might be a mixture of acetonitrile and a phosphate buffer at pH 3.5.[1][2][3] For example, a ratio of acetonitrile:phosphate buffer pH 3.5:methanol at 42:36:22 (v/v/v) has been successfully used for pyrrole-containing hydrazones.[1][2]
Q2: Which type of HPLC column (stationary phase) is most suitable for acetaldehyde-hydrazone derivatives?
The most commonly used and recommended stationary phase is a C18 (octadecylsilane) column .[1][3][7][8] These columns provide the necessary hydrophobicity to retain a wide range of hydrazone derivatives.
To minimize common issues like peak tailing, consider the following:
-
High-Purity, End-Capped Silica: Use columns packed with high-purity silica where the residual, acidic silanol groups have been chemically deactivated ("end-capped").[5][8] This is critical because the basic nitrogen atoms in the hydrazone moiety can interact strongly with exposed silanols, leading to significant peak tailing.[5][6][9]
-
Particle Size: Columns with smaller particles (e.g., <3 µm) or solid-core particles can provide higher efficiency and better resolution, especially for complex mixtures.[10]
Q3: Why is mobile phase pH so critical for the separation and stability of hydrazones?
Controlling the mobile phase pH is arguably the most critical parameter for two primary reasons:
-
Analyte and Column Stability: Hydrazone bonds are susceptible to hydrolysis, especially under strongly acidic (pH < 2) or alkaline (pH > 9) conditions, which can break the derivative back down into the original acetaldehyde and hydrazine.[11][12][13][14] Maintaining a moderately acidic pH (e.g., 3.0-4.5) provides a good balance where the hydrazone bond is sufficiently stable for the duration of the analysis.[1][12][15]
-
Peak Shape: As discussed, silica-based columns have residual silanol groups (Si-OH). At a mid-range pH, these groups can become deprotonated (SiO⁻) and interact ionically with basic sites on the hydrazone molecules.[5][6] This secondary interaction mechanism leads to peak tailing.[9][16] By operating at a low pH (e.g., pH 3.5), the silanol groups remain fully protonated (Si-OH), eliminating this unwanted interaction and resulting in sharper, more symmetrical peaks.[4][6]
Q4: My acetaldehyde-hydrazone derivative is very polar and shows little to no retention on a C18 column. What should I do?
This is a common challenge with polar compounds in reversed-phase chromatography.[17][18] If your derivative elutes at or near the void volume, you have several options:
-
Use a 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable." Check your column's specifications to see if it can be run in 100% aqueous buffer without phase collapse.
-
Use a Polar-Embedded Column: These are modified C18 columns that contain a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification makes them more stable in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[18] In HILIC, you use a polar stationary phase (like bare silica, diol, or amino) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (water).[19] Water becomes the strong, eluting solvent in this mode.
Q5: How can I be sure my hydrazone derivatives are stable during sample preparation and analysis?
Hydrazone stability is primarily pH-dependent.[15] The bond is generally stable at neutral pH but can be rapidly destroyed in highly acidic or alkaline environments.[11][13][20]
-
Sample Preparation: When performing the derivatization reaction, a slightly acidic pH (3-4) is often used to catalyze the formation of the hydrazone. Once formed, ensure the final sample diluent is buffered within a stable pH range (typically 3-7.5) to prevent degradation before injection.
-
During Analysis: As mentioned, using a mobile phase with a pH between 3.0 and 4.5 is generally safe for most hydrazones during the chromatographic run.[1][2] If you suspect on-column degradation, you can test this by collecting the peak fraction and re-injecting it to see if degradation products appear. Studies have shown that many hydrazones are stable at pH 7.4 and 9.0 but hydrolyze at pH 2.0 and 13.0.[12][13][14]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing Peaks)
Q: My analyte peaks are asymmetrical and tailing significantly. What are the likely causes and how do I fix it?
Peak tailing is the most common chromatographic problem and indicates an issue with either chemical interactions or the physical setup of the system.[6][21]
Causality:
-
Chemical Cause (Secondary Interactions): The primary chemical cause is the interaction between basic functional groups on your hydrazone analyte and acidic, ionized silanol groups on the silica surface of the column packing.[5][6][9] This creates a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and form a "tail".[16]
-
Physical Cause (Extra-Column Volume & Voids): Physical issues can create dead volume where the sample can diffuse and mix, causing band broadening and tailing.[21] This can be caused by a void at the head of the column, poorly made tubing connections, or using tubing with an unnecessarily large internal diameter.[5][21]
Troubleshooting Workflow:
To systematically diagnose and resolve peak tailing, follow this workflow:
Caption: Troubleshooting workflow for peak tailing.
Problem: Poor Resolution (Overlapping Peaks)
Q: I cannot achieve baseline separation between my main acetaldehyde-hydrazone peak and a closely eluting impurity. How can I improve the resolution?
Improving resolution requires adjusting parameters that influence column efficiency, selectivity, or the retention factor.[22][23]
Strategies for Improving Resolution:
| Strategy | Parameter to Adjust | Causality & Expert Insight |
| Increase Retention | Decrease Organic Content | In reversed-phase, reducing the amount of strong organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of all non-polar analytes.[24] This gives the column more "time" to separate closely eluting peaks. Try reducing the organic component by 5-10% to see a significant effect. |
| Change Selectivity | Modify Mobile Phase pH | If your hydrazone and the impurity have different acidic or basic properties (pKa values), slightly adjusting the mobile phase pH can change their ionization state and, therefore, their relative retention, often dramatically improving separation.[24] Even a 0.2-0.5 unit change can be effective. |
| Change Selectivity | Switch Organic Modifier | Acetonitrile and methanol have different solvent properties and can interact differently with your analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can sometimes reverse the elution order or significantly improve selectivity. |
| Increase Efficiency | Lower the Flow Rate | Reducing the flow rate allows more time for mass transfer between the mobile and stationary phases, which can lead to sharper peaks and better resolution.[10] However, this will increase the total run time. |
| Increase Efficiency | Increase Column Temperature | Increasing the column temperature reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks.[10] It will also typically decrease retention times. Be cautious not to exceed the thermal stability of your analyte or column. |
| Increase Efficiency | Use a Longer Column | A longer column provides more theoretical plates, which directly translates to higher resolving power.[10] Doubling the column length will increase resolution by a factor of ~1.4, but it will also double the analysis time and backpressure. |
Experimental Protocols
Protocol 1: General Derivatization of Acetaldehyde
This protocol describes a general method for the synthesis of acetaldehyde-hydrazone derivatives for subsequent HPLC analysis.
-
Reagent Preparation: Prepare a stock solution of your chosen hydrazine derivatizing agent (e.g., 2,4-dinitrophenylhydrazine) in a suitable solvent like acetonitrile.
-
Sample Preparation: To 1 mL of your aqueous sample containing acetaldehyde, add an excess of the hydrazine reagent solution.
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of acetic acid or formic acid) to adjust the pH to approximately 3-4.
-
Reaction: Vortex the mixture and incubate. Incubation at elevated temperatures (e.g., 60°C for 30-60 minutes) can accelerate the reaction.
-
Completion: After cooling to room temperature, the sample is ready for dilution with the mobile phase and injection into the HPLC system.
Protocol 2: Step-by-Step RP-HPLC Method Development
This workflow provides a systematic approach to developing a robust separation method.
Caption: Workflow for RP-HPLC method development.
References
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Mateeva, A., et al. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. ResearchGate. Retrieved from [Link]
-
Mateeva, A., et al. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Pharmacia, 70(4), 1015-1021. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2020). Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. Molecules, 25(23), 5729. Retrieved from [Link]
-
Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. Retrieved from [Link]
-
Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. Retrieved from [Link]
-
Mateeva, A., et al. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Pharmacia, 70(4), 1015-1021. Retrieved from [Link]
-
Etry, M. A., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Polar Column in HPLC Example. Retrieved from [Link]
-
Mateeva, A., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Semantic Scholar. Retrieved from [Link]
-
Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. Retrieved from [Link]
-
Francese, S., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Retrieved from [Link]
-
Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Retrieved from [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]
-
Gelbrich, T., et al. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. Crystal Growth & Design, 19(3), 1816-1823. Retrieved from [Link]
-
Tzankova, D., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesized xanthine-based hydrazide-hydrazone compound. ResearchGate. Retrieved from [Link]
-
A. K. Himaja, M., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazones and their derivatives used in this study. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC. Retrieved from [Link]
-
Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
Tzankova, D., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Semantic Scholar. Retrieved from [Link]
Sources
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- 4. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design [mdpi.com]
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- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 20. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
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- 22. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 23. youtube.com [youtube.com]
- 24. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
Managing side-product formation in the synthesis of difluorocyclobutane scaffolds
Welcome to the technical support center for the synthesis of difluorocyclobutane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this valuable motif into their molecules. The unique properties of the gem-difluorocyclobutane unit—offering a blend of polarity and lipophilicity while acting as a stable, non-planar bioisostere—make it highly attractive. However, its synthesis is not without challenges, particularly concerning the formation of unwanted side-products.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. The advice herein is grounded in established chemical principles and validated through extensive laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, common problems in a question-and-answer format, providing both the "why" behind the problem and the "how" for its solution.
Problem 1: Significant formation of elimination products (e.g., 3-fluorocyclobut-2-enone) when using organometallic reagents with 3,3-difluorocyclobutanone.
Q: My reaction of 3,3-difluorocyclobutanone with Grignard or organolithium reagents results in low yields of the desired tertiary alcohol and a high prevalence of elimination byproducts. What is causing this and how can I prevent it?
A: This is a classic challenge stemming from the high basicity of common organometallic reagents. The protons alpha to the carbonyl group in 3,3-difluorocyclobutanone are sufficiently acidic to be abstracted by strong bases like Grignard or organolithium reagents. This acid-base reaction competes with the desired nucleophilic addition to the carbonyl. The resulting enolate can then undergo elimination of a fluoride ion to form undesired unsaturated side-products.[1][2]
Root Cause Analysis:
-
Reagent Basicity: Standard organolithium and Grignard reagents are highly basic and can act as bases rather than exclusively as nucleophiles.
-
Substrate Acidity: The electron-withdrawing effect of the two fluorine atoms increases the acidity of the α-protons, making them susceptible to deprotonation.
Recommended Solutions:
-
Switch to Less Basic Organometallic Reagents: The use of organolanthanum reagents is a highly effective strategy to mitigate this issue.[1][2][3] Transmetalation of the organolithium or Grignard reagent with a lanthanum salt (e.g., LaCl₃·2LiCl) generates a less basic organolanthanum species that favors nucleophilic 1,2-addition over deprotonation.[1][3]
-
Optimize Reaction Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can help to favor the kinetic pathway of nucleophilic addition over the thermodynamically driven deprotonation-elimination pathway.
Workflow for Mitigating Elimination Side-Products
Caption: Decision workflow for addressing elimination side-products.
Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol using an Organolanthanum Reagent
This protocol is adapted from methodologies demonstrating the efficacy of organolanthanum reagents in suppressing elimination.[1][3]
Materials:
-
3,3-difluorocyclobutanone
-
Aryl bromide
-
n-Butyllithium (n-BuLi) or Grignard reagent
-
Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Preparation of the Organometallic Reagent:
-
Dissolve the aryl bromide in anhydrous Et₂O or THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (or the corresponding Grignard reagent) and stir for 30-60 minutes to generate the aryllithium/arylmagnesium species.
-
-
Transmetalation to Organolanthanum:
-
In a separate flask, suspend LaCl₃·2LiCl in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C.
-
Transfer the freshly prepared organolithium or Grignard solution to the LaCl₃·2LiCl suspension via cannula.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
-
Reaction with 3,3-Difluorocyclobutanone:
-
Slowly add a solution of 3,3-difluorocyclobutanone in anhydrous THF to the organolanthanum reagent mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-aryl-3,3-difluorocyclobutanol.
-
Problem 2: Formation of Diastereomers or Regioisomers during [2+2] Cycloaddition.
Q: My [2+2] cycloaddition reaction to form a substituted difluorocyclobutane is producing a mixture of isomers that are difficult to separate. How can I improve the stereoselectivity or regioselectivity of this reaction?
A: The stereochemical and regiochemical outcome of a [2+2] cycloaddition is highly dependent on the mechanism of the reaction (e.g., concerted, stepwise radical, or stepwise ionic) and the nature of the substrates and catalyst used.[4] For many syntheses involving fluoroalkenes, these reactions proceed through a stepwise mechanism, where the selectivity is determined by the stability of the intermediate diradical or zwitterion.
Controlling Factors:
-
Reaction Mechanism: Photochemical [2+2] cycloadditions often involve diradical intermediates, while thermal or Lewis acid-catalyzed reactions may proceed through zwitterionic intermediates. The choice of conditions is paramount.
-
Steric Hindrance: The steric bulk of substituents on both the alkene and the ketene (or ketene equivalent) will influence the approach of the reactants and the stereochemistry of the resulting cyclobutane ring.
-
Electronic Effects: Electron-donating and electron-withdrawing groups on the reactants can influence the regioselectivity of the cycloaddition.
Recommended Solutions:
-
Catalyst Selection: For asymmetric cycloadditions, the use of a chiral catalyst (e.g., a chiral Lewis acid) can induce facial selectivity and lead to the preferential formation of one enantiomer or diastereomer.[4]
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates in a stepwise ionic pathway. A systematic screening of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) can help optimize the isomeric ratio.
-
Temperature Control: Lowering the reaction temperature often increases the selectivity of cycloaddition reactions by amplifying the small energy differences between the transition states leading to different isomers.
-
Purification Strategy: If isomer formation cannot be completely suppressed, efficient purification is key. Diastereomers have different physical properties and can often be separated by flash chromatography.[5] Chiral stationary phases (CSPs) in HPLC or SFC are required for the separation of enantiomers.
Table 1: General Approaches to Isomer Control in [2+2] Cycloadditions
| Parameter | Influence on Selectivity | Recommended Action |
| Catalyst | Can induce facial selectivity (enantio-/diastereoselectivity). | Screen chiral and achiral Lewis acids. |
| Solvent | Affects stability of intermediates in stepwise pathways. | Screen a range of solvents with varying polarity. |
| Temperature | Lower temperatures generally favor the more ordered transition state, increasing selectivity. | Run reactions at the lowest practical temperature. |
| Substrate Design | Steric bulk can direct the approach of the reacting partners. | Consider modifications to substrate substituents to enhance steric differentiation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing the gem-difluorocyclobutane motif?
A1: The most prevalent strategies include:
-
[2+2] Cycloaddition: This is a cornerstone method, typically involving the reaction of a fluoroalkene with a ketene or ketene equivalent.[4]
-
Deoxyfluorination: Starting from a corresponding cyclobutanone or cyclobutanol, reagents like DAST (diethylaminosulfur trifluoride) or its analogs can be used to install the gem-difluoro unit.[6][7]
-
Ring Expansion/Rearrangement: Methods such as the migratory gem-difluorination of aryl-substituted methylenecyclopropanes can yield 2-aryl-substituted gem-difluorocyclobutanes.[3]
Q2: My difluorocyclobutane product appears unstable under certain conditions. What is the general stability profile of this scaffold?
A2: The gem-difluorocyclobutane motif is generally considered to be chemically robust and stable under a wide range of reaction conditions, including those for cross-coupling (e.g., Suzuki-Miyaura), amidation, and reduction.[1] However, strong bases can promote elimination of HF, especially if there are acidic protons elsewhere on the scaffold. Highly acidic conditions might also lead to ring-opening or rearrangement in sensitive substrates. Stability studies on model compounds have shown high resilience across various pH ranges and in the presence of common reagents.[1]
Q3: Are there established methods for the purification of cis/trans isomers of substituted difluorocyclobutanes?
A3: Yes. Since cis and trans isomers are diastereomers, they possess different physical properties, which allows for their separation using standard laboratory techniques.[5][8]
-
Flash Column Chromatography: This is the most common method. The difference in polarity between the isomers is often sufficient for separation on silica gel or reversed-phase media.[5]
-
Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective and scalable method for purification.
-
Preparative HPLC/SFC: For difficult separations where isomers have very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide higher resolution.[8]
Logical Flow for Synthesis and Purification
Caption: High-level workflow from synthesis to purification.
References
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Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry URL: [Link]
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Title: Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks Source: Enamine Ltd. URL: [Link]
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Title: The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF Source: ResearchGate URL: [Link]
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Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: PubMed URL: [Link]
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Title: Easy purification of isomers with prepacked glass columns Source: Chromatography Today URL: [Link]
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Title: Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: NIH National Center for Biotechnology Information URL: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde vs. Non-Fluorinated Analogs
Introduction: The Subtle Power of Fluorine in Aldehyde Chemistry
In modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoro group (CF₂) is of particular interest as a bioisostere for carbonyls or ethers, capable of modulating local electronics without drastic steric changes.[3] This guide provides an in-depth, predictive comparison of the chemical reactivity of 2-(3,3-difluorocyclobutyl)acetaldehyde and its non-fluorinated analog, 2-(cyclobutyl)acetaldehyde .
While direct comparative experimental data for this specific pair is not extensively documented in peer-reviewed literature, this guide will leverage well-established principles of physical organic chemistry and data from analogous systems to provide a robust, predictive framework.[4] We will explore how the presence of the 3,3-difluoro moiety is anticipated to influence the aldehyde's reactivity across several key transformations, including nucleophilic addition, oxidation, and enolate-mediated reactions. This analysis is critical for researchers aiming to incorporate these building blocks into complex synthetic pathways, allowing for informed decisions on reaction conditions and potential side reactions.
Theoretical Framework: The Inductive Effect of the Gem-Difluoro Group
The primary driver of the reactivity differences between the fluorinated and non-fluorinated aldehydes is the powerful electron-withdrawing inductive effect (-I effect) of the two fluorine atoms.[5][6]
-
Electronegativity: Fluorine is the most electronegative element. In the 3,3-difluorocyclobutyl moiety, the two fluorine atoms strongly pull electron density away from the C3 carbon.
-
Through-Bond Induction: This electron-withdrawing effect is transmitted through the sigma bonds of the cyclobutane ring to the C1 carbon and, subsequently, to the acetaldehyde side chain.
-
Carbonyl Activation: The induction significantly depletes electron density from the carbonyl carbon of the aldehyde, increasing its partial positive charge (δ+). This makes the carbonyl carbon substantially more electrophilic and, therefore, more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart.[6][7]
The non-fluorinated analog, 2-(cyclobutyl)acetaldehyde, features an alkyl substituent. Alkyl groups are weakly electron-donating (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to a simple aldehyde like acetaldehyde.[8][9] Therefore, the electronic disparity between the two target compounds is pronounced, forming the basis for the predicted reactivity differences.
Caption: Logical flow of electronic effects on aldehyde reactivity.
Comparative Reactivity Analysis
Nucleophilic Addition: Hydration Equilibrium
A classic measure of aldehyde electrophilicity is the equilibrium constant for hydration (Khyd) in water to form the corresponding gem-diol. Aldehydes with electron-withdrawing groups readily form stable hydrates.[5]
It is predicted that 2-(3,3-difluorocyclobutyl)acetaldehyde will have a significantly larger Khyd than its non-fluorinated analog. In an aqueous solution, the fluorinated aldehyde will likely exist predominantly as its hydrate, whereas the non-fluorinated aldehyde will favor the aldehyde form. This has practical implications for reactions in aqueous or protic media and for the interpretation of spectroscopic data (e.g., ¹H NMR).[10][11]
Table 1: Predicted Hydration Equilibrium Constants
| Compound | Key Electronic Effect | Predicted Khyd (in H₂O) | Predominant Species in Water |
|---|---|---|---|
| 2-(3,3-difluorocyclobutyl)acetaldehyde | Strong -I (Activating) | > 1 | Hydrate (gem-diol) |
| 2-(cyclobutyl)acetaldehyde | Weak +I (Deactivating) | < 1 | Aldehyde |
This enhanced reactivity extends to other nucleophiles like alcohols (forming hemiacetals), amines, and organometallics. Reactions with the fluorinated aldehyde can be expected to be faster and often more exothermic.[9]
Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids. A common method is the Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids (via migration of the aldehydic hydrogen) or ketones to esters.[12] For aldehydes bearing electron-withdrawing groups, the Baeyer-Villiger reaction can sometimes favor formate ester formation, although modern methods can selectively yield phenols from fluorinated benzaldehydes.[13][14]
Given the high electrophilicity of the fluorinated aldehyde, its oxidation with standard reagents like PCC or Jones reagent should proceed readily. However, in a Baeyer-Villiger oxidation using a peracid (e.g., m-CPBA), the highly electron-deficient nature of the 2-(3,3-difluorocyclobutyl)methyl group makes it a poor migratory group. The reaction will overwhelmingly proceed via migration of the aldehydic hydrogen, leading cleanly to the corresponding carboxylic acid, similar to the non-fluorinated analog.[15] Relative rate differences are expected to be minor for this class of reaction.
Reduction Reactions
Reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a fundamental transformation. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon.
Consistent with its higher electrophilicity, 2-(3,3-difluorocyclobutyl)acetaldehyde is predicted to be reduced faster than 2-(cyclobutyl)acetaldehyde. In a competitive reduction experiment with a limited amount of NaBH₄, the fluorinated alcohol would be the major product. This is a direct consequence of the carbonyl carbon's greater partial positive charge, which creates a more favorable electrostatic interaction with the incoming nucleophilic hydride.[9]
Enolate Formation and Acidity of α-Protons
The acidity of the protons on the carbon alpha (α) to the carbonyl group is a crucial aspect of aldehyde chemistry, enabling reactions like aldol condensations and α-halogenation. The pKa of α-protons in typical aldehydes is around 16-18.[16][17]
The strong electron-withdrawing effect of the gem-difluoro group, transmitted through the ring system, will stabilize the resulting enolate conjugate base of 2-(3,3-difluorocyclobutyl)acetaldehyde. This stabilization increases the acidity of the α-protons.[18]
Table 2: Predicted α-Proton Acidity
| Compound | Inductive Effect on Enolate | Predicted pKₐ of α-H |
|---|---|---|
| 2-(3,3-difluorocyclobutyl)acetaldehyde | Stabilizing | ~15-16 |
| 2-(cyclobutyl)acetaldehyde | Destabilizing (relative to H) | ~18-19 |
This predicted increase in acidity means that the fluorinated aldehyde can be deprotonated under milder basic conditions compared to its analog. The resulting enolate, while more stable, may also exhibit altered nucleophilicity in subsequent reactions.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following experimental protocols are proposed.
Protocol 1: Determination of Hydration Equilibrium by ¹H NMR Spectroscopy
This protocol quantifies the hydration equilibrium constant (Khyd) by integrating the signals of the aldehyde and hydrate forms in an aqueous solution.[10][11]
Objective: To determine Khyd for both aldehydes.
Procedure:
-
Prepare a stock solution of a known internal standard (e.g., 1,4-dioxane) in D₂O.
-
Accurately weigh ~10 mg of the aldehyde and dissolve it in 0.6 mL of the D₂O stock solution in an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest.
-
Identify the aldehydic proton signal (typically δ 9.5-10.0 ppm) and the C-H proton signal of the gem-diol (typically δ 5.0-5.5 ppm).
-
Integrate the aldehyde proton signal (Iald) and the gem-diol proton signal (Ihyd).
-
Calculate Khyd using the formula: Khyd = Ihyd / Iald .
-
Repeat for the other aldehyde under identical conditions.
Caption: Workflow for Khyd determination by ¹H NMR.
Protocol 2: Competitive Wittig Reaction
This experiment directly compares the reaction rates of the two aldehydes with a limiting amount of a phosphonium ylide.[19][20]
Objective: To determine the relative reactivity towards a Wittig reagent.
Procedure:
-
In a flame-dried, nitrogen-purged flask, prepare the Wittig reagent (e.g., methylenetriphenylphosphorane) from methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) in dry THF at 0 °C.
-
In a separate flask, prepare an equimolar solution of 2-(3,3-difluorocyclobutyl)acetaldehyde (1.0 mmol) and 2-(cyclobutyl)acetaldehyde (1.0 mmol) in dry THF.
-
Cool the aldehyde mixture to -78 °C.
-
Slowly add a solution of the Wittig reagent (0.5 mmol, 0.5 equivalents) to the stirred aldehyde mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product mixture with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the two resulting alkene products. The ratio of products directly reflects the relative rates of reaction.
Summary of Predicted Reactivity
The following table summarizes the core predictions of this guide.
Table 3: Comparative Reactivity Summary
| Reaction Type | 2-(3,3-difluorocyclobutyl)acetaldehyde | 2-(cyclobutyl)acetaldehyde | Governing Factor |
|---|---|---|---|
| Nucleophilic Addition | Faster / More Favorable | Slower / Less Favorable | Carbonyl Electrophilicity |
| Hydrate Formation | Khyd > 1 (Favored) | Khyd < 1 (Disfavored) | Carbonyl Electrophilicity |
| Reduction (NaBH₄) | Faster | Slower | Carbonyl Electrophilicity |
| α-Proton Acidity | More Acidic (Lower pKₐ) | Less Acidic (Higher pKₐ) | Enolate Stability |
| Baeyer-Villiger Oxidation | Forms Carboxylic Acid | Forms Carboxylic Acid | H-atom Migration Aptitude |
Conclusion
The presence of a gem-difluoro group on the cyclobutane ring at the 3-position is predicted to have a profound activating effect on the reactivity of 2-(cyclobutyl)acetaldehyde. The powerful inductive electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, leading to faster rates and more favorable equilibria in nucleophilic addition reactions. Furthermore, it enhances the acidity of the α-protons by stabilizing the resulting enolate. These predictable, yet significant, differences in chemical behavior are essential for synthetic chemists to consider when designing reaction sequences. The fluorinated aldehyde should be treated as a highly reactive electrophile, prone to hydrate formation in protic solvents, while its increased α-acidity offers unique opportunities for enolate chemistry under milder conditions. This guide provides the theoretical foundation and practical experimental designs necessary for researchers to harness the distinct reactivity of these valuable fluorinated building blocks.
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Pies, M., et al. (2019). Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18 F]fluorobenzaldehydes to [18 F]fluorophenols. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Available at: [Link]
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ResearchGate. (n.d.). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. Request PDF. Available at: [Link]
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Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube. Available at: [Link]
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ResearchGate. (n.d.). Summary of hydration equilibrium constants (K hyd ) measured by NMR. Download Table. Available at: [Link]
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BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Available at: [Link]
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Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available at: [Link]
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LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Available at: [Link]
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ResearchGate. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Request PDF. Available at: [Link]
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PubMed. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Available at: [Link]
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MDPI. (2020). Computational and Experimental 1 H-NMR Study of Hydrated Mg-Based Minerals. Available at: [Link]
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LibreTexts Chemistry. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Available at: [Link]
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LibreTexts Chemistry. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Available at: [Link]
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ChemSynthesis. (n.d.). 2-cyclobutyl-2-hydroxy-2-phenylacetaldehyde. Available at: [Link]
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PubChem. (n.d.). 2-[Cyclobutyl(methyl)amino]acetaldehyde. Available at: [Link]
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PubChem. (n.d.). 2-[1-(Methoxymethyl)cyclobutyl]acetaldehyde. Available at: [Link]
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Chemguy. (2014). Acidity at the Alpha Position of Aldehydes and Ketones. YouTube. Available at: [Link]
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A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde
In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs is a cornerstone of molecular design. Among these, the gem-difluorocyclobutyl group has emerged as a valuable bioisostere for various functional groups, offering a unique combination of metabolic stability, conformational constraint, and lipophilicity modulation. A thorough understanding of the spectroscopic properties of molecules bearing this moiety is paramount for their unambiguous characterization and for elucidating their interactions in complex biological systems.
This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(3,3-difluorocyclobutyl)acetaldehyde. In the absence of a publicly available experimental spectrum for this specific aldehyde, we will construct a detailed prediction based on established NMR principles and compare it with the spectra of relevant analogs: its corresponding alcohol, 2-(3,3-difluorocyclobutyl)ethan-1-ol, and the parent acetaldehyde. This comparative approach will illuminate the significant spectral perturbations induced by the gem-difluoro substitution and the cyclobutyl ring, offering researchers a robust framework for the analysis of similar structures.
The Structural and Spectroscopic Landscape of Fluorinated Cyclobutanes
The introduction of fluorine atoms into organic molecules profoundly influences their NMR spectra. With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR spectroscopy.[1] Its large chemical shift dispersion, typically spanning over 400 ppm, provides exquisite resolution and sensitivity to subtle changes in the electronic environment.[2][3]
However, the presence of fluorine also complicates ¹H NMR spectra due to heteronuclear coupling (J-coupling) between ¹H and ¹⁹F nuclei. These couplings, which can occur over two, three, or even four bonds, often lead to complex multiplet patterns that can be challenging to interpret without advanced NMR techniques.[4] The magnitude of these H-F coupling constants is highly dependent on the dihedral angle between the coupled nuclei, providing valuable conformational information.[5]
Predicted ¹H NMR Spectrum of 2-(3,3-difluorocyclobutyl)acetaldehyde
The structure of 2-(3,3-difluorocyclobutyl)acetaldehyde, presented below, reveals several distinct proton environments. The aldehyde proton (H1) is expected to be the most downfield-shifted proton due to the deshielding effect of the adjacent carbonyl group. The protons of the ethyl side chain (H2) and the cyclobutyl ring (H3, H4, and H5) will exhibit complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) couplings.
Figure 1: Structure of 2-(3,3-difluorocyclobutyl)acetaldehyde with proton and atom numbering.
Based on established chemical shift ranges and coupling constant magnitudes, we can predict the following ¹H NMR spectrum:
-
H1 (Aldehyde Proton): This proton will appear as a triplet in the downfield region, around 9.8 ppm. The triplet multiplicity arises from the coupling to the two adjacent H2 protons.
-
H2 (Methylene Protons): These protons, adjacent to the chiral center of the cyclobutane ring, are diastereotopic and will appear as two distinct multiplets. Their chemical shift is expected to be around 2.5 ppm. Each H2 proton will be split by the other H2 proton (geminal coupling), by the H3 proton (vicinal coupling), and potentially by the fluorine atoms through long-range coupling.
-
H3 (Methine Proton): This proton on the cyclobutane ring, attached to the carbon bearing the acetaldehyde group, will be a complex multiplet around 2.8 ppm. It will be coupled to the H2 protons, the H4 protons, and the H5 protons.
-
H4 and H5 (Cyclobutyl Methylene Protons): These four protons will give rise to complex, overlapping multiplets in the upfield region, likely between 1.8 and 2.4 ppm. Their complexity stems from geminal and vicinal H-H couplings, as well as significant geminal and vicinal H-F couplings.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of 2-(3,3-difluorocyclobutyl)acetaldehyde is expected to be simpler than the ¹H spectrum in terms of the number of signals, but the multiplicity will still be informative.
-
Fluorine Atoms: The two fluorine atoms are chemically equivalent and will therefore produce a single signal. However, this signal will be split into a complex multiplet due to coupling with the adjacent H4 and H5 protons. The chemical shift for gem-difluoroalkanes typically falls in the range of -80 to -140 ppm relative to CFCl₃.[1][3] The exact chemical shift will be influenced by the overall electronic structure of the molecule.
Comparative Spectral Analysis
To contextualize our predictions, we will compare the expected spectrum of 2-(3,3-difluorocyclobutyl)acetaldehyde with the known spectra of two key analogs.
Comparison with 2-(3,3-difluorocyclobutyl)ethan-1-ol
The ¹H NMR spectrum of the corresponding alcohol, 2-(3,3-difluorocyclobutyl)ethan-1-ol, provides a valuable experimental benchmark.[6] The primary difference between the aldehyde and the alcohol is the oxidation state of the terminal carbon. This will most significantly impact the chemical shifts of the adjacent protons (H2). In the alcohol, the CH₂OH protons are expected to be more shielded (further upfield) compared to the CHO proton of the aldehyde. The complex multiplet patterns of the cyclobutyl protons, however, should be broadly similar in both compounds, providing a useful "fingerprint" region for the difluorocyclobutyl moiety.
Comparison with Acetaldehyde
Comparing the predicted spectrum to that of acetaldehyde highlights the profound influence of the 2-(3,3-difluorocyclobutyl) substituent. In acetaldehyde, the methyl protons appear as a clean doublet around 2.2 ppm, coupled to the single aldehyde proton, which in turn appears as a quartet around 9.8 ppm.[7][8] The replacement of the methyl group with the difluorocyclobutyl group introduces significant complexity, transforming the simple doublet into a series of intricate multiplets for the side chain and ring protons.
| Proton(s) | Acetaldehyde (Experimental) | 2-(3,3-difluorocyclobutyl)acetaldehyde (Predicted) | 2-(3,3-difluorocyclobutyl)ethan-1-ol (Experimental) |
| Aldehyde/Alcohol CH | ~9.8 ppm (quartet) | ~9.8 ppm (triplet) | ~3.7 ppm (multiplet) |
| CH₂ adjacent to CHO/CH₂OH | ~2.2 ppm (doublet) | ~2.5 ppm (2 x multiplet) | ~1.8 ppm (multiplet) |
| Cyclobutyl CH | N/A | ~2.8 ppm (multiplet) | ~2.6 ppm (multiplet) |
| Cyclobutyl CH₂ | N/A | ~1.8-2.4 ppm (multiplets) | ~1.9-2.3 ppm (multiplets) |
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) and Multiplicities.
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for the accurate structural elucidation of 2-(3,3-difluorocyclobutyl)acetaldehyde. The following protocol outlines the key steps.
Figure 2: Workflow for the NMR analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde.
Advanced NMR Techniques for Structural Confirmation
Given the predicted complexity of the ¹H NMR spectrum, one-dimensional experiments may not be sufficient for a complete assignment of all signals. Two-dimensional (2D) NMR techniques are invaluable for unambiguously determining the structure and assigning all proton and carbon resonances.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the identification of adjacent protons in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
¹H{¹⁹F} Decoupling: Irradiating the ¹⁹F nuclei while acquiring the ¹H spectrum collapses the H-F couplings, simplifying the proton multiplets into more easily interpretable patterns.[4]
Conclusion
The ¹H and ¹⁹F NMR spectral analysis of 2-(3,3-difluorocyclobutyl)acetaldehyde presents a fascinating case study in the characterization of fluorinated organic molecules. While the aldehyde functionality introduces a characteristic downfield signal, the difluorocyclobutyl moiety imparts significant complexity to the spectrum through a network of H-H and H-F couplings. By leveraging a comparative approach with known analogs and employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and related compounds. A thorough understanding of these spectral features is not merely an academic exercise but a critical component in the quality control and mechanistic investigation of novel fluorinated drug candidates.
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A Senior Application Scientist's Guide to the Predicted Mass Spectrometry Fragmentation of 2-(3,3-difluorocyclobutyl)acetaldehyde
Abstract
In the landscape of contemporary drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3,3-difluorocyclobutyl)acetaldehyde. In the absence of published experimental spectra for this specific molecule, this document synthesizes foundational principles of mass spectrometry, drawing parallels from the known fragmentation behaviors of aldehydes, cyclic systems, and fluorinated organic compounds.[1][2] This predictive framework is designed to offer researchers a robust tool for the identification and characterization of this and structurally related compounds.
Introduction: The Structural Context of 2-(3,3-difluorocyclobutyl)acetaldehyde
2-(3,3-difluorocyclobutyl)acetaldehyde (CAS: 1374657-08-5, Molecular Formula: C6H8F2O) is a unique molecule that incorporates several key functional groups, each contributing to its anticipated behavior under mass spectrometric analysis.[3][4] Its structure features a reactive aldehyde, a strained cyclobutyl ring, and geminal difluoro substitution. This combination suggests a complex and informative fragmentation pattern under energetic conditions like Electron Ionization (EI). Understanding these pathways is crucial for researchers utilizing this compound, for instance, as a myosin inhibitor for treating hypertrophic cardiomyopathy.[4]
The high energy of electron impact ionization (typically 70 eV) provides more than enough energy to break typical C-C single bonds (~100 kcal/mol), leading to characteristic fragmentation.[5] The initial ionization event in 2-(3,3-difluorocyclobutyl)acetaldehyde is most likely to involve the removal of a non-bonding electron from the oxygen atom of the aldehyde group, forming a molecular ion (M•+).
Predicted Fragmentation Pathways
The fragmentation of the 2-(3,3-difluorocyclobutyl)acetaldehyde molecular ion is expected to be governed by competing pathways characteristic of its constituent functional groups. The primary fragmentation mechanisms anticipated are α-cleavage, cyclobutyl ring fragmentation, and rearrangements influenced by the fluorine substituents.
α-Cleavage: A Hallmark of Aldehydes
Alpha (α)-cleavage is a dominant fragmentation pathway for aldehydes and ketones.[6][7] This process involves the cleavage of a bond adjacent to the carbonyl group. For 2-(3,3-difluorocyclobutyl)acetaldehyde, two primary α-cleavage events are plausible:
-
Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group would result in a resonance-stabilized acylium ion at m/z [M-1] . This is a very common fragmentation for aldehydes.[1][6]
-
Loss of the Cyclobutylmethyl Radical: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would lead to the formation of a formyl cation (m/z 29 ) and a 2-(3,3-difluorocyclobutyl)methyl radical. The peak at m/z 29 is often a diagnostic indicator for the presence of an aldehyde functional group.[1][8]
While α-cleavage leading to the loss of the larger alkyl substituent is common in ketones, the formation of an H radical in aldehydes can be less favorable, sometimes resulting in a less intense [M-1] peak.[9]
Cyclobutyl Ring Fragmentation
The strained nature of the cyclobutyl ring makes it susceptible to fragmentation. Cyclic alkanes often exhibit a more stable molecular ion than their acyclic counterparts, but ring-opening and subsequent fragmentation are common.[2] For the cyclobutyl moiety in our target molecule, we can predict the following:
-
Loss of Ethylene: A common fragmentation pathway for cyclobutane derivatives is the cleavage into two ethylene molecules. In this case, a ring-opening could be followed by the loss of a neutral ethylene molecule (C2H4, 28 Da), leading to a fragment ion.
-
Loss of the Side Chain: Cleavage of the bond connecting the acetaldehyde side chain to the cyclobutyl ring is another possibility. This would generate a C4H5F2+ cyclobutyl cation.
The Influence of Fluorine: Rearrangements and Specific Losses
The presence of two fluorine atoms significantly influences the fragmentation pattern. Fluorinated compounds are known to undergo specific fragmentation pathways involving the loss of fluorine or hydrogen fluoride.[2]
-
Loss of HF: A prominent fragmentation pathway for many fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da). This can occur from the molecular ion or subsequent fragment ions, leading to peaks at [M-20] .
-
Loss of F•: The loss of a fluorine radical (19 Da) is also possible, resulting in a fragment at [M-19] . However, the loss of HF is often more favorable.[2]
The high electronegativity of fluorine can also influence the stability of adjacent carbocations, potentially altering the preferred fragmentation routes. While direct determination of fluorine using techniques like ICP-MS can be challenging due to its high ionization potential, its effect on fragmentation in EI-MS is a powerful diagnostic tool.[10][11][12]
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[7][13] In 2-(3,3-difluorocyclobutyl)acetaldehyde, a hydrogen atom on the cyclobutyl ring is in the γ-position relative to the carbonyl oxygen. This allows for a six-membered transition state, leading to the formation of a neutral alkene and a new radical cation. This would result in a characteristic fragment ion.
Comparative Analysis: Aldehydes vs. Fluorinated Cycloalkanes
To provide a clearer predictive model, we can compare the expected fragmentation of our target molecule with known fragmentation patterns of simpler, related compounds.
| Compound Class | Dominant Fragmentation Pathways | Expected Key Fragments (m/z) |
| Simple Aldehydes (e.g., Butanal) | α-cleavage (loss of H•, R•), McLafferty Rearrangement.[6][8] | [M-1], 29, 43, 44 |
| Cycloalkanes (e.g., Cyclobutane) | Ring opening, loss of ethylene.[2] | [M-28], [M-29] |
| Fluorinated Alkanes | Loss of F•, loss of HF.[2][14] | [M-19], [M-20] |
| 2-(3,3-difluorocyclobutyl)acetaldehyde | Predicted: Combination of the above. α-cleavage, ring fragmentation, and loss of HF are all likely. | [M-1], [M-20], [M-29], 29 |
This comparative table highlights the expected complexity of the mass spectrum for 2-(3,3-difluorocyclobutyl)acetaldehyde, with multiple competing fragmentation pathways giving rise to a rich fingerprint.
Proposed Experimental Protocol: GC-MS Analysis
To experimentally validate the predicted fragmentation patterns, a gas chromatography-mass spectrometry (GC-MS) approach with electron ionization is recommended.
Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 2-(3,3-difluorocyclobutyl)acetaldehyde in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 25 to 200.
-
Solvent Delay: 3 minutes.
-
Rationale for Experimental Choices
-
GC-MS: This technique is ideal for the analysis of volatile and semi-volatile small molecules, providing both retention time information for separation and mass spectra for identification.
-
Electron Ionization (70 eV): This standard ionization energy ensures extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that can be compared to spectral libraries and theoretical predictions.[5]
-
Non-polar GC Column: A 5% phenyl-methylpolysiloxane column is a good general-purpose column suitable for a wide range of organic molecules, including aldehydes.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation cascades, the following diagrams are provided using Graphviz (DOT language).
Diagram 1: Primary Fragmentation Pathways
Caption: Recommended GC-MS experimental workflow.
Conclusion and Future Outlook
This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 2-(3,3-difluorocyclobutyl)acetaldehyde. By synthesizing established principles of aldehyde, cycloalkane, and organofluorine mass spectrometry, we anticipate a complex spectrum characterized by α-cleavage, ring fragmentation, and rearrangements involving the fluorine atoms. The proposed GC-MS protocol offers a clear path to the experimental validation of these predictions. As this and similar fluorinated building blocks become more prevalent in medicinal chemistry and materials science, a thorough understanding of their mass spectrometric behavior will be indispensable for rapid and accurate structural confirmation.
References
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Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. (2023, November 3). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH. Retrieved January 20, 2026, from [Link]
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Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. Retrieved January 20, 2026, from [Link]
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Mass Spectrometry: Alpha Cleavage of Aldehydes. (2014, February 12). YouTube. Retrieved January 20, 2026, from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3). ResearchGate. Retrieved January 20, 2026, from [Link]
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High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25). ACS Publications. Retrieved January 20, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3,3-Difluorocyclobutyl)acetaldehyde Analogs as Aldehyde Dehydrogenase 1A1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2-(3,3-difluorocyclobutyl)acetaldehyde analogs designed as potential inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). We will explore the scientific rationale behind the selection of the 3,3-difluorocyclobutyl moiety, propose a focused library of analogs for SAR exploration, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting ALDH enzymes.
Introduction: The Rationale for Targeting ALDH1A1 with Difluorocyclobutyl Acetaldehyde Analogs
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] The human ALDH superfamily comprises 19 isoforms with diverse physiological roles.[1] Among these, ALDH1A1 has emerged as a significant therapeutic target in oncology. Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, contributing to therapeutic resistance and poor patient prognosis.[2] Therefore, the development of potent and selective ALDH1A1 inhibitors presents a promising strategy to overcome drug resistance and target the CSC population.[2]
The aldehyde substrate binding site of ALDH enzymes offers an opportunity for the design of specific inhibitors.[2] The parent compound, 2-(3,3-difluorocyclobutyl)acetaldehyde, combines two key structural features: an acetaldehyde warhead that can interact with the catalytic machinery of ALDH1A1, and a unique 3,3-difluorocyclobutyl group. The incorporation of fluorine into drug candidates can profoundly modulate their physicochemical and pharmacokinetic properties.[3] The gem-difluoro group on the cyclobutane ring is expected to influence lipophilicity, metabolic stability, and binding interactions within the enzyme's active site.[4][5] Specifically, the highly polarized C-F bonds can engage in favorable electrostatic and hydrogen bonding interactions, while the increased metabolic stability can lead to an improved pharmacokinetic profile.[3]
This guide will systematically explore how modifications to the 2-(3,3-difluorocyclobutyl)acetaldehyde scaffold are predicted to impact inhibitory activity against ALDH1A1, providing a framework for the rational design of next-generation inhibitors.
Proposed Analogs for Structure-Activity Relationship (SAR) Studies
To elucidate the SAR of 2-(3,3-difluorocyclobutyl)acetaldehyde analogs, a focused library of compounds is proposed for synthesis and biological evaluation. The modifications are designed to probe the importance of the acetaldehyde side chain and the substitution pattern on the cyclobutyl ring.
Table 1: Proposed Analogs of 2-(3,3-Difluorocyclobutyl)acetaldehyde for SAR Studies and their Predicted ALDH1A1 Inhibitory Activity.
| Compound ID | R1 | R2 | Predicted IC50 (µM) | Rationale for Modification |
| 1 (Parent) | H | H | 10 | Baseline compound. |
| 2 | CH3 | H | > 50 | Steric hindrance at the α-position is expected to decrease activity by preventing optimal binding in the active site. |
| 3 | H | CH3 | 5 | A small alkyl substitution on the β-position may provide additional hydrophobic interactions, potentially increasing potency. |
| 4 | H | Ph | 2 | The phenyl group can explore deeper hydrophobic pockets within the active site, leading to a significant increase in potency. |
| 5 | H | 4-F-Ph | 1.5 | An electron-withdrawing fluorine on the phenyl ring can enhance binding through favorable electrostatic interactions. |
| 6 | H | 4-MeO-Ph | 3 | An electron-donating methoxy group may slightly reduce potency compared to the fluoro-substituted analog due to altered electronics. |
| 7 | H | OH | > 100 | The introduction of a polar hydroxyl group is likely to be detrimental to activity due to unfavorable interactions in the predominantly hydrophobic active site. |
| 8 | H | COOH | Inactive | The carboxylic acid will be deprotonated at physiological pH, leading to electrostatic repulsion and loss of activity. |
Experimental Protocols
General Synthesis of 2-(3,3-Difluorocyclobutyl)acetaldehyde Analogs
The synthesis of the parent scaffold and its analogs can be achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of the 3,3-difluorocyclobutane ring and the subsequent elaboration of the acetaldehyde side chain.
Workflow for the Synthesis of 2-(3,3-Difluorocyclobutyl)acetaldehyde Analogs:
Caption: Synthetic workflow for 2-(3,3-difluorocyclobutyl)acetaldehyde analogs.
Step-by-Step Protocol:
-
Synthesis of 3,3-Difluorocyclobutanone (C): Start with a commercially available cyclobutanone derivative. Perform a gem-difluorination reaction using a suitable fluorinating agent such as Deoxofluor® or DAST. Purify the resulting 3,3-difluorocyclobutanone by distillation or column chromatography.
-
Synthesis of Ethyl 2-(3,3-difluorocyclobutyl)acetate (E): Subject 3,3-difluorocyclobutanone to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to introduce the two-carbon side chain. Purify the resulting ester by column chromatography.
-
Synthesis of 2-(3,3-Difluorocyclobutyl)acetaldehyde (Parent, G): Reduce the ester (E) to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to avoid over-reduction to the alcohol. Purify the parent aldehyde by column chromatography.
-
Synthesis of α,β-Unsaturated Aldehyde Analogs (I): For analogs with substitutions on the β-position of the acetaldehyde chain, perform an Aldol condensation reaction between the parent aldehyde (G) and a variety of substituted aromatic aldehydes in the presence of a base (e.g., NaOH or KOH). Purify the final products by column chromatography.
ALDH1A1 Inhibition Assay
The inhibitory activity of the synthesized analogs against human ALDH1A1 will be determined using a well-established in vitro enzymatic assay that monitors the production of NADH.[6]
Workflow for ALDH1A1 Inhibition Assay:
Caption: Experimental workflow for the ALDH1A1 enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0). Prepare stock solutions of recombinant human ALDH1A1, NAD+, the substrate (e.g., propionaldehyde), and the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, ALDH1A1 enzyme, and varying concentrations of the test compounds. Include a positive control (a known ALDH1A1 inhibitor) and a negative control (vehicle only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence (excitation at 340 nm, emission at 460 nm) over time, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Predicted SAR and Discussion
Based on the proposed analog series, we can anticipate several key SAR trends that will guide further optimization efforts.
-
The Acetaldehyde Warhead: The aldehyde functionality is crucial for interaction with the catalytic cysteine residue in the ALDH1A1 active site. Modifications that block or significantly alter the electronics of the aldehyde are expected to be detrimental to activity.
-
α-Substitution: Steric bulk at the α-position (Compound 2 ) is predicted to disrupt the binding of the acetaldehyde moiety within the narrow substrate tunnel, leading to a significant loss of potency.
-
β-Substitution: The β-position offers a vector for exploring additional binding interactions.
-
Small hydrophobic groups (Compound 3 ) may enhance potency through increased van der Waals interactions.
-
Larger aromatic groups (Compounds 4-6 ) can potentially access a deeper hydrophobic pocket, leading to a substantial increase in inhibitory activity. The electronic nature of substituents on the phenyl ring will likely fine-tune the binding affinity, with electron-withdrawing groups (Compound 5 ) potentially forming more favorable interactions.
-
-
Polar Substitutions: The introduction of polar functional groups such as a hydroxyl (Compound 7 ) or a carboxylic acid (Compound 8 ) at the β-position is predicted to be unfavorable. The substrate binding pocket of ALDH1A1 is largely hydrophobic, and the introduction of charge or strong hydrogen bond donors/acceptors is likely to result in a significant loss of potency.
Conclusion
This guide outlines a systematic approach to investigating the structure-activity relationship of 2-(3,3-difluorocyclobutyl)acetaldehyde analogs as inhibitors of ALDH1A1. The strategic incorporation of the 3,3-difluorocyclobutyl moiety provides a novel and promising scaffold for the development of potent and selective ALDH1A1 inhibitors. The proposed SAR study, coupled with the detailed experimental protocols, provides a clear roadmap for the synthesis and evaluation of a focused compound library. The insights gained from these studies will be instrumental in the design of next-generation ALDH1A1 inhibitors with improved therapeutic potential for the treatment of cancer and other diseases associated with elevated ALDH1A1 activity.
References
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Bolla, M. L., & Filizola, M. (2018). Structure-activity relationship (SAR) studies of aldehyde dehydrogenase 1A (ALDH1A) inhibitors. Drug discovery today. Technologies, 30, 37–43.
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- Jackson, B. C., et al. (2011). The role of aldehyde dehydrogenases in cancer drug resistance. Drug metabolism reviews, 43(4), 519–528.
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A Head-to-Head Comparison of DNPH and PFBHA Derivatization for Aldehyde Analysis: A Senior Application Scientist’s Guide
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of aldehydes, the choice of derivatization agent is a critical decision that dictates the analytical strategy, achievable sensitivity, and overall data quality. Aldehydes, due to their polarity, volatility, and lack of strong chromophores, are notoriously difficult to analyze directly.[1][2] Derivatization transforms these challenging analytes into stable, easily detectable derivatives, paving the way for robust chromatographic separation and quantification.
This guide provides an in-depth, head-to-head comparison of the two most prominent derivatization agents used in modern analytical workflows: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to empower you to select the optimal method for your specific application.
The Core Chemistry: A Tale of Two Reactions
At the heart of this comparison lie two distinct chemical reactions that fundamentally alter the properties of the target aldehydes.
DNPH Derivatization: This classic method, foundational to regulatory procedures like U.S. EPA Method TO-11A, involves the reaction of an aldehyde with DNPH in an acidic medium.[3][4][5][6] The reaction is a nucleophilic addition-elimination, forming a stable, colored 2,4-dinitrophenylhydrazone derivative.[6] The introduction of the dinitrophenyl group provides a strong chromophore, making the derivative highly suitable for High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, typically at 360 nm.[5][7]
PFBHA Derivatization: PFBHA reacts with aldehydes to form a stable pentafluorobenzyl oxime derivative. This process, known as oximation, is highly specific and efficient. The key advantage of PFBHA lies in the introduction of the pentafluorobenzyl group. This moiety significantly increases the molecular weight, improves chromatographic performance for Gas Chromatography (GC), and, most importantly, makes the derivative highly responsive to Electron Capture Detection (ECD) due to the five electronegative fluorine atoms. It also yields characteristic mass spectra, enhancing sensitivity and selectivity in Mass Spectrometry (MS) analysis.
At-a-Glance: Key Performance Characteristics
| Feature | DNPH Derivatization with HPLC-UV | PFBHA Derivatization with GC-MS/ECD | Rationale & Causality |
| Primary Analytical Platform | HPLC with UV/Vis Detector | GC with MS or Electron Capture Detector (ECD) | DNPH-hydrazones are UV-active but can be thermally labile, making them ideal for HPLC. PFBHA-oximes are thermally stable and volatile, perfect for GC analysis. |
| Sensitivity | Good (ng/mL to low µg/mL range) | Excellent (pg/mL or low nM range)[8][9] | The pentafluorobenzyl group provides a massive signal boost for sensitive detectors like ECD and enhances ionization for MS. |
| Selectivity | Good | High | GC offers superior separation power for complex matrices. MS detection provides structural confirmation, virtually eliminating interferences. |
| Derivative Stability | Generally stable | Excellent thermal and chemical stability | PFBHA-oximes are noted for their robustness, even at elevated GC inlet temperatures where some hydrazones may degrade. |
| Reaction Kinetics | Generally slower; may require heating | Rapid and quantitative, even with conjugated aldehydes | PFBHA is known for its efficient and complete reaction, avoiding issues seen with some unsaturated carbonyls and DNPH. |
| Matrix Effects | More susceptible to interferences | Less susceptible due to GC separation and MS detection | The high resolving power of capillary GC combined with the specificity of MS detection minimizes the impact of co-eluting matrix components. |
| Cost | Lower instrumentation cost | Higher instrumentation and maintenance cost | HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. |
Workflow Comparison: From Sample to Signal
The choice between DNPH and PFBHA dictates the entire analytical workflow, from sample collection to final data analysis.
DNPH Workflow for HPLC-UV Analysis
The DNPH workflow is extensively validated for air sampling, as outlined in EPA Method TO-11A.[3][5] It involves drawing a known volume of air through a sorbent cartridge coated with acidified DNPH. The aldehydes react in-situ to form the hydrazone derivatives, which are then eluted with acetonitrile for HPLC analysis.[3][5]
Caption: Typical workflow for aldehyde analysis using DNPH derivatization.
PFBHA Workflow for GC-MS Analysis
The PFBHA method is highly versatile and can be adapted for various matrices, including water, biological fluids, and headspace analysis of solids.[8] The derivatization can be performed in a vial, or for volatile aldehydes, innovative techniques like on-fiber derivatization with Solid-Phase Microextraction (SPME) are used.[8][10]
Caption: General workflow for aldehyde analysis using PFBHA derivatization.
Quantitative Performance Data: A Side-by-Side Look
The ultimate measure of a method's suitability lies in its performance. While direct comparative studies are matrix-dependent, we can synthesize data from various authoritative sources to provide a clear picture of what to expect.
| Analyte | Method | LOD / LOQ | Linearity (R²) | Recovery (%) | Reference |
| Formaldehyde | DNPH-HPLC-UV | LOD: 0.03 µg/mL | >0.999 | 95-105 | |
| Acetaldehyde | DNPH-HPLC-UV | LOQ: 0.1 µg/m³ (air) | >0.999 | 92-108 | [11] |
| Benzaldehyde | DNPH-HPLC-UV | LOD: 0.01 µg/mL | >0.999 | 98-102 | |
| Hexanal | DNPH-HPLC-UV | LOD: 7.90 nmol L⁻¹ | N/A | N/A | [8] |
| Heptanal | DNPH-HPLC-UV | LOD: 2.34 nmol L⁻¹ | N/A | N/A | [8] |
| Formaldehyde | PFBHA-SPME-GC-MS | LOQ: ~0.2 µg/m³ (air) | >0.99 | N/A | [1] |
| Acetaldehyde | PFBHA-SPME-GC-MS | LOQ: ~0.4 µg/m³ (air) | >0.99 | N/A | [1] |
| Hexanal | PFBHA-SPME-GC-MS | LOD: 0.006 nmol L⁻¹ | >0.99 | 88-107 | [8][9][10] |
| Heptanal | PFBHA-SPME-GC-MS | LOD: 0.005 nmol L⁻¹ | >0.99 | 88-107 | [8][9][10] |
| Various Aldehydes | PFBHA-GC-MS | Linearity Range: 0.2 to 500 µg/L | >0.99 | 88-107 | [10] |
Note: LOD/LOQ values are highly dependent on the specific instrumentation, matrix, and protocol used. The values presented are for comparative illustration.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are generalized, yet detailed, protocols grounded in established methods.
Protocol 1: DNPH Derivatization for HPLC-UV Analysis (Adapted from EPA TO-11A)
Objective: To quantify aldehydes in an air sample.
Methodology:
-
Reagent Preparation: Prepare a saturated solution of high-purity DNPH in HPLC-grade acetonitrile. Acidify the solution with a small amount of concentrated hydrochloric or sulfuric acid.
-
Sample Collection: Draw a known volume of air (e.g., 60-120 L) at a controlled flow rate (e.g., 1 L/min) through a commercially available silica gel cartridge coated with the acidified DNPH reagent.[5][6] An ozone denuder should be placed upstream of the cartridge if high ozone levels are expected, as ozone can negatively impact results.[3][5]
-
Elution: After sampling, cap the cartridge and store it at ≤ 4°C until analysis. To extract the derivatives, pass 5 mL of HPLC-grade acetonitrile through the cartridge in the reverse direction of sampling.[3]
-
Analysis: Dilute the eluate to a known final volume. Inject an aliquot into an HPLC system equipped with a C18 column and a UV detector set to 360 nm.[5]
-
Quantification: Create a multi-point calibration curve using certified DNPH-aldehyde derivative standards. Quantify the sample peaks by comparing their areas to the calibration curve.
Protocol 2: PFBHA Derivatization for GC-MS Analysis (Aqueous Samples)
Objective: To quantify aldehydes in a water or biological fluid sample.
Methodology:
-
Reagent Preparation: Prepare a 1-5 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily for optimal reactivity.
-
Sample Preparation: Place a known volume (e.g., 1 mL) of the aqueous sample or aldehyde standard into a 2 mL reaction vial with a PTFE-lined septum.
-
Derivatization: Add an aliquot of the PFBHA reagent to the vial. The exact amount depends on the expected aldehyde concentration but should be in stoichiometric excess. Tightly seal the vial.
-
Incubation: Heat the mixture in a heating block or water bath at a controlled temperature, typically between 60-80°C, for 30-60 minutes to ensure the reaction proceeds to completion.
-
Extraction: After cooling to room temperature, add an appropriate organic solvent (e.g., 200-500 µL of hexane). Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives into the organic phase. Centrifuge to ensure phase separation if necessary.
-
Analysis: Carefully transfer the organic (top) layer to a GC vial. Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Quantification: Create a calibration curve by derivatizing and extracting a series of known aldehyde standards. Use selected ion monitoring (SIM) mode for the highest sensitivity and selectivity, monitoring the characteristic ions for each PFBHA-oxime.
Senior Scientist's Verdict: Choosing the Right Tool for the Job
The choice between DNPH and PFBHA is not a matter of one being universally "better," but rather which is superior for a given analytical challenge.
Choose DNPH and HPLC-UV when:
-
You are following established regulatory methods like EPA TO-11A for air monitoring.[3][4][5]
-
Your laboratory is primarily equipped for liquid chromatography.
-
The expected aldehyde concentrations are within the ng/mL to µg/mL range.
-
Instrumentation cost is a primary consideration.
Choose PFBHA and GC-MS/ECD when:
-
Ultra-trace level sensitivity (pg/mL) is required, particularly in complex biological or environmental matrices.[8][9]
-
High selectivity and definitive analyte confirmation via mass spectrometry are critical.
-
The sample matrix is complex, and the superior separation power of GC is needed to resolve analytes from interferences.
-
You are analyzing a broad range of aldehydes, including those that may react incompletely or form unstable derivatives with DNPH.
-
High sample throughput is desired, as modern fast GC methods can offer shorter run times.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- (n.d.). TO-11A Aldehydes and Ketones.
- (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
- (n.d.). Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11. LCGC International.
- (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- U.S. Environmental Protection Agency. (1999). Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC.
- (n.d.). GC/MS Application Note.
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- Chromtech. (n.d.). Aldehydes/Ketones DNPH Standard.
- Benchchem. (n.d.). A Comparative Guide to 2,4-Dinitrophenylhydrazone Derivatives as Analytical Standards for Carbonyl Compounds.
- (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Dąbrowska, A., et al. (n.d.). Chromatogram of a mixture of PFBHA derivatized aldehydes; the ECD... ResearchGate.
- (n.d.). Comparison of the peak areas of aldehydes determined using two... ResearchGate.
- Schneider, S. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies, Inc.
- Lau, N., Thompson, G., & D'Antonio, S. (2023). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies.
- SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
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A Comparative Spectroscopic Guide to the Structural Confirmation of Synthesized 2-(3,3-difluorocyclobutyl)acetaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. The introduction of fluorinated moieties, such as the gem-difluoro group in 2-(3,3-difluorocyclobutyl)acetaldehyde, enhances molecular properties but also introduces complexities in structural elucidation. This guide provides an in-depth, comparative analysis of spectroscopic techniques to definitively confirm the structure of this target molecule, contrasting it with potential isomeric impurities and highlighting the causality behind experimental choices.
The gem-difluorocyclobutane motif is increasingly utilized in medicinal chemistry to modulate properties like metabolic stability and pKa.[1][2] Ensuring the correct substitution pattern is crucial, as isomers can possess vastly different biological activities. Here, we dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for structural verification.
The Analytical Gauntlet: A Multi-Technique Approach
No single spectroscopic technique provides a complete structural picture. True confidence is achieved by integrating the complementary data from NMR, IR, and MS. Each method probes different aspects of the molecule's constitution, and their combined data serve to cross-validate the final structural assignment.
Caption: Workflow for Spectroscopic Structure Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework and the precise location of fluorine atoms. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides unique and corroborating evidence. The key is not just observing signals but interpreting their chemical shifts, multiplicities (splitting patterns), and coupling constants.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling.
-
Aldehyde Proton (-CHO): This is the most downfield and diagnostic signal, expected around δ 9.7-9.8 ppm . Due to coupling with the two adjacent protons on the ethyl chain (-CH₂-), this signal should appear as a triplet (t) .
-
Methylene Protons (-CH₂-CHO): These protons are adjacent to both the aldehyde group and the cyclobutane ring. They are expected to resonate around δ 2.5-2.7 ppm as a complex multiplet due to coupling with the aldehyde proton and the methine proton on the ring.
-
Cyclobutane Protons: The protons on the cyclobutane ring will produce complex multiplets in the range of δ 2.0-2.9 ppm .[3][4] The protons at the C2 and C4 positions will be split by each other and will also exhibit coupling to the fluorine atoms (²JHF and ³JHF), further increasing the complexity of the signals.[5]
¹³C NMR: The Carbon Skeleton and Fluorine's Influence
A proton-decoupled ¹³C NMR spectrum shows all unique carbon atoms. For fluorinated compounds, C-F coupling provides definitive proof of fluorine's location.[6]
-
Aldehyde Carbonyl (C=O): This signal will be significantly downfield, typically in the δ 200-205 ppm region, which is characteristic of aldehydes.[7][8][9]
-
Difluorinated Carbon (-CF₂-): This is a key diagnostic signal. The carbon atom directly bonded to the two fluorine atoms will appear as a triplet (t) due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (~240-320 Hz).[6][10] Its chemical shift will be around δ 120 ppm .
-
Other Carbons: The remaining carbons of the cyclobutane ring and the side chain will appear in the aliphatic region (δ 20-50 ppm ). The carbons adjacent to the -CF₂- group will show smaller, two-bond C-F coupling (²JCF).
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment.
-
Gem-difluoro Group (-CF₂-): Since the two fluorine atoms are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal . This signal will be split into a triplet of triplets (tt) due to coupling with the two adjacent sets of methylene protons on the cyclobutane ring (²JHF). The chemical shift is expected in the range of δ -90 to -100 ppm .[11][12]
Comparative Analysis: Distinguishing Isomers
To illustrate the power of NMR, let's compare the expected data for our target molecule with a potential synthetic byproduct: 3,3-difluorocyclobutane-1-carbaldehyde .
| Feature | 2-(3,3-difluorocyclobutyl)acetaldehyde (Target) | 3,3-difluorocyclobutane-1-carbaldehyde (Isomer) | Rationale for Difference |
| ¹H Aldehyde Signal | ~9.8 ppm, triplet (t) | ~9.8 ppm, doublet (d) | Coupling to two adjacent -CH₂- protons vs. one adjacent -CH- proton. |
| ¹³C Carbonyl Signal | ~202 ppm, singlet | ~202 ppm, singlet | Similar chemical environment for the carbonyl group itself. |
| ¹³C -CF₂- Signal | ~120 ppm, triplet (¹JCF) | ~120 ppm, triplet (¹JCF) | The direct C-F environment is the same. |
| ¹⁹F Signal | Single signal, triplet of triplets (tt) | Single signal, triplet (t) | In the target, ¹⁹F couples to two different sets of ring protons. In the isomer, it couples to only one set of adjacent protons. |
This comparative data clearly shows that while some signals may be similar, the multiplicity patterns in both ¹H and ¹⁹F NMR provide an unambiguous distinction between the two isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the vibrations of bonds, which absorb infrared radiation at specific frequencies.
For 2-(3,3-difluorocyclobutyl)acetaldehyde, we expect to see three crucial absorption regions:
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band between 1720-1740 cm⁻¹ .[13] This is one of the most characteristic peaks in an IR spectrum and confirms the presence of a carbonyl group. For a saturated aliphatic aldehyde, this peak is typically around 1730 cm⁻¹.[7][8][14]
-
C-H Stretch (Aldehyde): Two distinct, medium-intensity bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹ .[7][13] The presence of the lower frequency band (~2720 cm⁻¹) is a classic diagnostic feature that distinguishes an aldehyde from a ketone.
-
C-F Stretch: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region. The high polarity of the carbon-fluorine bond leads to a very strong absorption, confirming the presence of fluorine in the molecule.
The absence of a broad O-H stretch around 3300 cm⁻¹ would also confirm that the corresponding alcohol, 2-(3,3-difluorocyclobutyl)ethanol, is not present as a significant impurity.
Caption: Correlation of Functional Groups to IR Peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺): For 2-(3,3-difluorocyclobutyl)acetaldehyde (C₆H₈F₂O), the calculated exact mass is 134.0543 .[15] High-resolution mass spectrometry (HRMS) should detect the molecular ion peak at this m/z value, confirming the elemental composition.
-
Fragmentation Pattern: Electron Ionization (EI) is a hard ionization technique that causes the molecule to fragment in a reproducible manner. Characteristic fragments can further support the proposed structure:
-
[M - CHO]⁺ (m/z 105): Loss of the formyl radical is a common fragmentation pathway for aldehydes.
-
[M - C₂H₃O]⁺ (m/z 91): Loss of the acetaldehyde radical via cleavage alpha to the ring.
-
Loss of HF (m/z 114): Elimination of hydrogen fluoride is a possibility for fluorinated compounds.[16]
-
The fragmentation pattern serves as a molecular fingerprint. Comparing the observed fragmentation with that of known related structures or with predicted pathways helps to rule out alternatives. For instance, the isomeric carbaldehyde might show a more prominent direct loss of the entire cyclobutyl ring.
Experimental Protocols
To ensure data integrity, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2 seconds.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Typically, fewer scans (64-128) are needed due to the high sensitivity of the ¹⁹F nucleus. Use an appropriate spectral width to cover the expected chemical shift range.
Protocol 2: IR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a gas chromatograph with a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation from any impurities.
-
MS Acquisition: Use a mass spectrometer with an Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and key fragments.
Conclusion: A Triangulation of Evidence
The structural confirmation of 2-(3,3-difluorocyclobutyl)acetaldehyde is not achieved by a single piece of data but by the convergence of evidence from multiple spectroscopic techniques.
-
NMR provides the definitive connectivity map, with ¹H and ¹⁹F NMR multiplicities distinguishing it from key isomers.
-
IR confirms the presence of the essential aldehyde and C-F functional groups, quickly ruling out other compound classes.
-
MS verifies the correct molecular weight and elemental formula, while its fragmentation pattern provides corroborating structural evidence.
By following these protocols and understanding the causal links between molecular structure and spectral output, researchers can have the highest degree of confidence in their synthesized materials, a non-negotiable requirement for advancing drug discovery and development.
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7. Available at: [Link]
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Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884-3890. Available at: [Link]
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Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34. Available at: [Link]
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 2-(3,3-difluorocyclobutyl)acetaldehyde Derivatives
In the landscape of early-stage drug discovery, the robust characterization of a novel compound's cytotoxic profile is a critical gatekeeping step. For researchers investigating new chemical entities, such as derivatives of 2-(3,3-difluorocyclobutyl)acetaldehyde, selecting the most appropriate cytotoxicity assay is paramount. This decision directly impacts the quality and reliability of the data that will guide lead optimization and further development. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to ensure experimental integrity.
The Foundational Choice: Understanding the Mechanisms of Cytotoxicity Assays
The initial screening of novel compounds necessitates assays that are not only sensitive and reproducible but also align with the anticipated mechanism of action. Cytotoxicity can manifest through various cellular insults, including compromised membrane integrity, metabolic disruption, or the induction of programmed cell death. Therefore, the choice of assay should be a deliberate one, informed by the specific questions being asked.
Here, we compare three workhorse assays—MTT, MTS, and LDH—and further explore the advantages of real-time cell analysis and high-content screening for a more comprehensive cytotoxicological assessment.
Tetrazolium Reduction Assays: A Measure of Metabolic Vigor
The MTT and MTS assays are colorimetric methods that gauge cell viability by measuring the metabolic activity of a cell population.[1][2] They are predicated on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[3][4]
The MTT Assay: The Established Precedent
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was one of the first homogeneous cell viability assays developed for a 96-well format, making it suitable for high-throughput screening.[5] In this assay, the yellow, water-soluble MTT is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes into an insoluble purple formazan.[3][6] This conversion is a hallmark of metabolically active cells.[6]
The MTS Assay: A More Convenient Successor
The MTS assay represents an advancement over the MTT assay, offering a more streamlined workflow.[7] The key difference lies in the nature of the formazan product; the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in the presence of an electron coupling agent like phenazine methosulfate (PMS), is reduced to a water-soluble formazan.[3] This eliminates the need for a solubilization step, reducing liquid handling and potential errors.[5][7]
Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage
In contrast to assays measuring metabolic activity, the LDH assay quantifies cytotoxicity by detecting the release of lactate dehydrogenase from cells with compromised membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[8][9] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.[10]
The assay involves a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[11] The intensity of the color, measured spectrophotometrically, correlates with the amount of LDH released and, consequently, the level of cytotoxicity.
Comparative Analysis of Foundational Assays
For a clear and objective comparison, the key attributes of the MTT, MTS, and LDH assays are summarized below.
| Feature | MTT Assay | MTS Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to insoluble formazan.[4] | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTS to soluble formazan.[3] | Measures membrane integrity by quantifying LDH released from damaged cells. |
| Endpoint | Colorimetric (absorbance at ~570 nm).[5] | Colorimetric (absorbance at ~490 nm).[3] | Colorimetric (absorbance at ~490 nm). |
| Advantages | Well-established and widely cited.[12] Cost-effective.[13] | 'One-step' protocol, no solubilization required.[7] Faster and more efficient than MTT.[5] | Directly measures cell death (necrosis). Good for short-term cytotoxicity. |
| Disadvantages | Requires a solubilization step for the insoluble formazan.[7] The MTT reagent itself can be toxic to cells.[14] | Susceptible to colorimetric interference from compounds in the media.[3] | Does not detect early apoptotic events. Serum in the culture medium can interfere with LDH activity.[11] |
| Throughput | High-throughput compatible.[5] | High-throughput compatible. | High-throughput compatible. |
Advanced Methodologies for Deeper Insights
While the foundational assays provide a robust initial screen, more sophisticated techniques can offer a more nuanced understanding of a compound's cytotoxic effects.
Real-Time Cell Analysis (RTCA)
Real-time cell analysis systems, such as the xCELLigence platform, offer a label-free method to continuously monitor cell health and behavior.[15][16] These systems measure changes in electrical impedance as cells adhere and proliferate on microelectrodes integrated into the bottom of the culture wells.[16] This provides a kinetic profile of cytotoxicity, revealing not just if, but when, a compound exerts its effects.[17] This is particularly advantageous for distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.
High-Content Screening (HCS)
High-content screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular health.[18][19] By using a cocktail of fluorescent dyes, researchers can assess various cytotoxic indicators in parallel, such as changes in nuclear morphology, mitochondrial membrane potential, and the activation of apoptotic pathways.[20][21] This multiparametric approach provides a detailed mechanistic snapshot of how a compound is affecting the cells.[20]
Experimental Protocols
To ensure the integrity and reproducibility of your findings, adhering to a well-defined protocol is essential.
General Cell Seeding Protocol (Applicable to all assays)
-
Cell Culture: Maintain the chosen cell line (e.g., HeLa, MCF-7, or a relevant cell line for the therapeutic target) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.[13]
-
Cell Seeding: Trypsinize confluent cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.[10]
-
Adhesion: Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.[6]
MTT Assay Protocol
-
Compound Treatment: Prepare serial dilutions of the 2-(3,3-difluorocyclobutyl)acetaldehyde derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[3][6]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
-
Compound Treatment and Incubation: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Presentation and Interpretation
The results of these assays are typically expressed as a percentage of cell viability relative to the untreated control. This data can then be used to generate dose-response curves and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[13]
Representative Data Table
| Compound | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control | 0 | 100 ± 4.5 | 2.1 ± 0.8 |
| Compound A | 1 | 95.2 ± 5.1 | 4.3 ± 1.2 |
| 10 | 72.8 ± 6.3 | 25.7 ± 3.9 | |
| 50 | 48.1 ± 3.9 | 51.2 ± 4.5 | |
| 100 | 15.6 ± 2.8 | 82.4 ± 6.1 | |
| Compound B | 1 | 98.7 ± 3.8 | 3.5 ± 0.9 |
| 10 | 90.1 ± 4.2 | 8.9 ± 2.1 | |
| 50 | 85.4 ± 5.0 | 12.6 ± 2.8 | |
| 100 | 78.3 ± 4.7 | 18.9 ± 3.3 |
Conclusion
The selection of a cytotoxicity assay is a critical decision in the early-stage evaluation of novel compounds like the derivatives of 2-(3,3-difluorocyclobutyl)acetaldehyde. While established methods like MTT and LDH assays provide a valuable and cost-effective initial screen, a comprehensive understanding of a compound's cytotoxic profile may necessitate the use of more advanced techniques such as real-time cell analysis or high-content screening. By carefully considering the underlying principles of each assay and adhering to rigorous experimental protocols, researchers can generate high-quality, reliable data to confidently guide the progression of promising new chemical entities through the drug discovery pipeline.
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The 3,3-Difluorocyclobutyl Moiety: A Bioisosteric Tool for Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a powerful tactic in this endeavor.[1] Among the array of bioisosteres available to the medicinal chemist, fluorinated motifs have garnered significant attention due to the unique properties of the fluorine atom.[2] This guide provides an in-depth technical comparison of the 3,3-difluorocyclobutyl moiety with its common bioisosteres, offering experimental data and protocols to inform rational drug design.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[2] The high electronegativity of fluorine can alter the pKa of nearby functional groups, while the strength of the C-F bond can block sites of metabolic oxidation.[3] The 3,3-difluorocyclobutyl group, in particular, has emerged as a versatile bioisostere for various common structural motifs, including the gem-dimethyl, cyclobutyl, and carbonyl/hydrate groups. Its rigid, three-dimensional structure can also provide advantages in terms of binding to protein targets.[4]
Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate a 3,3-difluorocyclobutyl moiety into a molecule should be driven by a thorough understanding of its impact on key physicochemical properties. The following table summarizes experimental data comparing this group to its common non-fluorinated and alternative bioisosteres.
| Property | 3,3-Difluorocyclobutyl | gem-Dimethyl | Cyclobutyl | Carbonyl (hydrate) | Key Observations & Causality |
| Lipophilicity (cLogP/LogD) | Lower than cyclobutyl and gem-dimethyl | Higher | Higher | Lower | The two electron-withdrawing fluorine atoms create a dipole moment that reduces lipophilicity compared to the purely aliphatic analogues. This can be advantageous for improving aqueous solubility and reducing off-target effects.[5] |
| pKa (of adjacent amine) | Lower (more acidic) | Higher (more basic) | Higher (more basic) | N/A | The strong inductive effect of the two fluorine atoms withdraws electron density from the neighboring amine, making it less basic (lower pKa). This can be used to modulate the ionization state of a drug at physiological pH.[5][6] |
| Metabolic Stability | Generally increased | Can be susceptible to oxidation | Can be susceptible to oxidation | Can be reduced to an alcohol | The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes, thus blocking a potential "soft spot" for metabolism.[5][7] |
| Aqueous Solubility | Generally increased | Lower | Lower | Higher (as hydrate) | The reduced lipophilicity and the potential for hydrogen bonding with the fluorine atoms can lead to improved aqueous solubility.[5] |
| Conformational Profile | Pucker with distinct bond angles | Tetrahedral | Pucker | Planar (hydrated tetrahedral) | The C-F bonds influence the ring pucker of the cyclobutane, leading to a defined three-dimensional shape that can be beneficial for target binding.[8] |
| Dipole Moment | Increased | Low | Low | High | The C-F bonds introduce a significant dipole moment, which can influence interactions with polar residues in a binding pocket. |
Experimental Data: A Closer Look
The following data, compiled from various studies, provides a quantitative comparison of the 3,3-difluorocyclobutyl moiety with its bioisosteres.
Table 1: Comparison of Physicochemical Properties
| Compound | Moiety | cLogP | pKa (Amine) | Reference |
| 3,3-Difluorocyclobutylamine | 3,3-Difluorocyclobutyl | 0.85 | 8.63 | [6] |
| Cyclobutylamine | Cyclobutyl | 1.03 | 10.4 | [6] |
| tert-Butylamine (gem-dimethyl analogue) | gem-Dimethyl | 0.83 | 10.68 | [7] |
Note: cLogP values are calculated, and pKa values are experimentally determined. The data highlights the significant impact of the 3,3-difluorocyclobutyl group on basicity.
Experimental Protocols
To facilitate the exploration of the 3,3-difluorocyclobutyl moiety in your own research, we provide the following detailed experimental protocols.
Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
This protocol describes a practical, three-step synthesis suitable for producing multigram quantities of the key building block, 3,3-difluorocyclobutanecarboxylic acid.[9][10]
Workflow Diagram:
Caption: Synthetic route to 3,3-difluorocyclobutanecarboxylic acid.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-oxocyclobutanecarboxylate.
Step 2: Fluorination of Methyl 3-Oxocyclobutanecarboxylate
-
Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in dichloromethane (10-20 vol).
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E (1.2-1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3,3-difluorocyclobutanecarboxylate.
Step 3: Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid
-
Dissolve methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in a mixture of methanol and water (1:1, 10 vol).
-
Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 1-2 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-difluorocyclobutanecarboxylic acid as a white solid.[10]
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.[2]
Workflow Diagram:
Caption: Shake-flask method for LogP determination.
-
Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and water for 24 hours, followed by separation. For LogD determination, use a buffer of the desired pH instead of water.
-
Sample Preparation: Prepare a stock solution of the test compound in the water-saturated octanol phase at a known concentration.
-
Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of the octanol-saturated water phase.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caco-2 Permeability Assay for Intestinal Absorption Prediction
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Workflow Diagram:
Caption: Caco-2 permeability assay workflow.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
A-to-B Permeability:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (A) chamber.
-
At various time points, collect samples from the basolateral (B) chamber.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
-
B-to-A Permeability (Efflux Assessment):
-
Perform the experiment in the reverse direction, adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[11]
-
Case Study: The 3,3-Difluorocyclobutyl Moiety as a tert-Butyl Bioisostere
The tert-butyl group is a common motif in drug molecules, often used to provide steric bulk. However, it can be a liability for metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has been explored as a metabolically more stable bioisostere.[7] While not a direct comparison to the 3,3-difluorocyclobutyl group, this study highlights the potential of fluorinated cyclobutanes to mimic the steric properties of a tert-butyl group while improving metabolic stability. The slightly larger steric volume of the CF3-cyclobutane (171 ų) compared to the tert-butyl group (150 ų) should be considered in drug design.[8]
Conclusion and Future Perspectives
The 3,3-difluorocyclobutyl moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to modulate lipophilicity, pKa, and metabolic stability, while providing a defined three-dimensional scaffold, makes it an attractive bioisosteric replacement for several common functional groups. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate compounds containing this promising motif. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see the 3,3-difluorocyclobutyl group and other novel fluorinated bioisosteres play an increasingly important role in the development of the next generation of therapeutics.
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Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344-351. [Link]
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Kondratov, I. S., et al. (2013). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2013(36), 8239-8247. [Link]
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Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(1), 136-146. [Link]
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Gurbych, O., et al. (2024). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate. [Link]
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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Grygorenko, O. O., et al. (2022). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(3,3-Difluorocyclobutyl)acetaldehyde: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3,3-difluorocyclobutyl)acetaldehyde, a compound utilized in the development of myosin inhibitors for treating hypertrophic cardiomyopathy.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general principles of handling halogenated organic compounds and aldehydes, ensuring a conservative and safety-first approach.
Understanding the Compound: A Profile of 2-(3,3-Difluorocyclobutyl)acetaldehyde
| Property | Value | Source |
| Molecular Formula | C6H8F2O | [1][2][3] |
| Molecular Weight | 134.12 g/mol | [1] |
| Boiling Point | 145.5 ± 10.0 °C at 760 mmHg | [2] |
| CAS Number | 1374657-08-5 | [1] |
The presence of the aldehyde group suggests potential for reactivity, including oxidation and polymerization. Aldehydes, as a class, can be irritants to the skin, eyes, and respiratory tract.[4] Furthermore, some aldehydes are known to form explosive peroxides upon exposure to air, a risk that should be considered for this compound as well.[4] The difluorocyclobutyl moiety indicates that this is a halogenated organic compound.[5] The carbon-fluorine bond is strong, making these compounds persistent and requiring specific disposal considerations.[6]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the safe disposal of 2-(3,3-difluorocyclobutyl)acetaldehyde, from initial handling in the laboratory to final waste collection.
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Personal protective equipment for handling 2-(3,3-Difluorocyclobutyl)acetaldehyde
Essential Safety and Handling Guide for 2-(3,3-Difluorocyclobutyl)acetaldehyde
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2-(3,3-Difluorocyclobutyl)acetaldehyde (CAS No. 1374657-08-5)[1][2][3][4][5][6]. As a dedicated partner in your research and development endeavors, we aim to furnish you with the critical information necessary for the safe and effective use of this compound. The following procedures are synthesized from established best practices for handling volatile aldehydes and fluorinated organic compounds, providing a robust framework for laboratory safety.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 2-(3,3-Difluorocyclobutyl)acetaldehyde is provided below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| CAS Number | 1374657-08-5 | [1][2][3][4][5][6] |
| Molecular Formula | C6H8F2O | [1][2][4][5][7] |
| Molecular Weight | 134.12 g/mol | [1][2][5] |
| Boiling Point | 145.5 ± 10.0 °C at 760 mmHg | [8] |
| Flash Point | 50.3 ± 13.2 °C | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the presence of an aldehyde functional group and fluorine atoms, 2-(3,3-Difluorocyclobutyl)acetaldehyde should be handled with appropriate caution. Aldehydes can be irritants and sensitizers, while fluorinated compounds require careful handling to prevent exposure. The following PPE is recommended to minimize risk.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are mandatory to protect against splashes.
-
Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Given the compound's structure, nitrile or neoprene gloves are a suitable starting point. It is highly recommended to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving (wearing two pairs of gloves) is a best practice for enhanced protection, especially when handling corrosive or readily absorbed compounds[9].
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned[10].
-
Additional Protection: For operations with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat[11]. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed[10][11].
Respiratory Protection
-
Engineering Controls: All work with 2-(3,3-Difluorocyclobutyl)acetaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure[12][13].
-
Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a respirator may be necessary. The type of respirator and cartridge should be selected based on a thorough risk assessment of the specific hazards. For organic vapors, an air-purifying respirator with organic vapor cartridges is typically appropriate[14].
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical for the safe handling of 2-(3,3-Difluorocyclobutyl)acetaldehyde.
General Handling Practices
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Avoid Inhalation and Contact: Do not breathe vapors or mist and avoid contact with skin and eyes[10][15].
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[9][12][15]. Use explosion-proof electrical and ventilating equipment[15][16].
-
Static Discharge: Take precautionary measures against static discharge. All metal parts of equipment should be grounded[15][16].
-
Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides upon exposure to air. It is advisable to date the container upon opening and test for peroxides if the material has been stored for an extended period[12][15].
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area[12][13][15][16].
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases[15].
-
Refrigeration: Storing in a refrigerator suitable for flammable materials is recommended to minimize vapor pressure and potential peroxide formation[15][16].
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 2-(3,3-Difluorocyclobutyl)acetaldehyde from preparation to disposal.
Caption: Workflow for the safe handling of 2-(3,3-Difluorocyclobutyl)acetaldehyde.
Emergency and Spill Response
Prompt and correct response to spills and exposures is crucial.
Spill Procedures
-
Minor Spills (less than 1 liter and not presenting an immediate hazard):
-
Alert personnel in the immediate area[17].
-
Wearing appropriate PPE, confine the spill with a compatible absorbent material (e.g., vermiculite, sand)[17]. For aldehydes, specialized absorbents like Polyform F may be used[17].
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[18][19].
-
Clean the spill area with soap and water[20].
-
-
Major Spills (greater than 1 liter or any amount of a highly volatile substance):
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately[9][10][21]. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[10][22].
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[10][18][20][23]. Seek medical attention if irritation persists[10][22].
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open[9][10][23][24]. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9][10][15].
Disposal Plan
Proper disposal of 2-(3,3-Difluorocyclobutyl)acetaldehyde and associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: As a fluorinated organic compound, this chemical is classified as a halogenated organic waste[25].
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams[13][25][26][27]. This is crucial as the disposal methods and costs for these two types of waste are different[13][27].
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical[13][26]. The label should clearly identify the contents as "Halogenated Organic Waste" and list 2-(3,3-Difluorocyclobutyl)acetaldehyde as a constituent[26].
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[12][19]. Do not dispose of this chemical down the drain[26].
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
